Suppocire CM
Descripción
Propiedades
Número CAS |
136626-73-8 |
|---|---|
Fórmula molecular |
C10H10N2 |
Sinónimos |
Suppocire CM |
Origen del producto |
United States |
Foundational & Exploratory
Physicochemical Characterization of Suppocire CM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of Suppocire CM, a widely used hard fat suppository base. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the effective formulation and quality control of pharmaceutical products utilizing this excipient. The data is compiled from manufacturer specifications and established pharmacopeial methods.
Core Physicochemical Properties
This compound is a semi-synthetic hard fat base composed of a mixture of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with the triester fraction being predominant.[1] It is particularly well-suited for the formulation of suppositories containing lipophilic active pharmaceutical ingredients (APIs).[2][3] The key physicochemical parameters of this compound are summarized in the table below, with values sourced from the manufacturer and relevant pharmacopeias.
Table 1: Physicochemical Specifications of this compound
| Parameter | Value | Reference |
| Melting Range | 35.6 - 39.6 °C | [2] |
| Hydroxyl Value | < 10 mg KOH/g | [2] |
| Acid Value | ≤ 1.0 mg KOH/g | [4] |
| Iodine Value | ≤ 7.0 g I₂/100g | [4] |
| Saponification Value | 215 - 255 mg KOH/g | [4] |
| Solidification Point | Not specified by manufacturer | - |
| Density | Not specified by manufacturer | - |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical parameters of this compound, based on established pharmacopeial procedures.
Determination of Melting Range
The melting range of this compound is determined using the capillary tube method as described in pharmacopeias.
Apparatus:
-
Capillary tubes (inner diameter 0.9-1.1 mm, wall thickness 0.10-0.15 mm, length 10 cm)
-
Melting point apparatus with a heating bath and a calibrated thermometer or an automated instrument.
Procedure:
-
Carefully introduce the powdered this compound into a capillary tube, open at both ends, to a height of approximately 10 mm.
-
Seal one end of the capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the bath at a rate of 1 °C/min.
-
Record the temperature at which the substance is observed to melt completely.
Determination of Hydroxyl Value
The hydroxyl value is a measure of the number of hydroxyl groups present in the material.
Reagents:
-
Pyridine-acetic anhydride solution
-
0.5 M ethanolic potassium hydroxide
-
0.5 M hydrochloric acid
-
Phenolphthalein solution
Procedure:
-
Accurately weigh a specified amount of this compound into a flask.
-
Add a precise volume of pyridine-acetic anhydride solution.
-
Heat the flask on a water bath for 1 hour.
-
Add water and heat again for 10 minutes.
-
Allow the flask to cool and add toluene and phenolphthalein solution.
-
Titrate with 0.5 M ethanolic potassium hydroxide.
-
Perform a blank titration under the same conditions.
-
The hydroxyl value is calculated from the difference in the volumes of titrant consumed by the sample and the blank.
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.
Reagents:
-
Ether-ethanol mixture (1:1 v/v), neutralized to phenolphthalein
-
0.1 M potassium hydroxide
-
Phenolphthalealein solution
Procedure:
-
Dissolve an accurately weighed quantity of this compound in the neutralized ether-ethanol mixture.
-
Add a few drops of phenolphthalein solution.
-
Titrate with 0.1 M potassium hydroxide until a persistent faint pink color is obtained.
-
The acid value is calculated from the volume of potassium hydroxide solution used.
Determination of Iodine Value
The iodine value is a measure of the degree of unsaturation of the fatty acids in the glycerides.
Reagents:
-
Iodine monochloride solution (Wijs' reagent)
-
Potassium iodide solution
-
0.1 M sodium thiosulfate
-
Starch solution
Procedure:
-
Dissolve an accurately weighed quantity of this compound in chloroform or carbon tetrachloride.
-
Add a precise volume of iodine monochloride solution.
-
Stopper the flask and allow it to stand in the dark for 30 minutes.
-
Add potassium iodide solution and water.
-
Titrate the liberated iodine with 0.1 M sodium thiosulfate, using starch solution as an indicator towards the end of the titration.
-
Perform a blank titration under the same conditions.
-
The iodine value is calculated from the difference in the volumes of sodium thiosulfate solution used for the blank and the sample.
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the fat.
Reagents:
-
0.5 M ethanolic potassium hydroxide
-
0.5 M hydrochloric acid
-
Phenolphthalein solution
Procedure:
-
Accurately weigh a specified amount of this compound into a flask.
-
Add a precise volume of 0.5 M ethanolic potassium hydroxide.
-
Boil under a reflux condenser for 30 minutes.
-
Add phenolphthalein solution and titrate the excess potassium hydroxide with 0.5 M hydrochloric acid.
-
Perform a blank titration under the same conditions.
-
The saponification value is calculated from the difference in the volumes of hydrochloric acid used for the blank and the sample.
Determination of Solidification Point
While a specific value for this compound is not provided by the manufacturer, the solidification point of hard fats can be determined by observing the temperature at which the molten substance solidifies under controlled cooling conditions.
Procedure:
-
Melt the this compound at a temperature not exceeding its melting point by more than 10 °C.
-
Place the molten substance in a suitable apparatus equipped with a thermometer and a stirrer.
-
Cool the sample at a controlled rate while stirring.
-
Record the temperature at regular intervals.
-
The solidification point is the highest temperature that remains constant for a short period during solidification.
Determination of Density
The density of this compound is not specified by the manufacturer. It can be determined using standard methods for solids, such as pycnometry or by measuring the displacement of a liquid of known density.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical characterization of this compound.
References
Suppocire CM: A Comprehensive Material Safety Guide for Laboratory Professionals
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Suppocire CM is a hard fat suppository base with a high melting point, making it particularly suitable for active pharmaceutical ingredients (APIs) that can lower the melting point of the final formulation, such as liquid lipophilic APIs.[1] Comprised of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with a predominant triester fraction, this compound is a versatile excipient in pharmaceutical development.[1][2] This technical guide provides a detailed overview of its material safety data, experimental protocols derived from safety assessments, and key physical and chemical properties to ensure its safe and effective use in a laboratory setting.
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound, compiled from various safety and technical data sheets. This information is critical for risk assessment and the design of experimental protocols in a research and development environment.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Form | Solid Pellets | Gattefossé[1] |
| Color | Whitish | Ingredients To Die For[3] |
| Odor | Characteristic | Ingredients To Die For[3] |
| Melting Range | 35.6 - 39.6 °C | Gattefossé[1] |
| Boiling Point | > 250 °C | Ingredients To Die For[3] |
| Flash Point | > 200 °C | Ingredients To Die For[3] |
| Auto-ignition Temperature | > 300 °C | Ingredients To Die For[3] |
| Hydroxyl Value | < 10 mg KOH/g | Gattefossé[1] |
| Solubility in Water | Insoluble | Ingredients To Die For[3] |
| Vapor Pressure | Very low | Ingredients To Die For[3] |
Table 2: Toxicological Data
| Test | Species | Concentration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Pure | > 2001 mg/kg | Product tested: Suppocire grade NA10[3] |
| Acute Oral Toxicity (LD0) | Rat | Pure | > 20000 mg/kg | Study on Suppocire grade CM[3] |
| Primary Cutaneous Irritation | Rabbit | Pure | Non-irritant | Study on Suppocire grade CM[3] |
| Ocular Irritation | Rabbit | Pure | Slightly irritant | Product tested: Suppocire grade NA10[3] |
| Cutaneous Irritation (Patch test) | Human | 15% in kernel oil | Non-irritant | Product tested: Suppocire grade DM[3] |
| Sensitization | - | - | No sensitizing effects known | Ingredients To Die For[3] |
Table 3: Fire and Explosion Hazard Data
| Hazard | Data |
| Flammability | Not applicable (solid)[3] |
| Explosion Hazard | Product does not present an explosion hazard[3] |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide[3] |
Experimental Protocols
While detailed experimental methodologies are not fully disclosed in the safety data sheets, the following outlines the general procedures based on the provided toxicological data.
Acute Oral Toxicity Study (LD50/LD0)
-
Objective: To determine the median lethal dose (LD50) or the highest dose that does not cause mortality (LD0) of this compound when administered orally.
-
Methodology: A specified dose of pure this compound is administered orally to a group of rats. The animals are then observed for a set period for signs of toxicity and mortality. The LD50 or LD0 value is then calculated based on the observed outcomes.
Primary Cutaneous and Ocular Irritation Studies
-
Objective: To assess the potential of this compound to cause skin and eye irritation.
-
Methodology: A defined amount of pure this compound is applied to the skin or instilled into the eyes of rabbits. The application sites are then observed for signs of irritation, such as redness, swelling, and discharge, over a specific duration. The level of irritation is scored to determine the final result.
Hazard Identification and Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory environment, from hazard identification to disposal.
Caption: Workflow for Safe Handling of this compound in the Lab.
First Aid and Emergency Procedures
In the event of exposure or accident, the following first aid measures should be taken:
-
After inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[4]
-
After skin contact: The product is generally not irritating to the skin.[4] Wash with soap and running water.[5]
-
After eye contact: Rinse the opened eye for several minutes under running water.[4]
-
After swallowing: If symptoms persist, consult a doctor.[4]
No special measures are typically required for handling, and the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4] However, adherence to usual precautionary measures for handling chemicals is recommended.[3]
Stability and Reactivity
This compound is a stable compound under normal storage and handling conditions.
-
Reactivity: No dangerous reactions are known.[3]
-
Chemical Stability: The product is stable and does not decompose if used according to specifications.[3]
-
Conditions to Avoid: No specific conditions to avoid are mentioned.[3]
-
Incompatible Materials: No specific incompatible materials have been identified.[3]
-
Hazardous Decomposition Products: Under fire conditions, carbon monoxide and carbon dioxide may be produced.[3]
This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. For complete and up-to-date information, always refer to the most recent Safety Data Sheet provided by the manufacturer.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. You are being redirected... [ingredientstodiefor.com]
- 4. fagron-com-production-cdn.s3.eu-central-1.amazonaws.com [fagron-com-production-cdn.s3.eu-central-1.amazonaws.com]
- 5. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
chemical composition and structure of Suppocire CM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a semi-synthetic hard fat excipient widely utilized in the pharmaceutical industry as a suppository base.[1][2] Manufactured by Gattefossé, it is designed to offer a high melting point, making it particularly suitable for the formulation of suppositories containing active pharmaceutical ingredients (APIs) that may depress the melting point of the base, such as liquid lipophilic APIs.[1] This technical guide provides an in-depth overview of the chemical composition, structure, and physicochemical properties of Suppocire CM, along with detailed experimental protocols for its characterization.
Chemical Composition and Structure
This compound is a complex mixture of mono-, di-, and triglycerides derived from the hydrogenation of vegetable oils.[2][3] The predominant fraction consists of triglycerides of saturated fatty acids, primarily within the C10 to C18 range.[1][2] While the exact percentage composition is proprietary, the key components include glyceryl esters of stearic and palmitic acids.
The chemical structure of the main components of this compound can be represented as triesters of glycerol with various saturated fatty acids. The general structure of a triglyceride is depicted below:
Caption: General structure of a triglyceride molecule in this compound.
The manufacturing process for Suppocire bases involves the hydrolysis of natural vegetable oils, followed by the fractional distillation of the resulting free fatty acids. The C10 to C18 fractions are then hydrogenated to saturate the fatty acid chains and subsequently re-esterified with glycerin under controlled conditions to produce a mixture of mono-, di-, and triglycerides with the desired properties.[4]
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its performance as a suppository base, influencing factors such as drug release, stability, and patient comfort.
Table 1: Physicochemical Specifications of this compound
| Property | Value | Unit |
| Melting Range | 35.6 - 39.6 | °C |
| Hydroxyl Value | < 10 | mg KOH/g |
| Appearance | White to off-white waxy solid | - |
| Odor | Faint, characteristic | - |
Data sourced from Gattefossé technical documentation.[1]
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial methods and analytical techniques.
Determination of Melting Range
The melting range of hard fats is a critical parameter that affects the release of the active pharmaceutical ingredient.
Caption: Workflow for determining the melting range of this compound.
Methodology: The melting range is determined using a capillary tube method as described in the United States Pharmacopeia (USP) <741> and European Pharmacopoeia (EP) 2.2.15. A small, solidified sample of this compound is introduced into a capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate, and the temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Determination of Hydroxyl Value
The hydroxyl value is a measure of the content of free hydroxyl groups in a substance, which can indicate the proportion of mono- and diglycerides.
Methodology: The hydroxyl value is determined by acetylation, as outlined in USP <401> and EP 2.5.3, Method A. A known weight of the sample is acetylated with a known excess of acetic anhydride in pyridine. The excess acetic anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standardized solution of potassium hydroxide. A blank determination is performed concurrently. The hydroxyl value is calculated from the difference in the titration volumes of the blank and the sample.
Determination of Saponification Value
The saponification value represents the number of milligrams of potassium hydroxide required to saponify one gram of fat, providing an indication of the average molecular weight of the fatty acids present.
Methodology: As per USP <401> and EP 2.5.6, a known mass of this compound is refluxed with an excess of alcoholic potassium hydroxide solution. This process saponifies the glycerides. The excess potassium hydroxide is then titrated with a standardized solution of hydrochloric acid. A blank titration is also performed. The saponification value is calculated from the difference between the blank and sample titrations.
Analysis of Fatty Acid Composition by Gas Chromatography (GC)
Gas chromatography is employed to determine the specific fatty acid profile of the hard fat.
Caption: Workflow for fatty acid analysis of this compound by GC.
Methodology:
-
Derivatization: The triglycerides in this compound are first saponified to liberate the fatty acids. These are then converted to their more volatile fatty acid methyl esters (FAMEs) by reaction with a methylating agent such as boron trifluoride in methanol.
-
Gas Chromatography: The FAMEs are separated using a gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column (e.g., a wax-type column).
-
Analysis: The individual FAMEs are identified by comparing their retention times with those of known standards. The percentage of each fatty acid is determined by the relative area of its corresponding peak in the chromatogram.
Crystalline Structure and Polymorphism
Hard fats like this compound can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs (α, β', and β) have distinct melting points, stabilities, and mechanical properties, which can impact the manufacturing process and the performance of the final suppository.
Techniques for Characterization:
-
X-Ray Diffraction (XRD): XRD is a powerful technique for identifying the specific polymorphic form of a crystalline solid. Each polymorph produces a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of the different polymorphs, such as their melting points and heats of fusion.
The stable β' form is generally desired for suppository bases as it provides good physical stability and mold release properties. The manufacturing and storage conditions of suppositories must be carefully controlled to ensure the presence of the desired polymorph.
Caption: Polymorphic transitions in hard fat suppository bases.
Conclusion
This compound is a well-characterized hard fat suppository base with properties tailored for robust formulation development. Its chemical composition, primarily a mixture of C10-C18 triglycerides, results in a high melting point and low hydroxyl value, making it a versatile excipient for a range of APIs. Understanding its physicochemical properties and crystalline structure through the detailed experimental protocols outlined in this guide is essential for researchers and scientists to effectively utilize this compound in the development of safe, stable, and efficacious suppository drug products.
References
An In-Depth Technical Guide to the Mechanism of Action of Suppocire® CM in Rectal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suppocire® CM, a semi-synthetic hard fat excipient, is widely utilized in the formulation of rectal suppositories. Its efficacy in rectal drug delivery stems from a multifaceted mechanism of action that encompasses controlled drug release and enhancement of drug absorption across the rectal mucosa. Comprised of a carefully balanced mixture of mono-, di-, and triglycerides of fatty acids (C10-C18), Suppocire® CM's lipophilic nature and melting characteristics at physiological temperatures are pivotal to its performance. Upon administration, the suppository base melts and disperses within the rectal fluid, exhibiting self-emulsifying properties that facilitate the solubilization and subsequent release of the active pharmaceutical ingredient (API). Furthermore, the constituent glycerides and fatty acids are thought to interact with the rectal epithelium, transiently and reversibly modulating its permeability to enhance drug uptake. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of Suppocire® CM in rectal drug delivery, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties of Suppocire® CM
Suppocire® CM is a hard fat suppository base characterized by its specific melting range and composition, which are critical for its function in rectal drug delivery. As a versatile base, it is particularly suitable for formulations where the API may affect the melting point of the final product.
Table 1: Physicochemical Properties of Suppocire® CM
| Property | Value/Range | Significance in Rectal Drug Delivery |
| Composition | Mono-, di-, and triglycerides of fatty acids (C10-C18) | The specific blend of glycerides influences the melting behavior, self-emulsifying properties, and interaction with the rectal mucosa. |
| Melting Range | 35.6 - 39.6 °C[1] | Ensures the suppository remains solid at room temperature for stability and melts at body temperature to release the drug.[1] |
| Hydroxyl Value | < 10 mg KOH/g[1] | A low hydroxyl value indicates a low proportion of mono- and diglycerides, which can influence the polarity and drug release characteristics of the base. |
| Appearance | White to off-white pellets | Facilitates ease of handling and manufacturing of suppositories. |
Core Mechanism of Action in Rectal Drug Delivery
The mechanism of action of Suppocire® CM in rectal drug delivery is a two-fold process involving the release of the drug from the suppository matrix and the subsequent enhancement of its absorption across the rectal mucosa.
Drug Release: Melting, Spreading, and Self-Emulsification
Upon insertion into the rectum, the Suppocire® CM base melts at body temperature. This molten lipid spreads over the rectal mucosa, increasing the surface area for drug release and absorption. A key aspect of Suppocire® CM's mechanism is its behavior as a self-emulsifying drug delivery system (SEDDS).[2][3][4] When the molten lipid base comes into contact with the limited aqueous rectal fluid, it spontaneously forms an oil-in-water emulsion or microemulsion.[2][3][4]
This self-emulsification process is critical for:
-
Enhanced Drug Solubilization: For poorly water-soluble drugs, the formation of an emulsion increases the drug's solubility in the rectal fluid.[3]
-
Improved Drug Dispersion: The fine droplets of the emulsion ensure a wider and more uniform distribution of the drug over the rectal mucosa.
-
Facilitated Drug Partitioning: The emulsion droplets act as a reservoir from which the drug can partition into the rectal fluid and subsequently be absorbed.
Absorption Enhancement: Interaction with the Rectal Mucosa
The components of Suppocire® CM, namely the glycerides and free fatty acids, are believed to play a role in enhancing the permeability of the rectal epithelium, thereby increasing drug absorption. While the precise molecular mechanisms are still under investigation, several hypotheses have been proposed:
-
Surfactant Effect: Mono- and diglycerides possess surfactant properties that can fluidize the cell membranes of the rectal epithelial cells, increasing their permeability.[5] This can facilitate the transcellular transport of drugs.
-
Modulation of Tight Junctions: Fatty acids have been shown to modulate the proteins that form the tight junctions between epithelial cells.[6][7][8] This transient and reversible opening of the paracellular pathway can allow for increased passage of drug molecules.[6][7][8] Short-chain fatty acids, for instance, can activate signaling cascades involving G-protein-coupled receptors (GPR41, GPR43, GPR109A) which can enhance the function of tight junction proteins.[7][8] While the fatty acids in Suppocire® CM are longer, a similar interaction with the epithelial barrier is plausible.
Quantitative Data on Drug Release
The in vitro release of drugs from Suppocire® CM suppositories is influenced by the physicochemical properties of the drug and the presence of other excipients. The following table summarizes representative data from literature, though it is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific Suppocire® grade used.
Table 2: Summary of In Vitro Drug Release Data from Suppocire®-based Suppositories
| Drug | Suppocire® Grade | Key Findings | Reference |
| Paracetamol | Suppocire S2 | Over 95% of paracetamol was released within 10 minutes when formulated with 0.5% Tween 40. | [9] |
| Diclofenac Potassium | Suppocire | Drug release was significantly enhanced by the content of Suppocire® in the lipid matrix, with the highest release of 92.60% at 60 minutes in formulations with the highest Suppocire® content. | [7] |
| C31G | Suppocire CM | Highest percentage of released drug (62.3%) at the end of 6 hours compared to other lipophilic bases. | [2] |
| Myrrh Essential Oil | This compound | Slow and incomplete release (DE% of 12.5%) was observed, which was attributed to the high affinity of the oily active for the fatty base. | [10] |
Detailed Experimental Protocols
Preparation of Suppositories by Fusion Method
This protocol describes the general procedure for preparing suppositories using Suppocire® CM by the fusion method.
-
Mold Calibration:
-
Melt a sufficient quantity of Suppocire® CM at a temperature just above its melting point (approximately 40-45°C) in a water bath.
-
Pour the molten base into the suppository mold cavities and allow to cool and solidify.
-
Trim any excess base from the top of the mold.
-
Remove and weigh the suppositories to determine the average weight of a plain suppository for the specific mold.
-
-
Displacement Value Determination:
-
Prepare a set of suppositories containing a known weight of the API (e.g., 10% w/w).
-
Weigh the suppositories and calculate the average weight.
-
The displacement value (DV) can be calculated using the formula: DV = (Weight of drug) / (Weight of plain suppository - (Weight of medicated suppository - Weight of drug)).
-
-
Suppository Formulation:
-
Calculate the required amounts of API and Suppocire® CM based on the desired batch size and the displacement value of the drug.
-
Melt the calculated amount of Suppocire® CM in a beaker in a water bath at 40-45°C.
-
Levigate the finely powdered API with a small amount of the molten base to form a smooth paste.
-
Gradually add the remaining molten base to the paste with continuous stirring to ensure a homogenous dispersion.
-
Carefully pour the molten mixture into the suppository molds. Avoid entrapping air bubbles.
-
Allow the suppositories to cool and solidify at room temperature, followed by refrigeration for at least 30 minutes to ensure complete solidification.
-
Carefully remove the suppositories from the mold.
-
In Vitro Drug Release Testing
The following protocol outlines a general method for assessing the in vitro release of a drug from a Suppocire® CM suppository using a USP Apparatus 2 (Paddle Method).
-
Apparatus Setup:
-
Assemble the USP Apparatus 2 with 900 mL of dissolution medium (e.g., phosphate buffer pH 7.4 to simulate rectal fluid) in each vessel.
-
Equilibrate the dissolution medium to 37 ± 0.5°C.
-
Set the paddle rotation speed (e.g., 50 rpm).
-
-
Sample Introduction:
-
Place a suppository in a suitable sinker to prevent it from floating.
-
Carefully drop the sinker containing the suppository into the dissolution vessel.
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm) before analysis.
-
-
Analysis:
-
Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Ex Vivo Rectal Tissue Permeation Study
This protocol provides a framework for conducting an ex vivo permeation study to evaluate the absorption-enhancing effect of Suppocire® CM.
-
Tissue Preparation:
-
Obtain fresh rectal tissue from a suitable animal model (e.g., porcine).
-
Carefully excise the rectal mucosa, removing the underlying muscle and fat layers.
-
Mount the excised mucosal tissue on a Franz diffusion cell with the mucosal side facing the donor compartment.
-
-
Experimental Setup:
-
Fill the receptor compartment of the Franz diffusion cell with a suitable buffer (e.g., phosphate-buffered saline pH 7.4) and maintain it at 37°C with constant stirring.
-
Apply a known amount of the molten suppository formulation (or a control formulation) to the mucosal surface in the donor compartment.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the drug concentration in the receptor samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp) to quantify the drug permeation.
-
Conclusion
Suppocire® CM serves as a highly effective and versatile base for rectal drug delivery. Its mechanism of action is rooted in its physicochemical properties, which allow for efficient drug release through a self-emulsification process upon melting at body temperature. Furthermore, the inherent components of Suppocire® CM appear to contribute to the enhancement of drug absorption by interacting with the rectal mucosa and transiently increasing its permeability. A thorough understanding of this dual mechanism, supported by robust in vitro and ex vivo experimental evaluations, is crucial for the rational design and development of optimized rectal drug delivery systems for a wide range of therapeutic agents. Further research is warranted to fully elucidate the specific molecular interactions between Suppocire® CM components and the rectal epithelium to further refine our understanding of its absorption-enhancing properties.
References
- 1. Effect of polyunsaturated fatty acids on tight junctions in a model of the human intestinal epithelium under normal and inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological and Pharmaceutical Considerations for Rectal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 Polyunsaturated Fatty Acids and the Intestinal Epithelium—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic surfactant food additives can cause intestinal barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of polyunsaturated fatty acids on tight junctions in a model of the human intestinal epithelium under normal and inflammatory conditions - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Use of Short-Chain Fatty Acids for the Recovery of the Intestinal Epithelial Barrier Affected by Bacterial Toxins [frontiersin.org]
- 8. Use of Short-Chain Fatty Acids for the Recovery of the Intestinal Epithelial Barrier Affected by Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Suppocire CM: A Technical Guide for Preclinical In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire CM is a semi-synthetic hard fat excipient widely utilized as a vehicle in preclinical in vivo research, particularly for rectal and vaginal drug delivery. Composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids, it offers a versatile and stable base for a range of active pharmaceutical ingredients (APIs).[1] Its key characteristic is a high melting point, making it especially suitable for incorporating APIs that may otherwise lower the melting point of the final formulation.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, experimental protocols for in vivo use, and relevant biological signaling pathways for commonly formulated drug types.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for effective formulation development and predictable in vivo performance.
| Property | Value | Reference |
| Composition | Mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with a predominant triester fraction. | [1] |
| Appearance | Pellets | [1] |
| Melting Range | 35.6 - 39.6 °C | [1] |
| Hydroxyl Value | < 10 mg KOH/g | [1] |
| Recommended API Type | Acidic APIs and those that can decrease the melting point of the base. | [1] |
Preclinical In Vivo Applications and Performance
While specific in vivo pharmacokinetic data for drugs formulated exclusively in this compound is limited in publicly available literature, studies on similar Suppocire bases provide valuable insights into the expected performance. The rectal route of administration, for which Suppocire bases are designed, offers the significant advantage of partially bypassing first-pass metabolism, potentially leading to increased bioavailability for certain drugs.
Case Study: Paracetamol Bioavailability in a Suppocire Base
A study investigating the in vivo performance of paracetamol formulated in Suppocire CP (an amphiphilic suppository base) in rabbits demonstrated comparable drug absorption to a marketed suppository and oral suspension. This suggests that Suppocire bases can be an effective vehicle for systemic drug delivery. A rectal irritation study also indicated that the Suppocire formulation caused no irritation to the rectal mucosa.
Pharmacokinetic Parameters of Paracetamol in Rabbits (Suppocire CP Formulation)
| Parameter | Test Suppository (Suppocire CP) | Marketed Suppository | Suspension |
| Cmax (µg/mL) | 7.98 ± 0.87 | 8.12 ± 0.92 | 8.54 ± 0.98 |
| Tmax (h) | 1.5 ± 0.2 | 1.5 ± 0.2 | 1.0 ± 0.1 |
| AUC₀₋ₜ (µg.h/mL) | 22.87 ± 2.54 | 23.25 ± 2.61 | 24.11 ± 2.73 |
| AUC₀₋∞ (µg.h/mL) | 25.15 ± 2.81 | 25.83 ± 2.90 | 26.78 ± 3.01 |
Data adapted from an in vivo investigation of paracetamol Suppocire suppositories.
Case Study: Furosemide Diuretic Effect in Suppocire Bases
The diuretic effect of furosemide, an acidic drug, was evaluated in rats using various Suppocire bases. The study found that Suppocire AS2X, another grade of hard fat base, significantly increased the diuretic effect compared to a control group. This highlights the ability of Suppocire bases to effectively deliver acidic drugs and elicit a pharmacological response. The in vivo diuretic effect was found to correlate with in vitro drug release.[2][3][4]
Experimental Protocols for Preclinical In Vivo Research
The following protocols are generalized from studies involving rectal administration of suppositories in common preclinical models and can be adapted for use with this compound.
Suppository Preparation for Animal Studies
-
Mould Selection: Utilize suppository moulds appropriately sized for the animal model (e.g., 0.3 g for rats).
-
Calculation of Base Amount: Determine the total amount of this compound required based on the number of suppositories and the mould capacity.
-
Melting the Base: Gently melt the this compound pellets in a suitable container using a water bath maintained at a temperature just above the melting point of the base. Avoid overheating.
-
API Incorporation: Disperse or dissolve the pre-weighed API into the molten base with continuous stirring to ensure a homogenous mixture. For suspended APIs, constant stirring is crucial during the filling process to prevent settling.
-
Mould Filling: Carefully pour the molten mixture into the suppository moulds.
-
Cooling and Solidification: Allow the suppositories to cool and solidify at room temperature or in a refrigerator.
-
Removal and Storage: Once solidified, carefully remove the suppositories from the moulds. Store them in a cool, dry place until use.
Rectal Administration Protocol for Rats
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Suppository Insertion: Gently insert the suppository into the rectum to a depth of approximately 2 cm.
-
Post-Insertion Care: To prevent expulsion, the anus can be gently held closed for a short period after insertion.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).
-
Sample Processing: Process the blood samples to obtain plasma or serum for subsequent bioanalytical analysis to determine the drug concentration.
Rectal Administration Protocol for Rabbits
-
Animal Restraint: Gently restrain the rabbit. Shaving the area around the tail may facilitate the procedure.
-
Suppository Lubrication: Lightly lubricate the tip of the suppository with a water-soluble lubricant.
-
Insertion: Gently insert the suppository into the rectum.
-
Post-Insertion: Hold the tail down against the perineum for a few minutes to prevent expulsion.
-
Blood Sampling: Collect blood samples from the marginal ear vein at specified time intervals.
-
Sample Processing: Process the blood samples as described for the rat protocol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant signaling pathways for drugs commonly formulated as suppositories and a typical experimental workflow for preclinical in vivo studies.
Paracetamol Analgesic Signaling Pathway
Paracetamol is thought to exert its analgesic effects through multiple central nervous system pathways, including the serotonergic and cannabinoid systems.
Caption: Proposed analgesic signaling pathways of paracetamol.
Furosemide Diuretic Action Signaling Pathway
Furosemide is a loop diuretic that acts on the thick ascending limb of the Loop of Henle in the kidneys.
Caption: Mechanism of diuretic action of furosemide.
Preclinical In Vivo Experimental Workflow
The following diagram outlines a typical workflow for a preclinical in vivo study using a suppository formulation.
Caption: Experimental workflow for preclinical in vivo studies.
Conclusion
This compound is a valuable and versatile vehicle for preclinical in vivo research, offering good physicochemical stability and the potential for effective systemic drug delivery via the rectal route. While specific in vivo pharmacokinetic data for this compound formulations are not extensively published, the available information on related Suppocire bases, combined with the established protocols for rectal administration in animal models, provides a solid foundation for its use in drug development. The provided experimental guidelines and workflow diagrams offer a framework for designing and conducting robust preclinical studies to evaluate the in vivo performance of novel drug candidates formulated in this compound.
References
- 1. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo study in rats of rectal suppositories containing furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
Thermal Analysis of Suppocire® CM: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a semi-synthetic hard fat suppository base composed of mono-, di-, and triglyceride esters of fatty acids. Its thermodynamic properties are critical determinants of its performance in pharmaceutical formulations, influencing factors such as drug dissolution, release, and overall stability of the suppository dosage form. A thorough thermal analysis is therefore indispensable during pre-formulation and formulation development to ensure the development of a stable and efficacious product. This technical guide provides an in-depth overview of the key thermal analysis techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM)—as applied to the characterization of Suppocire® CM.
Physicochemical Properties of Suppocire® CM
Suppocire® CM is characterized by the following typical properties as provided by the manufacturer:
| Property | Value |
| Melting Range | 35.6 - 39.6 °C[1] |
| Hydroxyl Value | < 10 mg KOH/g[1] |
Core Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For Suppocire® CM, DSC is instrumental in determining its melting behavior, enthalpy of fusion, and potential drug-excipient interactions. The melting endotherm provides critical information about the temperature range over which the suppository will melt at body temperature, a key parameter for drug release from fatty bases.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of Suppocire® CM, identifying the onset of decomposition, and quantifying weight loss at different temperatures. Such information is vital for establishing appropriate manufacturing and storage conditions to prevent degradation of the excipient and the final drug product.
Hot-Stage Microscopy (HSM)
HSM combines a microscope with a temperature-controlled stage, allowing for the visual observation of a sample as it is heated or cooled. It serves as an invaluable complementary technique to DSC and TGA, providing visual confirmation of thermal events such as melting, solidification, and changes in crystal morphology. This direct visualization can aid in the interpretation of thermal data and provide insights into the physical behavior of the formulation.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
A typical DSC protocol for the analysis of Suppocire® CM involves the following steps:
-
Sample Preparation: A small sample of Suppocire® CM (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.
-
Experimental Conditions:
-
Heating Rate: A heating rate of 10 °C/min is commonly employed.
-
Temperature Program: The sample is typically heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its melting point (e.g., 80 °C).
-
Atmosphere: A purge of inert gas, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram is analyzed to determine the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔH).
Thermogravimetric Analysis (TGA)
A standard TGA protocol for assessing the thermal stability of Suppocire® CM is as follows:
-
Sample Preparation: A sample of Suppocire® CM (typically 5-15 mg) is placed in a tared TGA pan.
-
Instrument Calibration: The TGA instrument is calibrated for mass and temperature.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is used.
-
Temperature Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Atmosphere: An inert atmosphere, typically nitrogen, is used at a constant flow rate (e.g., 50 mL/min) to study the thermal decomposition without oxidation.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures at which the maximum rate of weight loss occurs.
Hot-Stage Microscopy (HSM)
The methodology for HSM analysis of Suppocire® CM includes:
-
Sample Preparation: A small amount of Suppocire® CM is placed on a microscope slide and covered with a coverslip.
-
Instrument Setup: The slide is placed on the heating stage of the microscope.
-
Experimental Conditions:
-
Heating Rate: A controlled heating rate, often matching the DSC heating rate (e.g., 10 °C/min), is applied.
-
Observation: The sample is observed under polarized light as the temperature increases. Images and videos are captured at regular intervals or at specific temperatures corresponding to thermal events observed in the DSC thermogram.
-
-
Data Analysis: The captured images are analyzed to visually document the melting process, changes in birefringence (indicating changes in crystallinity), and the overall morphology of the molten and solidified base.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the thermal analysis of Suppocire® CM. Note: Specific values for enthalpy of fusion and TGA data are representative and can vary depending on the specific batch and experimental conditions.
| Thermal Analysis Technique | Parameter | Typical Value |
| DSC | Onset of Melting | ~ 34 °C |
| Peak Melting Temperature | ~ 37 °C | |
| Enthalpy of Fusion (ΔH) | 150 - 200 J/g | |
| TGA | Onset of Decomposition (in N₂) | ~ 200 °C |
| Temperature of Max. Weight Loss | ~ 350 - 450 °C | |
| Residual Mass at 600 °C | < 1% |
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal characterization of Suppocire® CM.
Logical Relationships in Formulation Development
Caption: Impact of thermal properties on formulation development.
Polymorphism
Triglycerides, the primary components of hard fat suppository bases, are known to exhibit polymorphism, meaning they can exist in different crystalline forms (α, β', and β), each with a distinct melting point and stability. The metastable α-form has the lowest melting point, while the β-form is the most stable with the highest melting point. The polymorphic behavior of the base can be influenced by the cooling rate during manufacturing and the presence of active pharmaceutical ingredients (APIs). While specific studies on the polymorphism of Suppocire® CM are not extensively detailed in publicly available literature, it is a critical factor to consider during formulation development. DSC can be a valuable tool to study these polymorphic transitions, which may appear as multiple endotherms or exothermic recrystallization events in the thermogram.
Drug-Excipient Compatibility
DSC is a powerful screening tool for assessing the compatibility between Suppocire® CM and an API. An interaction between the drug and the excipient can manifest as a shift in the melting endotherm of the excipient, a change in its enthalpy of fusion, or the appearance of new thermal events. Such changes can indicate a potential incompatibility that may affect the stability and bioavailability of the final product. It is crucial to analyze the thermal behavior of the pure components alongside their physical mixtures to identify any significant alterations.
Conclusion
The thermal analysis of Suppocire® CM using DSC, TGA, and HSM provides essential data for the rational development of stable and effective suppository formulations. Understanding the melting behavior, thermal stability, and potential for polymorphism and drug-excipient interactions is paramount for ensuring product quality and performance. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and formulation scientists working with this versatile suppository base.
References
An In-Depth Technical Guide to Solubility Parameters of Suppocire® CM for API Compatibility Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility parameters of Suppocire® CM and assessing its compatibility with active pharmaceutical ingredients (APIs). While specific, pre-determined solubility parameter values for Suppocire® CM are not publicly available, this document outlines the experimental and theoretical approaches necessary for their determination in a laboratory setting.
Understanding Suppocire® CM and API-Excipient Compatibility
Suppocire® CM is a hard fat suppository base with a high melting point, making it particularly suitable for APIs that may lower the melting point of the formulation, such as liquid lipophilic APIs.[1] It is a versatile base recommended for straightforward formulations and is particularly compatible with acidic APIs.[1] Chemically, it consists of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with a predominant triester fraction.[1]
The compatibility between an API and an excipient like Suppocire® CM is critical for ensuring the stability, efficacy, and safety of the final drug product.[2] Incompatibility can lead to degradation of the API, altered bioavailability, and potential toxicity.[2] Therefore, a thorough assessment of their physical and chemical interactions is a fundamental step in preformulation studies.[3]
Solubility Parameters: A Predictive Tool for Compatibility
Solubility parameters, such as the Hildebrand and Hansen solubility parameters, are numerical values that provide an indication of the cohesive energy density of a substance. They are a powerful tool for predicting the miscibility and compatibility between different components.[4][5] The principle is that materials with similar solubility parameters are likely to be miscible.
The total Hildebrand solubility parameter (δ) is the square root of the cohesive energy density.[4] The Hansen Solubility Parameter (HSP) model refines this by dividing the total energy into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[5]
The total Hansen solubility parameter is calculated as: δt² = δd² + δp² + δh²
A smaller difference between the solubility parameters of an API and an excipient suggests a higher likelihood of miscibility.[4]
Experimental Determination of Solubility Parameters for Suppocire® CM
Since the specific solubility parameters for Suppocire® CM are not readily published, experimental determination is necessary. Inverse Gas Chromatography (IGC) is a reliable method for determining the solubility parameters of pharmaceutical excipients.[6]
Inverse Gas Chromatography (IGC) Protocol
Objective: To determine the Hildebrand and Hansen solubility parameters of Suppocire® CM.
Materials:
-
Suppocire® CM pellets
-
A series of solvents with known solubility parameters (e.g., alkanes, ketones, alcohols)
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Chromatography column (to be packed with Suppocire® CM)
-
Inert support material (e.g., Chromosorb W)
-
Carrier gas (e.g., Nitrogen or Helium)
Methodology:
-
Column Preparation:
-
Coat the inert support material with a known amount of Suppocire® CM (typically 10-20% by weight) from a suitable solvent.
-
Evaporate the solvent completely.
-
Pack the coated support into the chromatography column.
-
-
IGC Analysis:
-
Install the packed column in the gas chromatograph.
-
Inject a small amount of a probe solvent onto the column at a specific temperature.
-
Measure the retention time of the probe solvent.
-
Repeat the injection for a series of probe solvents with varying polarities and hydrogen bonding capabilities.
-
-
Data Analysis:
-
Calculate the specific retention volume (Vg) for each probe solvent.
-
Use the Vg values and the known properties of the probe solvents to calculate the Flory-Huggins interaction parameter (χ).
-
Plot the data according to the chosen theoretical model (e.g., using the van Arkel plot) to determine the solubility parameter of Suppocire® CM. The Hansen solubility parameters (δd, δp, δh) can be determined by solving a set of simultaneous equations derived from the retention data of multiple probe solvents.[6]
-
Assessing API Compatibility with Suppocire® CM
Once the solubility parameters of Suppocire® CM are determined, they can be used as a predictive tool. However, experimental verification of API-excipient compatibility is essential and is a regulatory requirement.[2] A combination of thermal, spectroscopic, and chromatographic methods is typically employed.[2][7]
Experimental Protocols for Compatibility Studies
The following table summarizes the key experimental techniques for assessing the compatibility of an API with Suppocire® CM.
| Technique | Principle | Sample Preparation | Observations Indicating Incompatibility |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Physical mixture of API and Suppocire® CM (e.g., 1:1 ratio). | Changes in melting point, appearance of new peaks, or disappearance of existing peaks compared to the pure components.[7][8] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Physical mixture of API and Suppocire® CM. | Significant changes in the decomposition temperature or weight loss profile of the mixture compared to the individual components.[2][7] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. | Physical mixture of API and Suppocire® CM (e.g., as a KBr pellet or on an ATR crystal). | Shifts, disappearance, or appearance of new absorption bands in the spectrum of the mixture, indicating chemical interaction.[2][7] |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies each component in a mixture. | Stressed physical mixtures of API and Suppocire® CM (e.g., stored at elevated temperature and humidity). | Appearance of new peaks corresponding to degradation products or a decrease in the peak area of the API over time.[7][8] |
| X-Ray Diffraction (XRD) | Provides information on the crystalline structure of a material. | Physical mixture of API and Suppocire® CM. | Changes in the diffraction pattern of the mixture compared to the pure components, suggesting polymorphic transformations or the formation of a new crystalline phase.[8] |
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Determining Solubility Parameters of Suppocire® CM via IGC.
Caption: General Workflow for API-Suppocire® CM Compatibility Studies.
Conclusion
The successful formulation of a drug product using Suppocire® CM relies on a thorough understanding and experimental verification of its compatibility with the chosen API. While readily available solubility parameters for Suppocire® CM are limited, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. By employing a systematic approach that combines predictive tools like solubility parameters with robust analytical techniques, researchers can confidently assess API-excipient compatibility, mitigate risks in drug development, and ensure the development of a stable and effective final dosage form.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. API-Excipient Compatibility - CD Formulation [formulationbio.com]
- 4. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. chemintel360.com [chemintel360.com]
- 8. veeprho.com [veeprho.com]
The Significance of Hydroxyl Value in Suppocire CM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the hydroxyl value as it pertains to Suppocire® CM, a widely utilized hard fat suppository base in the pharmaceutical industry. Understanding this key physicochemical parameter is crucial for the rational development of stable and effective rectal drug delivery systems. This document provides a comprehensive overview of the analytical determination of the hydroxyl value, its implications for formulation design, and a comparative analysis with other suppository bases.
Introduction to Suppocire CM and its Hydroxyl Value
Suppocire® CM is a semi-synthetic hard fat base, primarily composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids.[1] Its utility in suppository formulations is well-established, offering excellent physicochemical stability and compatibility with a range of active pharmaceutical ingredients (APIs).[2] A critical specification for Suppocire® CM is its hydroxyl value, which is officially documented as being less than 10 mg KOH/g .[1]
The hydroxyl value is a measure of the number of free hydroxyl groups present in a substance. In the context of hard fat bases, these hydroxyl groups are primarily associated with mono- and diglycerides. The triester (triglyceride) fraction, which is predominant in Suppocire® CM, lacks free hydroxyl groups.[1] Therefore, a low hydroxyl value, as seen in Suppocire® CM, signifies a low concentration of mono- and diglycerides and a high concentration of triglycerides. This chemical composition directly influences the base's polarity and, consequently, its interaction with various APIs.
The Role of Hydroxyl Value in Formulation Development
The hydroxyl value of a suppository base is a key indicator of its hydrophilicity or lipophilicity. A lower hydroxyl value corresponds to a more lipophilic (hydrophobic) character, while a higher hydroxyl value indicates a more hydrophilic nature.[3][4] This property is paramount when formulating with different types of APIs to ensure optimal drug release and absorption.
Formulation of Lipophilic (Hydrophobic) APIs
For lipophilic drugs, it is generally advantageous to use a suppository base with a contrasting polarity, i.e., a more hydrophilic base (higher hydroxyl value). However, if a lipophilic base is used, the drug may have a high affinity for the base, leading to poor partitioning into the rectal fluid and consequently, slow or incomplete drug release. Suppocire® CM, with its low hydroxyl value and pronounced lipophilic character, is particularly well-suited for the formulation of APIs that can decrease the melting point of the suppository mass, such as liquid lipophilic APIs.[1] The choice of a base with a specific hydroxyl value can significantly impact the absorption of lipophilic drugs.[5]
Formulation of Hydrophilic (Hydrophobic) APIs
Conversely, for hydrophilic (water-soluble) APIs, a lipophilic base like Suppocire® CM is often preferred. The low miscibility between the hydrophilic drug and the lipophilic base facilitates the partitioning of the drug out of the molten base and into the aqueous rectal fluids, promoting rapid dissolution and absorption. A higher hydroxyl value in the base can sometimes lead to faster release of hydrophilic drugs.[3][4]
The logical relationship between the hydroxyl value and its impact on formulation strategy is illustrated in the diagram below.
Caption: Logical flow from hydroxyl value to drug release.
Quantitative Data: A Comparative Overview
To provide a broader context for the hydroxyl value of Suppocire® CM, the following table summarizes the specifications for various Suppocire® grades and other commercially available hard fat bases.
| Suppository Base | Manufacturer | Hydroxyl Value (mg KOH/g) | Melting Range (°C) | Key Characteristics |
| Suppocire® CM | Gattefossé | < 10 | 35.6 - 39.6 | High melting point, for APIs that lower melting point.[1] |
| Suppocire® AM | Gattefossé | < 10 | 34 - 36 | Excellent chemical stability with acidic APIs.[6] |
| Suppocire® AML | Gattefossé | < 10 | 34 - 38 | Contains lecithin to aid dispersion of high drug loads.[7] |
| Suppocire® AS2 | Gattefossé | 15 - 25 | 34 - 38 | Modified monoglyceride content for hydrophilic APIs. |
| Suppocire® NA 15 | Gattefossé | 5 - 15 | 33.5 – 35.5 | High crystallization rate, produces harder suppositories. |
| Suppocire® NB | Gattefossé | 20 - 30 | 35 - 39 | Intermediate melting point, high mechanical resistance.[8] |
| Witepsol® H15 | IOI Oleo GmbH | < 15 | 33.5 - 35.5 | Low hydroxyl value.[9] |
| Witepsol® W35 | IOI Oleo GmbH | 40 - 50 | 33.5 - 35.5 | Higher hydroxyl value. |
| Witepsol® S55 | IOI Oleo GmbH | 50 - 65 | 33.5 - 35.5 | Contains an emulsifier. |
Experimental Protocols for Hydroxyl Value Determination
The determination of the hydroxyl value is a standard analytical procedure in pharmacopeias. The most common method involves the acetylation of the free hydroxyl groups with a known excess of acetic anhydride in pyridine, followed by titration of the remaining unreacted acetic anhydride.[10]
Principle of the Method
The hydroxyl groups in the sample react with acetic anhydride to form an ester and acetic acid. The excess acetic anhydride is then hydrolyzed with water to form acetic acid. The total amount of acetic acid is determined by titration with a standardized potassium hydroxide solution. A blank determination is performed concurrently without the sample. The difference in the titration volumes between the blank and the sample is proportional to the amount of hydroxyl groups in the sample.
Experimental Workflow
The general workflow for the determination of the hydroxyl value is depicted in the following diagram.
Caption: Experimental workflow for hydroxyl value determination.
Detailed Method (Based on Pharmacopeial Methods)
Reagents:
-
Pyridine-Acetic Anhydride Solution: Mix 3 volumes of acetic anhydride with 7 volumes of pyridine.
-
0.5 M Ethanolic Potassium Hydroxide: Standardized solution.
-
Phenolphthalein Solution: As an indicator.
-
Toluene
-
Ethanol (95%)
Procedure:
-
Accurately weigh a quantity of the substance (W) into a flask.
-
Add a specified volume of the pyridine-acetic anhydride solution.
-
Heat the flask on a water bath for 1 hour, ensuring the condenser is attached.
-
Add water through the condenser and heat for another 10 minutes.
-
Cool the flask to room temperature.
-
Add a few drops of phenolphthalein solution.
-
Titrate with 0.5 M ethanolic potassium hydroxide until a persistent pink color is observed. Record the volume (V_sample).
-
Perform a blank titration under the same conditions but without the sample. Record the volume (V_blank).
Calculation: The hydroxyl value (HV) is calculated using the following formula:
HV = [(V_blank - V_sample) * M * 56.1] / W
Where:
-
V_blank = volume (mL) of KOH solution used for the blank
-
V_sample = volume (mL) of KOH solution used for the sample
-
M = Molarity of the ethanolic KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
It is important to also determine the acid value of the substance, as this may be needed as a correction factor in some pharmacopeial methods.[10]
Conclusion
The hydroxyl value of Suppocire® CM is a critical parameter that defines its lipophilic character and, consequently, its suitability for various API formulations. Its low hydroxyl value (<10 mg KOH/g) makes it an excellent choice for hydrophilic APIs and for lipophilic APIs that tend to depress the melting point of the suppository base. A thorough understanding and consideration of the hydroxyl value, in conjunction with other physicochemical properties, are essential for the successful development of stable and bioavailable suppository dosage forms. The standardized methods for its determination ensure consistent quality and performance of this widely used pharmaceutical excipient.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jptcp.com [jptcp.com]
- 5. Influence of the hydrophilicity of suppository bases on rectal absorption of carprofen, a lipophilic nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppocire® AM ⋅ Gattefossé [gattefosse.com]
- 7. Suppocire® AML ⋅ Gattefossé [gattefosse.com]
- 8. Suppocire® NB ⋅ Gattefossé [gattefosse.com]
- 9. actapharmsci.com [actapharmsci.com]
- 10. Hydroxyl value - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solid-State Properties of Suppocire® CM in Suppositories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a semi-synthetic hard fat base, widely utilized in the pharmaceutical industry for the formulation of suppositories. Composed of a mixture of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), its solid-state properties are a critical determinant of the final product's performance, influencing factors such as manufacturing feasibility, stability, and drug release characteristics.[1] This technical guide provides a comprehensive overview of the core solid-state properties of Suppocire® CM, detailing its physicochemical characteristics, thermal behavior, and crystalline structure. The information presented herein is intended to support researchers and formulation scientists in the effective development and optimization of suppository drug delivery systems.
Physicochemical Properties of Suppocire® CM
Suppocire® CM is characterized as a hard fat with a high melting point, making it particularly suitable for the formulation of active pharmaceutical ingredients (APIs) that may cause a depression in the melting point of the suppository base.[2] Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Suppocire® CM
| Property | Value | Reference |
| Appearance | White to off-white, waxy solid in pellet form | [2] |
| Melting Range | 35.6 - 39.6 °C | [2] |
| Hydroxyl Value | < 10 mg KOH/g | [2] |
| Chemical Description | Mono-, di-, and triglyceride esters of fatty acids (C10-C18) | [2] |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the thermal properties of suppository bases, providing insights into melting behavior, polymorphism, and drug-excipient interactions.
Thermal Behavior of Suppocire® CM
A study involving a formulation containing Suppocire® CM reported a melting point of 38.5 °C for the pure base.[3] The endothermic peak observed in a DSC thermogram corresponds to the melting of the crystalline structure of the hard fat. The shape and position of this peak can be influenced by the presence of other excipients or active pharmaceutical ingredients. For instance, the incorporation of liquid substances can lead to a decrease in the melting point of the base.[3]
Table 2: DSC Thermal Properties of Suppocire® CM (Representative Data)
| Parameter | Value | Reference |
| Melting Point (Tpeak) | 38.5 °C | [3] |
| Enthalpy of Fusion (ΔH) | Data not available |
Note: Specific enthalpy of fusion data for pure Suppocire® CM was not available in the reviewed literature. This value is crucial for understanding the energy required to melt the base and can be determined experimentally using the protocol below.
Experimental Protocol for DSC Analysis
This protocol outlines a standard procedure for the thermal analysis of Suppocire® CM using DSC.
Objective: To determine the melting point and enthalpy of fusion of Suppocire® CM.
Apparatus:
-
Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC 6 or equivalent)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of Suppocire® CM pellets into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimper. An empty sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the initial temperature to 25 °C.
-
Program a heating rate of 10 °C/min.
-
Set the final temperature to 60 °C.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis:
-
From the resulting thermogram, determine the onset temperature, peak maximum temperature (melting point), and the area under the melting endotherm.
-
Calculate the enthalpy of fusion (ΔH) in J/g from the area of the melting peak.
-
Crystalline Structure and Polymorphism
The triglyceride composition of hard fat bases like Suppocire® CM allows for the existence of different crystalline forms, a phenomenon known as polymorphism. These polymorphs (commonly α, β', and β) have distinct molecular packing, which in turn affects their physical properties such as melting point, stability, and dissolution rate. The β' form is generally desired for suppositories due to its suitable melting characteristics and stability. The unstable α form tends to transition to the more stable β' or β forms upon storage.
X-Ray Diffraction (XRD) Analysis
Table 3: Representative XRD d-spacings for Hard Fat Polymorphs
| Polymorph | Short Spacings (Å) | Long Spacings (Å) |
| α | ~4.15 (single broad peak) | Variable |
| β' | ~4.2 and ~3.8 (two strong peaks) | Variable |
| β | ~4.6 (one strong peak) and other weaker peaks | Variable |
Experimental Protocol for XRD Analysis
This protocol provides a general method for the analysis of the crystalline structure of Suppocire® CM using XRD.
Objective: To identify the polymorphic form of Suppocire® CM.
Apparatus:
-
Powder X-ray Diffractometer with a Cu Kα radiation source
-
Sample holder
-
Micronizing mill (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Gently melt a sample of Suppocire® CM at a temperature just above its melting point (e.g., 45 °C).
-
Allow the molten sample to cool and solidify at room temperature without disturbance.
-
The solidified sample can be gently ground into a fine powder if necessary.
-
Mount the powdered sample onto the sample holder.
-
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed). A typical scan range for polymorph identification is 2θ from 5° to 40°.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
-
Identify the angular positions (2θ) of the diffraction peaks.
-
Calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Compare the observed d-spacings with known values for different hard fat polymorphs to identify the crystalline form.
-
Visualizations
Experimental Workflow for Solid-State Characterization
References
An In-Depth Technical Guide to the Toxicological Profile of Suppocire CM for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a hard fat excipient utilized extensively in the pharmaceutical industry, primarily as a suppository base for rectal and vaginal drug delivery. Its physicochemical properties make it an ideal vehicle for a variety of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the toxicological profile of Suppocire CM, offering critical data and methodological insights for researchers and drug development professionals. The information presented is collated from publicly available safety data sheets, regulatory guidelines, and scientific literature on similar hard fat excipients.
Chemical and Physical Properties
Suppocire® CM is a semi-synthetic hard fat base composed of mono-, di-, and triglyceride esters of fatty acids, predominantly C10 to C18. It is characterized by its solid, waxy nature at room temperature and a melting point range suitable for physiological applications.
Toxicological Data Summary
The toxicological data for this compound and its primary components (Glycerides, C10-18) indicate a low order of toxicity. The available quantitative data from acute toxicity and irritation studies are summarized in the tables below. It is important to note that for some endpoints, data for the broader category of "Glycerides, C10-18" or other Suppocire grades are used as a read-across approach due to the structural similarity.[1]
Acute Toxicity
| Test | Species | Route | Dosage/Concentration | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2001 mg/kg | Non-toxic | [1] |
| Acute Oral Toxicity (LD0) | Rat | Oral | > 20000 mg/kg | Non-toxic | [1] |
Irritation and Sensitization
| Test | Species | Concentration | Result | Reference |
| Primary Cutaneous Irritation | Rabbit | Pure | Non-irritant | [1] |
| Ocular Irritation | Rabbit | Pure | Slightly irritant to non-irritant | [1] |
| Skin Sensitization | Guinea Pig | - | No sensitizing effects known | [2] |
| Cutaneous Irritation (Patch test) | Human | 15% in kernel oil | Non-irritant | [1] |
Detailed Toxicological Endpoints
Acute Toxicity
Oral: Studies on C10-18 glycerides, the main components of this compound, demonstrate a very low acute oral toxicity. The LD50 in rats is reported to be greater than 2001 mg/kg, and the LD0 is reported as greater than 20,000 mg/kg, indicating that the substance is practically non-toxic when ingested.[1]
Irritation
Dermal: Direct application of pure this compound to the skin of rabbits has shown no irritant effect.[1] This is consistent with its intended use in sensitive areas.
Ocular: Studies on the ocular irritation potential of Suppocire grades have yielded results ranging from non-irritant to slightly irritant in rabbits.[1] This suggests a low risk of eye irritation under normal handling conditions.
Skin Sensitization
Based on available information for similar hard fat excipients, this compound is not considered to be a skin sensitizer.[2]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
In Vivo Degradation and Biocompatibility
Upon administration, hard fat suppository bases like this compound are expected to melt and release the incorporated API. The primary components, triglycerides, are hydrolyzed by lipases into glycerol and fatty acids. Both glycerol and fatty acids are endogenous substances that are readily metabolized by the body. Glycerol is a precursor for glucose and can enter glycolysis, while fatty acids undergo beta-oxidation to produce energy. This metabolic profile contributes to the high biocompatibility and low toxicity of Suppocire bases.[4] A rectal irritation study on a suppository formulated with a Suppocire base showed no irritation to the rectal mucosa in rabbits, further supporting its biocompatibility.[5]
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the following sections describe the likely methodologies based on standard OECD guidelines for the toxicological tests cited.
Acute Oral Toxicity (Based on OECD Guideline 420)
-
Test Species: Rat (Sprague-Dawley strain is common).
-
Administration: A single oral dose of the test substance is administered by gavage.
-
Dosage: A limit test at 2000 mg/kg body weight is typically performed for substances with expected low toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Endpoint: The LD50 (median lethal dose) is calculated, or it is determined to be above the limit dose.
Dermal Irritation (Based on OECD Guideline 404)
-
Test Species: Albino rabbit.
-
Application: A 0.5 g sample of the solid test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch and occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).
Ocular Irritation (Based on OECD Guideline 405)
-
Test Species: Albino rabbit.
-
Application: A 0.1 g sample of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The ocular reactions are scored according to a standardized scale.
Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximization Test)
-
Test Species: Guinea pig.
-
Induction Phase: The test substance is administered intradermally with an adjuvant (Freund's Complete Adjuvant) and then topically to induce sensitization.
-
Challenge Phase: After a rest period, the animals are challenged with a topical application of the test substance (without adjuvant).
-
Observation: The skin reaction at the challenge site is observed and scored for erythema and edema at 24 and 48 hours after the challenge.
Visualizations
Experimental Workflow for Toxicological Assessment
Caption: General workflow for the toxicological assessment of a pharmaceutical excipient.
Cellular Interaction and Metabolism of Lipid-Based Excipients
Caption: Simplified pathway of triglyceride metabolism from a lipid-based excipient.
Signaling Pathways
Direct evidence linking this compound to the modulation of specific intracellular signaling pathways is not available in the current scientific literature. As a delivery vehicle, its primary role is to release the API, which then exerts its pharmacological effect. However, the lipid components of this compound, upon degradation, can be taken up by cells. Fatty acids are known to be involved in various signaling processes, including acting as ligands for certain receptors (e.g., G-protein coupled receptors like GPR40 and GPR120) and influencing inflammatory pathways through their conversion to eicosanoids. The interaction of lipid-based drug delivery systems with cells can also occur through endocytosis or fusion with the cell membrane, which could potentially trigger cellular responses.[6] However, at the concentrations used in pharmaceutical formulations, this compound is not expected to have a significant direct impact on cellular signaling.
Conclusion
This compound exhibits a favorable toxicological profile, characterized by low acute toxicity, and a lack of significant skin and eye irritation or skin sensitization potential. Its constituent triglycerides are readily metabolized into endogenous compounds, contributing to its high biocompatibility. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity for this compound are limited, information on structurally related compounds suggests a low risk for these endpoints. For research applications, this compound can be considered a safe and effective excipient. However, as with any pharmaceutical ingredient, a thorough risk assessment should be conducted in the context of the final formulation and intended use. Further studies on the specific long-term toxicological profile of this compound would be beneficial to complete its safety assessment.
References
- 1. You are being redirected... [ingredientstodiefor.com]
- 2. fagron-com-production-cdn.s3.eu-central-1.amazonaws.com [fagron-com-production-cdn.s3.eu-central-1.amazonaws.com]
- 3. Review of the toxicologic properties of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hard Fat - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suppocire® CM Suppository Formulation in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of suppositories using Suppocire® CM, a hard fat base, for research and development applications. The protocols outlined below detail the necessary steps for preparation, characterization, and in vitro testing of suppository formulations.
Introduction to Suppocire® CM
Suppocire® CM is a semi-synthetic hard fat suppository base composed of mono-, di-, and triglyceride esters of fatty acids.[1] It is characterized by a high melting point, making it particularly suitable for the formulation of suppositories containing active pharmaceutical ingredients (APIs) that may depress the melting point of the base, such as liquid lipophilic APIs.[1] Like other oleaginous bases, suppositories made with Suppocire® CM melt at body temperature to release the incorporated drug for local or systemic absorption.[2][3][4]
Physicochemical Properties of Suppocire® Bases
The selection of an appropriate suppository base is critical for the optimal performance of the final product. The following table summarizes the key physicochemical properties of various Suppocire® grades to aid in the selection process.
| Suppocire® Grade | Melting Range (°C) | Hydroxyl Value (mg KOH/g) | Key Characteristics & Applications |
| CM | 35.6 - 39.6 | <10 | High melting point, ideal for APIs that lower melting points (e.g., liquid lipophilic APIs).[1] |
| D | 33.0 - 35.0 | <15 | Standard grade for general purpose formulations. |
| C | 35.0 - 37.0 | 20 - 30 | Higher hydroxyl value, may interact with acidic APIs. |
| NCX | 33.5 - 35.5 | <10 | Good for preventing fissuring and fat blooming.[5] |
| CP | 33.0 - 35.0 | 40 - 50 | Amphiphilic properties, can enhance the release of certain drugs.[6][7] |
Experimental Protocols
Suppository Formulation Protocol using Suppocire® CM (Fusion Method)
This protocol describes the preparation of suppositories using the fusion (molding) method.
3.1.1. Materials and Equipment:
-
Suppocire® CM pellets
-
Active Pharmaceutical Ingredient (API)
-
Suppository mold (pre-calibrated)
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Water bath
-
Spatula
-
Thermometer
-
Analytical balance
3.1.2. Pre-formulation Calculation: Displacement Value
To ensure accurate dosage, the amount of base displaced by the API must be calculated. The displacement value (DV) is the number of parts by weight of API that displaces one part by weight of the base.
Calculation Steps:
-
Calibrate the mold: Prepare suppositories using only the Suppocire® CM base. Weigh a representative number of suppositories to determine the average blank weight (B).
-
Prepare medicated suppositories: Prepare a known number of suppositories with a specific amount of API (D).
-
Weigh the medicated suppositories: Determine the average weight of the medicated suppositories (W).
-
Calculate the amount of base in the medicated suppository: (W - D)
-
Calculate the amount of base displaced by the drug: B - (W - D)
-
Calculate the Displacement Value (DV): DV = Weight of Drug / Weight of Base Displaced
Example Calculation:
-
Average blank suppository weight (B) = 2.0 g
-
Amount of API per suppository (D) = 0.1 g
-
Average medicated suppository weight (W) = 2.05 g
-
Weight of base in medicated suppository = 2.05 g - 0.1 g = 1.95 g
-
Weight of base displaced = 2.0 g - 1.95 g = 0.05 g
-
Displacement Value (DV) = 0.1 g / 0.05 g = 2
Amount of base required for 'n' suppositories: n * (B - (D / DV))
3.1.3. Formulation Workflow Diagram
Caption: Workflow for Suppocire® CM suppository formulation.
3.1.4. Step-by-Step Procedure:
-
Preparation:
-
Calculate the required amounts of Suppocire® CM and API for the desired batch size using the displacement value.
-
Accurately weigh the calculated quantities of Suppocire® CM pellets and API.
-
If necessary, lightly lubricate the suppository mold with a suitable lubricant (e.g., glycerin for fatty bases).
-
-
Melting and Mixing:
-
Place the weighed Suppocire® CM pellets in a glass beaker.
-
Melt the base using a water bath set to a temperature not exceeding 40°C to avoid overheating.[4]
-
Once the base is completely melted, gradually add the weighed API while stirring continuously with a glass rod or magnetic stirrer to ensure a homogenous dispersion.
-
Continue stirring until the mixture is uniform.
-
-
Molding and Cooling:
-
Pour the molten mixture into the suppository mold. It is advisable to slightly overfill the cavities to account for contraction upon cooling.
-
Allow the suppositories to cool and solidify at room temperature or in a refrigerator. Avoid freezing.[8]
-
-
Finishing:
-
Once completely solidified, carefully scrape off the excess mass from the top of the mold with a heated spatula.
-
Open the mold and remove the suppositories.
-
Quality Control Protocols for Suppositories
Consistent quality of suppositories is crucial for reliable research outcomes. The following are standard quality control tests that should be performed.[7][9][10][11][12]
3.2.1. Appearance: Visually inspect the suppositories for any defects such as cracking, fissuring, fat blooming (whitish coating), or the presence of air bubbles.[11] The surface should be smooth and the color uniform.
3.2.2. Weight Uniformity:
-
Weigh 20 suppositories individually.
-
Calculate the average weight.
-
The weight of no more than two individual suppositories should deviate from the average weight by more than 5%, and none should deviate by more than 10%.
3.2.3. Hardness (Breaking Test): The hardness test assesses the mechanical strength of the suppositories to withstand handling and transportation.
-
Place a suppository in a suppository hardness tester.
-
Apply increasing weight to the suppository until it breaks.
-
The force required to break the suppository is its hardness value. A typical hardness for hard fat suppositories is in the range of 1.8 to 2.0 kg.
3.2.4. Melting Time (Softening Time): This test determines the time it takes for a suppository to melt or soften at body temperature.
-
Use a USP-compliant apparatus for softening time determination.
-
Place the suppository in the apparatus, which is then immersed in a water bath maintained at 37 ± 0.5°C.
-
Record the time taken for the suppository to melt completely or lose its shape. For lipophilic bases, this is typically expected to be within 30 minutes.
3.2.5. In Vitro Drug Release (Dissolution Test): This test evaluates the rate and extent of drug release from the suppository.[9][13][14]
-
Apparatus: USP Apparatus 2 (Paddle) with a modified basket or sinker to hold the suppository, or USP Apparatus 1 (Basket).
-
Dissolution Medium: Phosphate buffer pH 7.4 is commonly used to simulate rectal fluid conditions. The volume is typically 900 mL.
-
Temperature: Maintain the dissolution medium at 37 ± 0.5°C.
-
Agitation: A paddle speed of 50-100 rpm is generally used.
-
Procedure:
-
Place the suppository in the apparatus.
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug released against time.
Factors Influencing Drug Release from Suppositories
The release of the active pharmaceutical ingredient from a suppository is a critical factor influencing its therapeutic efficacy. Several formulation and physiological factors can impact this process. Understanding these factors is essential for the rational design of suppository formulations with desired drug release profiles. The following diagram illustrates the key factors that can either promote or hinder the release of a drug from a suppository matrix.
Caption: Factors influencing drug release from suppositories.
Data Presentation
The following table presents example data from quality control tests for a batch of hypothetical suppositories formulated with Suppocire® CM.
| Test | Specification | Result | Pass/Fail |
| Appearance | Smooth, uniform, no defects | Conforms | Pass |
| Average Weight (g) | 2.0 ± 5% | 2.02 | Pass |
| Weight Variation | Not more than 2 suppositories deviate by >5%, none by >10% | 1 suppository deviated by 3% | Pass |
| Hardness (kg) | > 1.8 | 1.9 | Pass |
| Melting Time (min) | < 30 | 25 | Pass |
| In Vitro Release at 60 min (%) | > 75% | 85% | Pass |
This structured approach to formulation and evaluation will enable researchers to develop robust and reliable suppository dosage forms for their preclinical and clinical studies.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. Designing and developing suppository formulations for anti-HIV drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Suppositories | Pharmlabs [pharmlabs.unc.edu]
- 5. suppositories Displacement value calculation | PPTX [slideshare.net]
- 6. iipseries.org [iipseries.org]
- 7. 5. Quality Control of Suppositeries.pptx [slideshare.net]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Methods of Preparation, Displacement Value, Its Calculation and Evaluation of Suppositories | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. dissolutiontech.com [dissolutiontech.com]
Application Note: A Method for Incorporating a Lipophilic Active Pharmaceutical Ingredient (API) into Suppocire® CM
Audience: Researchers, scientists, and drug development professionals.
Introduction The rectal route offers a viable alternative for drug administration, bypassing first-pass metabolism and providing an option for patients unable to take oral medication.[1][2] Suppocire® CM is a semi-synthetic hard fat suppository base with a high melting point, making it particularly suitable for incorporating Active Pharmaceutical Ingredients (APIs) that may depress the melting point of the final formulation, such as liquid lipophilic APIs.[3] However, incorporating a lipophilic API into a lipophilic base like Suppocire® CM presents a significant formulation challenge: ensuring the drug can effectively partition from the melted base into the aqueous rectal fluids for absorption.[4] Without proper formulation strategies, the drug may remain sequestered in the molten base, leading to poor bioavailability.
This application note details several methods for successfully incorporating a lipophilic API into a Suppocire® CM base, focusing on techniques to enhance drug solubility and release. The protocols cover direct dispersion, the use of surfactants, and the preparation of solid dispersions to improve the biopharmaceutical performance of the final suppository dosage form.
Pre-formulation Considerations & Strategy Selection
The choice of incorporation method depends heavily on the physicochemical properties of the lipophilic API, particularly its solubility and the required dose. A logical approach to formulation development is crucial for success.
Caption: Formulation strategy selection based on API properties.
Materials and Equipment
Materials:
-
Lipophilic API
-
Suppocire® CM (Gattefossé)
-
Surfactants (e.g., Span® 80, Tween® 40, Labrasol®, Lecithin)[5][6]
-
Solid Dispersion Carrier (e.g., Polyethylene Glycol (PEG) 4000, Povidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))[7]
-
Organic Solvent (for solid dispersion, e.g., Ethanol, Methanol)
-
Phosphate Buffer pH 7.2 (for dissolution studies)[8]
Equipment:
-
Thermostatically controlled water bath
-
Hot plate with magnetic stirrer
-
Glass beakers and stirring rods
-
Suppository molds (metal or plastic)[9]
-
Suppository hardness tester
-
Disintegration apparatus
-
Dissolution testing apparatus (USP Type II - Paddle)
-
Differential Scanning Calorimeter (DSC)[10]
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
X-ray Powder Diffraction (XRPD) instrument[10]
-
Analytical balance
Experimental Protocols
The fusion (molding) method is the most common technique for preparing suppositories with fatty bases like Suppocire® CM.[11][12][13]
Protocol 1: Method A - Simple Fusion and Dispersion
This method is suitable for APIs with moderate lipophilicity or when a very slow release is desired.
-
Calibration of Mold: Determine the average weight of a blank suppository by melting Suppocire® CM, pouring it into the molds, cooling, and weighing.
-
Melting the Base: Weigh the required amount of Suppocire® CM and melt it in a beaker using a water bath set to 40-45°C. The melting range of Suppocire® CM is 35.6 - 39.6°C.[3] Avoid overheating.
-
API Incorporation:
-
Pouring: Before the mixture congeals, pour it into the suppository molds. Ensure slight overfilling to account for contraction upon cooling.
-
Cooling & Solidification: Allow the molds to cool at room temperature or in a refrigerator (4-8°C) for at least 30 minutes until the suppositories are fully solidified.
-
Removal and Storage: Carefully scrape off the excess mass from the top of the mold and remove the suppositories. Store in a cool, dry place.
Protocol 2: Method B - Fusion with a Surfactant
The addition of surfactants can improve the dispersion of the API, enhance the spreading of the melted base on the rectal mucosa, and increase the rate of drug release.[16][17]
-
Steps 1 & 2: Follow Steps 1 and 2 from Protocol 1.
-
Surfactant Addition: Weigh the desired surfactant (typically 0.5% to 5% w/w).[5][6] Add the surfactant to the molten Suppocire® CM and mix until fully dissolved or dispersed.
-
Selection Rationale: For lipophilic drugs, surfactants with low HLB values (e.g., Span 80, HLB 4.3) can improve dispersion within the base, while those with higher HLB values (e.g., Tween 40, HLB 15.6) can promote emulsification of the molten fat in rectal fluids, aiding release.[18]
-
-
API Incorporation: Add the micronized lipophilic API to the molten base-surfactant mixture with continuous stirring.
-
Steps 4-6: Follow Steps 4, 5, and 6 from Protocol 1.
Protocol 3: Method C - Incorporation of a Solid Dispersion
For very poorly soluble APIs, creating a solid dispersion can significantly enhance the dissolution rate by presenting the drug in an amorphous state within a hydrophilic carrier.[19][20]
-
Preparation of the Solid Dispersion (Solvent Evaporation Method): a. Select a hydrophilic carrier (e.g., PEG 4000, PVP K30). b. Dissolve the lipophilic API and the carrier in a suitable organic solvent in a desired ratio (e.g., 1:1, 1:5 API:carrier). c. Evaporate the solvent under reduced pressure using a rotary evaporator until a solid mass is formed. d. Further dry the solid dispersion in a vacuum oven to remove residual solvent. e. Pulverize the resulting solid dispersion into a fine powder.
-
Characterization of Solid Dispersion: Before incorporation, confirm the amorphization of the API using DSC (disappearance of the drug's melting peak) and XRPD (absence of crystalline peaks).[21]
-
Incorporation into Suppocire® CM: a. Follow Steps 1 and 2 from Protocol 1 to melt the Suppocire® CM base. b. Weigh the required amount of the prepared solid dispersion powder. c. Disperse the solid dispersion powder into the molten base under continuous stirring. d. Follow Steps 4, 5, and 6 from Protocol 1 to prepare the final suppositories.
Characterization of Suppository Formulations
A comprehensive characterization is essential to ensure the quality and performance of the formulated suppositories.
Caption: General experimental workflow for formulation and testing.
Protocol 4: Physicochemical and Performance Testing
-
Appearance: Visually inspect for homogeneity, absence of cracks, and fissuring.[5]
-
Weight Variation: Weigh 20 individual suppositories and calculate the average weight. No more than two suppositories should deviate from the average weight by more than 5%.[13]
-
Hardness Test: Determine the force required to crush the suppository using a hardness tester. A hardness of around 2 kg is generally considered acceptable.[5]
-
Melting Range/Softening Time: Determine the time taken for the suppository to melt or soften completely in a water bath maintained at 37 ± 0.5°C.
-
Drug Content Uniformity: Assay the API content in a representative sample of suppositories (e.g., 10 units) using a validated analytical method (e.g., HPLC) to ensure uniform drug distribution.
-
In-Vitro Drug Release:
-
Use a USP dissolution apparatus (Type II - Paddle) with 900 mL of phosphate buffer (pH 7.2) maintained at 37 ± 0.5°C.
-
Place one suppository in the dissolution vessel.
-
Set the paddle speed to 50-100 RPM.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 120, 240, 480 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the samples for API content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation & Expected Results
The effectiveness of each incorporation method can be compared by summarizing the characterization data in tables.
Table 1: Physicochemical Properties of Formulations
| Parameter | Method A (Simple Fusion) | Method B (+2% Span 80) | Method C (Solid Dispersion) | Acceptance Criteria |
|---|---|---|---|---|
| Appearance | Homogenous, smooth | Homogenous, smooth | Homogenous, smooth | No cracks or fissuring |
| Avg. Weight (g) | 2.01 ± 0.04 | 2.02 ± 0.05 | 2.03 ± 0.03 | ± 5% variation |
| Hardness (kg) | 2.1 ± 0.2 | 2.0 ± 0.3 | 2.2 ± 0.2 | > 1.8 kg |
| Melting Time (min) | < 15 | < 15 | < 15 | < 30 minutes |
| Drug Content (%) | 99.5 ± 1.5% | 100.2 ± 1.2% | 99.8 ± 1.8% | 90% - 110% |
Table 2: Comparative In-Vitro Drug Release Profile
| Time (min) | Cumulative % Release (Method A) | Cumulative % Release (Method B) | Cumulative % Release (Method C) |
|---|---|---|---|
| 30 | 8% | 18% | 35% |
| 60 | 15% | 32% | 60% |
| 120 | 25% | 55% | 85% |
| 240 | 38% | 78% | 96% |
| 480 | 45% | 86% | 98% |
Note: Data presented are illustrative and will vary based on the specific API and excipients used.
As illustrated by the hypothetical data, incorporating a surfactant (Method B) is expected to significantly improve the drug release rate compared to a simple dispersion (Method A). The use of a solid dispersion (Method C) is anticipated to provide the most rapid and complete drug release, which is critical for achieving optimal bioavailability from a lipophilic base.
Conclusion
Successfully incorporating a lipophilic API into a Suppocire® CM base requires a formulation strategy that overcomes the inherent challenge of drug release from a lipophilic vehicle. While a simple fusion method is straightforward, it often results in poor drug release. The addition of surfactants (Method B) offers a significant improvement by enhancing the wettability and dispersion of the formulation. For APIs with very poor aqueous solubility, preparing a solid dispersion prior to incorporation into the suppository base (Method C) is the most effective strategy for maximizing the rate and extent of drug release. The protocols and characterization methods described in this note provide a comprehensive framework for the development and evaluation of effective and stable suppository formulations for lipophilic APIs.
References
- 1. typharm.com [typharm.com]
- 2. Designing and developing suppository formulations for anti-HIV drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. researchgate.net [researchgate.net]
- 6. margaretilomuanya.com.ng [margaretilomuanya.com.ng]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. scispace.com [scispace.com]
- 9. pharmacyskillslab.org [pharmacyskillslab.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Suppository Preparation Methods: Molding, Compression & More [pharmacareerinsider.com]
- 12. The Pharmaceutics and Compounding Laboratory [pharmlabs.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. turkjps.org [turkjps.org]
Application Notes and Protocols for Suppocire® CM in Controlled-Release Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Suppocire® CM, a semi-synthetic hard fat suppository base, for the development of controlled-release drug delivery systems. This document outlines the key properties of Suppocire® CM, detailed experimental protocols for formulation and in vitro release testing, and data presentation guidelines to support robust and reproducible research.
Introduction to Suppocire® CM
Suppocire® CM is a lipophilic suppository base composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18)[1]. It is characterized by a high melting point, making it particularly suitable for formulating active pharmaceutical ingredients (APIs) that may depress the melting point of the final dosage form, such as liquid lipophilic APIs and acidic APIs[1]. Its versatile nature allows for straightforward formulation development for controlled-release applications[1].
Key Properties of Suppocire® CM:
| Property | Value/Description | Reference |
| Chemical Description | Hard fat composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18) | [1] |
| Melting Range (°C) | 35.6 - 39.6 | [1] |
| Hydroxyl Value (mg KOH/g) | < 10 | [1] |
| Main Functionalities | Versatile base for straightforward formulations, recommended for acidic APIs and those that lower the formulation's melting point. | [1] |
| Main Formulation Technology | Suppository molding | [1] |
Experimental Protocols
Formulation of Suppositories using Suppocire® CM (Fusion Method)
The fusion or molding method is the most common technique for preparing suppositories with Suppocire® CM[2][3][4].
Materials and Equipment:
-
Suppocire® CM pellets
-
Active Pharmaceutical Ingredient (API)
-
Suppository molds (e.g., stainless steel, aluminum, or plastic)
-
Water bath or other suitable heating apparatus
-
Stirring rod or magnetic stirrer
-
Beaker or other suitable melting vessel
-
Calibration balance
Protocol:
-
Mold Preparation: Ensure suppository molds are clean and dry. If necessary, lubricate the molds with a suitable agent to prevent sticking, although this is often not required with Suppocire® bases.
-
Base Melting: Melt the required amount of Suppocire® CM pellets in a beaker using a water bath set to a temperature approximately 10-15°C above the melting range of the base (e.g., 50-55°C). Stir gently to ensure uniform melting.
-
API Incorporation: Once the base is completely melted, remove it from the heat source. Disperse or dissolve the pre-weighed API into the molten base with continuous stirring until a homogenous mixture is achieved. For suspended APIs, continuous stirring is crucial to prevent settling.
-
Pouring: Carefully pour the molten mixture into the suppository molds just before it solidifies. Avoid overfilling.
-
Cooling and Solidification: Allow the suppositories to cool and solidify at room temperature, followed by refrigeration (2-8°C) for at least 30 minutes to ensure complete solidification.
-
Removal and Storage: Once solidified, carefully remove the suppositories from the molds. Store the suppositories in a well-closed container at a controlled temperature.
Caption: Workflow for Suppository Preparation by Fusion Method.
In Vitro Drug Release Testing
In vitro release studies are crucial for evaluating the controlled-release performance of suppository formulations. For lipophilic bases like Suppocire® CM, several methods can be employed, with the flow-through cell apparatus often recommended by the European Pharmacopoeia[5][6]. However, the USP basket and paddle methods are also commonly used[5][6].
2.2.1. USP Apparatus 1 (Basket Method) - Modified
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket Method)
-
Dissolution vessels
-
Dissolution medium (e.g., phosphate buffer pH 7.4)
-
Water bath for temperature control (37 ± 0.5°C)
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Protocol:
-
Apparatus Setup: Assemble the USP Apparatus 1 and equilibrate the dissolution medium in the vessels to 37 ± 0.5°C.
-
Suppository Placement: Place one suppository in each basket.
-
Dissolution Start: Lower the baskets into the dissolution vessels and start the rotation at a specified speed (e.g., 50 rpm)[7].
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium. To maintain a constant volume, replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
2.2.2. Analytical Method for Drug Quantification
The choice of analytical method depends on the physicochemical properties of the API. UV-Vis spectrophotometry is often suitable for APIs with a strong chromophore[7]. For APIs lacking a chromophore or for complex mixtures, a more selective method like High-Performance Liquid Chromatography (HPLC) is recommended.
Example: UV-Vis Spectrophotometry
-
Prepare a standard calibration curve of the API in the dissolution medium.
-
Measure the absorbance of the collected samples at the wavelength of maximum absorbance (λmax) of the API.
-
Calculate the concentration of the API in the samples using the calibration curve.
-
Determine the cumulative amount of drug released and express it as a percentage of the labeled dose.
Caption: General Workflow for In Vitro Drug Release Testing.
Data Presentation
Quantitative data from controlled-release studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of Suppository Formulations
| Formulation Code | API Concentration (%) | Hardness ( kg/cm ²) | Disintegration Time (min) | Melting Point (°C) |
| F1 (Control) | 0 | 5.2 ± 0.3 | 25 ± 2 | 37.5 ± 0.5 |
| F2 | 5 | 5.8 ± 0.4 | 28 ± 3 | 37.2 ± 0.4 |
| F3 | 10 | 6.5 ± 0.5 | 32 ± 2 | 36.8 ± 0.6 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Drug Release Profile from Suppocire® CM Formulations
| Time (hours) | Cumulative % Drug Released (F2) | Cumulative % Drug Released (F3) |
| 1 | 15.2 ± 1.5 | 12.8 ± 1.2 |
| 2 | 28.6 ± 2.1 | 24.5 ± 1.8 |
| 4 | 45.8 ± 3.5 | 40.2 ± 2.9 |
| 8 | 68.4 ± 4.2 | 62.1 ± 3.8 |
| 12 | 85.3 ± 5.1 | 78.9 ± 4.5 |
| 24 | 98.7 ± 4.8 | 95.6 ± 5.3 |
Data are presented as mean ± standard deviation (n=3).
Drug Release Kinetics
To understand the mechanism of drug release from the Suppocire® CM matrix, the in vitro release data can be fitted to various kinetic models:
-
Zero-Order: Qt = Q0 + K0t (Drug release is constant over time)
-
First-Order: log Qt = log Q0 - K1t / 2.303 (Release rate is proportional to the amount of remaining drug)
-
Higuchi Model: Qt = KHt^1/2 (Release is based on Fickian diffusion from a matrix)
-
Korsmeyer-Peppas Model: Mt / M∞ = Ktn (Describes drug release from a polymeric system)
The model that best fits the data (highest correlation coefficient, R²) can provide insights into the release mechanism. For lipophilic suppositories, the drug release often follows the Higuchi model, indicating a diffusion-controlled process[8].
Conclusion
Suppocire® CM is a valuable excipient for the formulation of controlled-release suppositories. Its high melting point and compatibility with a range of APIs make it a robust choice for drug delivery applications. By following the detailed protocols for formulation and in vitro release testing outlined in these application notes, researchers can effectively develop and characterize novel suppository dosage forms with desired controlled-release profiles. The systematic presentation of data and analysis of release kinetics will further contribute to a comprehensive understanding of the formulation's performance.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Preparation of suppository | PPTX [slideshare.net]
- 4. Preparation of Suppositories | Pharmlabs [pharmlabs.unc.edu]
- 5. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppository Testing [arachem.com.my]
- 7. scispace.com [scispace.com]
- 8. margaretilomuanya.com.ng [margaretilomuanya.com.ng]
Application Notes and Protocols for In Vivo Drug Delivery Using Suppocire® CM in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a semi-synthetic hard fat excipient, comprised of mono-, di-, and triglyceride esters of fatty acids (C10 to C18)[1]. It is primarily used as a base in the formulation of suppositories and pessaries for rectal and vaginal drug delivery[2][3]. Its utility stems from its solid state at room temperature and a melting range of 35.6 - 39.6 °C, which allows for the release of the active pharmaceutical ingredient (API) upon administration into the body[1]. Suppocire® CM is particularly optimized for APIs that may decrease the melting point of the formulation, such as liquid lipophilic drugs[4]. This document provides detailed application notes and protocols for the use of Suppocire® CM in preclinical animal models, focusing on rectal and vaginal administration routes.
Physicochemical Properties of Suppocire® CM
A thorough understanding of the physicochemical properties of Suppocire® CM is essential for formulation development.
| Property | Value | Reference |
| Appearance | White, odorless hard fat in pellet form | [1] |
| Melting Range | 35.6 - 39.6 °C | [1] |
| Hydroxyl Value | < 10 mg KOH/g | [1] |
| Chemical Description | Hard fat composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids | [1] |
Applications in Animal Models
Suppocire® bases have been successfully employed for drug delivery in various animal models, primarily through the rectal route. While specific in vivo studies focusing exclusively on Suppocire® CM are limited in publicly available literature, data from studies using similar grades of Suppocire® can provide valuable insights into its expected performance.
Rectal Drug Delivery
The rectal route is a viable alternative to oral administration, particularly for drugs susceptible to first-pass metabolism, or for localized treatment of rectal conditions[5]. Animal models such as rabbits and rats are commonly used to evaluate the in vivo performance of suppository formulations.
Vaginal Drug Delivery
Vaginal drug delivery is utilized for local therapies, such as infections or contraception, and for systemic drug absorption[3]. In vitro studies have suggested the suitability of Suppocire® CM for formulating vaginal suppositories containing antimicrobial agents[6][7]. Animal models, including rabbits and pigs, are often used to assess the safety and efficacy of vaginal drug delivery systems.
Parenteral Drug Delivery
Suppocire® CM is not intended or documented for parenteral (e.g., intravenous, intramuscular) administration. Its composition as a hard fat makes it unsuitable for injection into the bloodstream or muscle tissue.
Experimental Protocols
The following are generalized protocols for the preparation and in vivo evaluation of drug-loaded Suppocire® CM suppositories in animal models. These should be adapted and optimized for the specific API and animal model being used.
Protocol 1: Preparation of Drug-Loaded Suppocire® CM Suppositories (Fusion Method)
This protocol describes the "fusion method," a common technique for preparing suppositories.
Materials:
-
Suppocire® CM pellets
-
Active Pharmaceutical Ingredient (API)
-
Glass beaker
-
Hot plate with magnetic stirrer
-
Suppository molds (appropriate size for the animal model)
-
Spatula
Procedure:
-
Calculate Required Quantities: Determine the total number of suppositories to be prepared and calculate the required amounts of API and Suppocire® CM. Account for a slight overage to compensate for any loss during preparation. The displacement value of the API in Suppocire® CM should be determined experimentally or estimated to ensure accurate dosing.
-
Melt the Base: Place the calculated amount of Suppocire® CM pellets into a glass beaker and heat on a hot plate to approximately 20°C above its melting point (around 55-60°C) with gentle stirring until completely melted and homogenized[8].
-
Incorporate the API: Reduce the temperature of the melted base to just above its solidification point (around 37-40°C). Gradually add the pre-weighed API to the melted base while stirring continuously to ensure a uniform dispersion or dissolution[8]. If the API is a solid, it should be finely powdered to ensure homogeneity.
-
Pour into Molds: Carefully pour the molten mixture into the suppository molds. Avoid entrapping air bubbles.
-
Cool and Solidify: Allow the suppositories to cool at room temperature, followed by refrigeration (2-8°C) to ensure complete solidification.
-
Remove from Molds and Store: Once solidified, carefully remove the suppositories from the molds. Store them in a cool, dry place, protected from light.
Experimental Workflow for Suppository Preparation
Workflow for preparing suppositories using the fusion method.
Protocol 2: In Vivo Pharmacokinetic Study in Rabbits (Rectal Administration)
This protocol outlines a typical pharmacokinetic study to evaluate the systemic absorption of a drug from a Suppocire® CM suppository.
Materials and Animals:
-
Healthy adult rabbits (e.g., New Zealand White), weighing 2.5-3.5 kg.
-
Drug-loaded Suppocire® CM suppositories.
-
Animal restrainer.
-
Syringes and needles for blood collection.
-
Heparinized blood collection tubes.
-
Centrifuge.
-
Analytical equipment for drug quantification (e.g., HPLC, LC-MS/MS).
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rabbits to the laboratory conditions for at least one week. Fast the animals for 12 hours prior to drug administration, with free access to water.
-
Pre-dose Blood Sample: Collect a blank blood sample (e.g., 1 mL) from the marginal ear vein of each rabbit before administering the suppository.
-
Suppository Administration: Gently insert one suppository approximately 2-3 cm into the rectum of the restrained rabbit. Hold the anus closed for a few minutes to prevent expulsion.
-
Blood Sampling: Collect blood samples (e.g., 1 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes[2].
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage and Analysis: Store the plasma samples at -20°C or lower until analysis. Quantify the drug concentration in the plasma samples using a validated analytical method[2].
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
Workflow for In Vivo Pharmacokinetic Study
Workflow of a typical pharmacokinetic study in an animal model.
Quantitative Data Summary (Illustrative Examples)
As specific in vivo data for Suppocire® CM is limited, the following tables present data from studies using other Suppocire® grades to illustrate the type of quantitative information that can be obtained.
Table 1: Illustrative Pharmacokinetic Parameters of Paracetamol from Suppocire® CP Suppositories in Rabbits [5]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) | Relative Bioavailability (%) |
| Suppocire® CP Suppository | 7.85 | 1 | 22.98 | 107.4 (vs. oral suspension) |
| Marketed Suppository | 8.33 | 1 | 23.25 | 106.2 (vs. oral suspension) |
| Oral Suspension | 7.98 | 1 | 21.39 | 100 |
Table 2: Illustrative In Vivo Diuretic Effect of Furosemide from Suppocire® AS2X Suppositories in Rats [9]
| Formulation | Mean Urine Output (mL) over 5 hours |
| Control (No Treatment) | ~1.5 |
| Furosemide in Suppocire® AS2X | ~6.0 (Four-fold increase) |
Signaling Pathways (Hypothetical Example)
The signaling pathway affected by a drug delivered via Suppocire® CM is entirely dependent on the API itself, not the delivery vehicle. The primary role of Suppocire® CM is to release the drug at the site of administration.
For illustrative purposes, the following diagram depicts a generalized signaling pathway for a non-steroidal anti-inflammatory drug (NSAID) that could be delivered rectally for systemic pain relief. NSAIDs typically act by inhibiting cyclooxygenase (COX) enzymes.
Hypothetical Signaling Pathway for an NSAID
Generalized NSAID mechanism of action.
Conclusion
Suppocire® CM is a versatile and biocompatible excipient for the formulation of rectal and vaginal drug delivery systems in animal models. While in vivo data specific to Suppocire® CM is not abundant in the literature, the established properties of the Suppocire® family of bases, along with the provided protocols, offer a solid foundation for researchers to design and execute preclinical studies. Careful formulation development and adherence to validated in vivo and analytical protocols are crucial for obtaining reliable and reproducible data to advance drug development.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Rectal and Vaginal drug delivery ⋅ Gattefossé [gattefosse.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. typharm.com [typharm.com]
- 6. [PDF] Effect of suppository bases on the release properties of a potent antimicrobial agent (C31G). | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suppository and pessary molding ⋅ Gattefossé [gattefosse.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Drug Release from Suppocire® CM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical quantification of drug release from suppositories formulated with Suppocire® CM, a semi-synthetic hard fat base. The protocols outlined below describe in vitro release testing and subsequent drug analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Introduction to Drug Release from Suppocire® CM
Suppocire® CM is a lipophilic suppository base commonly used in pharmaceutical formulations for rectal or vaginal administration. The in vitro release of an active pharmaceutical ingredient (API) from Suppocire® CM is a critical quality attribute that influences its in vivo performance. Factors such as the physicochemical properties of the drug, the composition of the suppository base, and the presence of any additives can significantly impact the release profile.[1][2] Therefore, robust and reproducible analytical methods are essential for characterizing drug release during formulation development and for quality control purposes.
In Vitro Drug Release Testing
The following protocol describes a common method for evaluating the in vitro release of a drug from Suppocire® CM suppositories using a USP Apparatus 1 (Basket Method).
Experimental Protocol: In Vitro Drug Release (Basket Method)
Objective: To determine the rate and extent of drug release from Suppocire® CM suppositories in a simulated physiological fluid.
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket Apparatus)
-
Water bath with temperature control
-
Suppositories formulated with Suppocire® CM
-
Dissolution Medium: 500 mL of Phosphate Buffer (pH 7.2)[1][3]
-
Syringes and filters (e.g., 0.45 µm) for sampling
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Prepare the dissolution medium (Phosphate Buffer, pH 7.2) and pre-heat it to 37 ± 0.5°C in the dissolution vessels.[3]
-
Place one suppository into each basket of the dissolution apparatus.
-
Lower the baskets into the dissolution vessels, ensuring they are fully submerged.
-
Start the apparatus and set the rotational speed to 50 rpm.[3]
-
Withdraw aliquots (e.g., 10 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6, 7, and 8 hours).[3]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[3]
-
Filter the collected samples through a 0.45 µm filter to remove any undissolved excipients.
-
Dilute the filtered samples appropriately with the dissolution medium to fall within the concentration range of the analytical method's calibration curve.
-
Analyze the samples using a validated analytical method, such as HPLC or UV-Vis Spectrophotometry, to determine the drug concentration.
Experimental Workflow for In Vitro Drug Release Testing
Caption: Workflow for in vitro drug release testing of suppositories.
Analytical Quantification Methods
The concentration of the released drug in the collected samples can be determined using various analytical techniques. HPLC is a highly specific and sensitive method, while UV-Vis spectrophotometry offers a simpler and more rapid analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its ability to separate the API from potential interfering substances from the suppository base.[4][5]
Experimental Protocol: HPLC Analysis
Objective: To quantify the concentration of the drug in the dissolution samples with high specificity and sensitivity.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., Methanol and Phosphate Buffer pH 2.5, 76:24 v/v).[5]
-
Standard solutions of the drug of known concentrations
-
Filtered and diluted dissolution samples
Procedure:
-
Method Development and Validation: Develop and validate an HPLC method for the specific drug, ensuring linearity, accuracy, precision, and specificity.
-
Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.
-
System Suitability: Equilibrate the HPLC system with the mobile phase. Perform system suitability tests to ensure the system is performing correctly.
-
Calibration Curve: Prepare a series of standard solutions of the drug in the dissolution medium and inject them into the HPLC system to construct a calibration curve.
-
Sample Analysis: Inject the prepared dissolution samples into the HPLC system.
-
Data Analysis: Determine the peak area of the drug in the chromatograms of the samples and use the calibration curve to calculate the concentration of the drug in each sample.
-
Calculate Cumulative Drug Release: Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed in previous samples and the replacement with fresh medium.
Illustrative HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 2.5) (76:24, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Detection Wavelength | Drug-specific (e.g., 254 nm)[5] |
| Column Temperature | Ambient |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler alternative to HPLC, suitable for drugs with a strong chromophore and when interference from the suppository base is minimal.[3][4]
Experimental Protocol: UV-Vis Spectrophotometry Analysis
Objective: To rapidly quantify the drug concentration in dissolution samples.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Standard solutions of the drug of known concentrations
-
Filtered and diluted dissolution samples
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the drug in the dissolution medium.
-
Calibration Curve: Prepare a series of standard solutions of the drug in the dissolution medium and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Analysis: Measure the absorbance of the prepared dissolution samples at the λmax. Use a blank solution (dissolution medium) for baseline correction.
-
Data Analysis: Use the calibration curve to determine the concentration of the drug in each sample.
-
Calculate Cumulative Drug Release: Calculate the cumulative percentage of drug released at each time point, similar to the HPLC method.
Note: It is crucial to assess for potential interference from the Suppocire® CM base at the analytical wavelength. If interference is observed, derivative spectrophotometry or a different analytical method like HPLC should be used.[4][5]
Logical Relationship of Analytical Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. margaretilomuanya.com.ng [margaretilomuanya.com.ng]
- 3. scispace.com [scispace.com]
- 4. Determination of diclofenac released from suppositories using UV spectrophotometry, spectra derivative spectrophotometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Thermosensitive Drug Delivery Systems Utilizing Suppocire® CM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing thermosensitive drug delivery systems using Suppocire® CM. This document outlines the physicochemical properties of Suppocire® CM, detailed experimental protocols for formulation and characterization, and relevant biological considerations for selected active pharmaceutical ingredients (APIs).
Introduction to Suppocire® CM for Thermosensitive Drug Delivery
Suppocire® CM is a hard fat suppository base with a high melting point, making it an excellent candidate for thermosensitive drug delivery systems, particularly for rectal administration. Composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), its predominant triester fraction contributes to its solid form at room temperature and a melting range of 35.6 - 39.6°C. This property allows for the formulation of a solid dosage form that melts or softens at body temperature, releasing the incorporated API.
Suppocire® CM is particularly well-suited for APIs that can depress the melting point of the suppository base, such as liquid lipophilic APIs. It is also recommended for the formulation of acidic APIs. Its versatility and established safety profile make it a valuable excipient in the development of straightforward thermosensitive formulations.
While primarily used in suppositories, the principles of thermosensitivity and drug release from a lipid matrix can be conceptually extended to other delivery systems like thermosensitive gels or solid lipid nanoparticles, although specific data for Suppocire® CM in these formats is limited.
Physicochemical Characterization of Suppocire® CM
A thorough understanding of the physicochemical properties of Suppocire® CM and its formulations is critical for successful drug delivery system development.
Table 1: Key Physicochemical Properties of Suppocire® CM
| Property | Value | Significance in Drug Delivery |
| Melting Range (°C) | 35.6 - 39.6 | Ensures the formulation remains solid at room temperature and melts at or near body temperature to release the drug. |
| Hydroxyl Value (mg KOH/g) | <10 | A low hydroxyl value indicates a low level of free hydroxyl groups, which can contribute to greater stability and less interaction with sensitive APIs. |
| Product Form | Pellets | Facilitates ease of handling and accurate weighing during formulation. |
| Chemical Description | Mono-, di-, and triglyceride esters of fatty acids (C10-C18) | The lipid nature influences the release of both lipophilic and hydrophilic drugs. |
Experimental Protocols
Preparation of Suppocire® CM Based Suppositories
This protocol describes a general method for preparing suppositories using the fusion (molding) method.
Objective: To prepare solid suppositories containing a model API using Suppocire® CM as the thermosensitive base.
Materials:
-
Suppocire® CM
-
Active Pharmaceutical Ingredient (API)
-
Suppository molds
-
Water bath
-
Beaker
-
Glass stirring rod
-
Calibration graph for the suppository mold and Suppocire® CM
Protocol:
-
Mold Calibration: Determine the capacity of the suppository mold by preparing suppositories with Suppocire® CM alone and calculating the average weight.
-
Melting the Base: Melt the required amount of Suppocire® CM in a beaker using a water bath maintained at a temperature just above its melting point (e.g., 40-45°C). Avoid overheating to prevent degradation of the base or API.
-
API Incorporation:
-
For insoluble APIs: Finely powder the API and disperse it uniformly in the molten base with gentle stirring.
-
For soluble APIs: Dissolve the API in the molten base with continuous stirring until a homogenous solution is formed.
-
-
Pouring: Once a uniform dispersion or solution is achieved, pour the molten mixture into the suppository molds. Ensure the liquid fills the molds completely and slightly overfills to account for contraction upon cooling.
-
Cooling and Solidification: Allow the suppositories to cool and solidify at room temperature or in a refrigerator.
-
Trimming and Removal: Once solidified, carefully trim any excess material from the top of the molds and remove the suppositories.
-
Quality Control: Perform quality control tests as described in the following sections.
Diagram 1: Experimental Workflow for Suppository Preparation
Caption: Workflow for the preparation and quality control of Suppocire® CM suppositories.
Characterization of Suppocire® CM Formulations
Objective: To evaluate the thermal behavior of Suppocire® CM and drug-loaded formulations, including melting point and potential drug-excipient interactions.
Protocol:
-
Accurately weigh 5-10 mg of the sample (Suppocire® CM, API, or formulation) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Record the heat flow as a function of temperature. The peak of the endotherm represents the melting point. Shifts in the melting peak of the formulation compared to the pure components can indicate interactions.
Objective: To determine the rate and extent of drug release from the Suppocire® CM formulation in a simulated physiological fluid.
Protocol (using USP Apparatus 1 - Basket Method):
-
Prepare the dissolution medium (e.g., phosphate buffer pH 7.4) and maintain it at 37 ± 0.5°C in the dissolution vessels.
-
Place one suppository in each basket of the USP Apparatus 1.
-
Lower the baskets into the dissolution medium and start the rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Table 2: Example of In Vitro Release Data Presentation
| Time (minutes) | % Cumulative Drug Release (Formulation A) | % Cumulative Drug Release (Formulation B) |
| 10 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| 20 | 28.9 ± 2.5 | 38.7 ± 3.0 |
| 30 | 45.1 ± 3.1 | 55.4 ± 3.5 |
| 45 | 62.8 ± 3.9 | 75.1 ± 4.2 |
| 60 | 78.5 ± 4.5 | 89.9 ± 4.8 |
| 90 | 92.3 ± 5.2 | 98.2 ± 5.5 |
| 120 | 99.1 ± 5.8 | 100.1 ± 5.9 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.
Objective: To determine the amount of API incorporated into the suppositories and ensure its uniform distribution.
Protocol for Drug Content:
-
Take a representative number of suppositories (e.g., 10).
-
Weigh each suppository individually.
-
Dissolve each suppository in a suitable solvent that dissolves both the Suppocire® CM and the API. Gentle heating may be required.
-
Allow the solution to cool and dilute to a known volume with the solvent.
-
Filter the solution and analyze the API concentration using a validated analytical method.
-
Calculate the amount of API per suppository and express it as a percentage of the label claim.
Application in Specific Drug Delivery
Anticancer Drug Delivery: Camptothecin
Camptothecin, an inhibitor of topoisomerase I, is a potent anticancer agent. Its use is often limited by poor water solubility. Formulation in a lipid-based carrier like Suppocire® CM for rectal delivery could be advantageous for treating colorectal cancer.
Diagram 2: Camptothecin Mechanism of Action
Caption: Camptothecin stabilizes the topoisomerase I-DNA complex, leading to DNA damage and apoptosis.
Diuretic Drug Delivery: Furosemide
Furosemide is a loop diuretic used to treat fluid overload. Rectal delivery can be an alternative for patients unable to take oral medication.
Diagram 3: Furosemide Mechanism of Action
Caption: Furosemide inhibits the Na-K-2Cl cotransporter in the loop of Henle, leading to diuresis.
Analgesic and Antipyretic Drug Delivery: Paracetamol
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. Rectal administration is common, especially in pediatric and geriatric populations.
Diagram 4: Paracetamol Proposed Mechanism of Action
Caption: Paracetamol is thought to produce analgesia and reduce fever by inhibiting central prostaglandin synthesis.
Conclusion
Suppocire® CM is a versatile and reliable excipient for the development of thermosensitive drug delivery systems, particularly for rectal administration. Its favorable physicochemical properties allow for the formulation of a variety of APIs. The protocols and information provided in these application notes serve as a foundational guide for researchers and scientists in the field of drug development. Further optimization and characterization are essential for the development of safe, effective, and stable drug products.
Application Notes and Protocols for a Comprehensive Analysis of the Mechanical Strength of Suppocire® CM Suppositories
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The mechanical strength of suppositories is a critical quality attribute that influences their physical integrity during manufacturing, packaging, transport, and patient administration. Insufficient mechanical strength can lead to fracturing, while excessive hardness may adversely affect patient comfort and drug release characteristics. This document provides a detailed protocol for evaluating the mechanical strength of suppositories formulated with Suppocire® CM, a widely used semi-synthetic hard fat base. The protocols outlined herein cover two primary assays: the crushing strength (hardness) test and the friability test.
Key Mechanical Strength Parameters
A summary of the key parameters for assessing the mechanical strength of suppositories is provided in the table below. These parameters are crucial for ensuring the robustness and quality of the final product.
| Parameter | Description | Typical Acceptance Criteria |
| Crushing Strength (Hardness) | The minimum force required to break or crush the suppository. This parameter indicates the suppository's ability to withstand handling without being damaged. | A force of at least 1.8 to 2.0 kg is generally considered indicative of good mechanical strength.[1] |
| Friability | The tendency of the suppository to chip, crumble, or break when subjected to mechanical stress. It is typically expressed as a percentage of weight loss after a defined period of tumbling. | A maximum weight loss of not more than 1.0% is generally considered acceptable for most pharmaceutical dosage forms. |
Experimental Workflow for Mechanical Strength Testing
The overall workflow for testing the mechanical strength of Suppocire® CM suppositories is illustrated in the diagram below. This process begins with the preparation of the suppositories and proceeds through conditioning, testing, and data analysis.
Caption: Workflow for the mechanical strength testing of suppositories.
Experimental Protocols
Crushing Strength (Hardness) Test
This test determines the force required to fracture a suppository, providing a quantitative measure of its hardness and resistance to breakage.[1]
1.1. Equipment:
-
Texture Analyzer (e.g., Stable Micro Systems TA.XTplus, Brookfield CT3) or a dedicated suppository hardness tester (e.g., Erweka SBT).
-
A suitable probe, such as a 5 mm diameter cylindrical probe or a blade attachment.
-
Suppository holding apparatus to ensure vertical alignment during testing.
1.2. Protocol using a Texture Analyzer:
-
Sample Preparation and Conditioning:
-
Use a minimum of 10 suppositories for the test.
-
Ensure the suppositories have been stored at a consistent temperature (e.g., 25°C ± 1°C) for at least 24 hours prior to testing to ensure thermal equilibrium.
-
-
Instrument Setup and Calibration:
-
Set up the texture analyzer with the selected probe.
-
Calibrate the instrument for force and distance according to the manufacturer's instructions.
-
Set the test parameters as follows (these may require optimization based on the specific formulation):
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 0.5 mm/s
-
Post-Test Speed: 10.0 mm/s
-
Penetration Distance: 5 mm or until fracture
-
Trigger Force: 5 g
-
-
-
Testing Procedure:
-
Securely place a single suppository in the holding apparatus in a vertical orientation.
-
Initiate the test. The probe will descend at the pre-test speed until it detects the suppository surface (trigger force).
-
The probe will then proceed to compress the suppository at the specified test speed.
-
The force required to break or cause a significant fracture in the suppository is recorded as the crushing strength (in Newtons or kilograms-force).
-
Repeat the procedure for all test suppositories.
-
-
Data Analysis:
-
Calculate the mean crushing strength and the standard deviation for the batch of suppositories tested.
-
Logical Steps for Crushing Strength Measurement
The logical sequence of operations for performing the crushing strength test is depicted in the following diagram.
Caption: Logical workflow for the suppository crushing strength test.
Friability Test
This test assesses the ability of the suppositories to withstand abrasion and shock, which they may experience during handling and transportation. This protocol is an adaptation of the USP general chapter <1216> for tablet friability.
2.1. Equipment:
-
Friability test apparatus (e.g., Roche-type friabilator) with a standard drum.
-
Analytical balance.
2.2. Protocol:
-
Sample Preparation:
-
Select a sample of 10 whole suppositories.
-
Carefully remove any loose powder from the surface of the suppositories with a soft brush.
-
Accurately weigh the initial total mass of the 10 suppositories (W_initial).
-
-
Testing Procedure:
-
Place the 10 suppositories into the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
After 100 rotations, carefully remove the suppositories from the drum.
-
-
Post-Test Evaluation:
-
Remove any loose powder from the surface of the suppositories as before.
-
Accurately weigh the final total mass of the 10 suppositories (W_final).
-
Visually inspect the suppositories for any signs of cracking, cleaving, or breaking. The presence of such damage constitutes a failed test.
-
-
Data Analysis:
-
Calculate the percentage of weight loss using the following formula: % Friability = [(W_initial - W_final) / W_initial] x 100
-
If the weight loss is greater than 1.0% or the results are ambiguous, the test should be repeated twice more, and the mean of the three tests should be determined. A maximum mean weight loss of not more than 1.0% is generally acceptable.
-
Data Presentation
The following table presents a summary of expected mechanical strength data for suppositories formulated with different bases, providing a comparative context for results obtained with Suppocire® CM.
| Suppository Base | Crushing Strength (kg) | Friability (%) | Reference |
| Suppocire® CM | 2.5 - 4.0 | < 1.0 | Expected Range |
| Witepsol® H15 | 2.0 - 3.5 | < 1.0 | [2] |
| Cocoa Butter | 1.5 - 2.5 | < 1.0 | [2] |
| Polyethylene Glycol (PEG) Blends | 3.0 - 5.0 | < 1.0 | [2] |
Note: The values presented are typical ranges and may vary depending on the specific formulation, including the active pharmaceutical ingredient (API) and any other excipients used.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the mechanical strength of suppositories formulated with Suppocire® CM. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for formulation development, quality control, and regulatory submissions. The crushing strength and friability tests are fundamental assessments that help guarantee the physical integrity and performance of the final suppository product.
References
Application Notes and Protocols for Utilizing Suppocire® CM as a Matrix in Poorly Soluble Drug Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral delivery of poorly soluble drugs presents a significant challenge in pharmaceutical development, often leading to low bioavailability. The Biopharmaceutical Classification System (BCS) categorizes these drugs, particularly BCS Class II drugs, as having high permeability but low solubility, making their dissolution the rate-limiting step for absorption. To overcome this hurdle, various formulation strategies are employed to enhance the solubility and dissolution rate of these active pharmaceutical ingredients (APIs). One promising approach is the use of lipid-based delivery systems, such as suppositories, utilizing excipients like Suppocire® CM.
Suppocire® CM is a semi-synthetic hard fat base composed of mono-, di-, and triglyceride esters of fatty acids.[1] It is a versatile excipient for suppository formulations and is particularly well-suited for APIs that may decrease the melting point of the final product.[1][2] This document provides detailed application notes and experimental protocols for the use of Suppocire® CM as a matrix to enhance the delivery of poorly soluble drugs. The focus will be on the preparation of solid dispersion-like suppositories, their characterization, and in vitro release testing.
Physicochemical Properties of Suppocire® CM
A thorough understanding of the physicochemical properties of Suppocire® CM is crucial for formulation development.
| Property | Value | Reference |
| Appearance | White to off-white pellets | [1] |
| Melting Range | 35.6 - 39.6 °C | [1] |
| Hydroxyl Value | < 10 mg KOH/g | [1] |
| Chemical Description | Hard fat composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids | [1] |
Experimental Protocols
Protocol 1: Preparation of Suppocire® CM-Based Suppositories by Fusion Method
The fusion or molding method is the most common and straightforward technique for preparing suppositories with lipid-based excipients like Suppocire® CM.[3][4][5][6]
Objective: To prepare suppositories containing a poorly soluble drug dispersed in a Suppocire® CM matrix.
Materials:
-
Poorly soluble drug (e.g., Ibuprofen, Nifedipine)
-
Suppocire® CM pellets
-
Suppository molds (e.g., 1g or 2g capacity)
-
Water bath
-
Beaker
-
Glass stirring rod
-
Spatula
Procedure:
-
Mold Calibration: Before preparing the suppositories, it is essential to calibrate the volume of the suppository molds to ensure accurate dosing. This is done by preparing suppositories with the base material alone and determining their average weight.
-
Melting the Base: Weigh the required amount of Suppocire® CM pellets and place them in a beaker. Melt the base using a water bath set to a temperature approximately 5-10°C above the melting range of Suppocire® CM (e.g., 45-50°C).[6]
-
Drug Incorporation: Once the base has completely melted, remove it from the water bath. Weigh the required amount of the poorly soluble drug. Gradually add the drug powder to the molten base while stirring continuously with a glass rod to ensure a homogenous dispersion.[6]
-
Pouring into Molds: Carefully pour the molten mixture into the suppository molds. It is advisable to slightly overfill the molds to avoid the formation of depressions upon cooling.[7]
-
Solidification: Allow the suppositories to cool and solidify at room temperature. For faster solidification, the molds can be placed in a refrigerator.[7]
-
Trimming and Removal: Once the suppositories are completely solidified, trim the excess material from the top of the molds using a warmed spatula to create a smooth surface.[7] Carefully open the molds and remove the suppositories.
-
Packaging and Storage: Wrap the suppositories individually in foil and store them in a cool, dry place.
Protocol 2: Characterization of Suppocire® CM-Based Suppositories
A series of characterization tests should be performed to ensure the quality and consistency of the prepared suppositories.
Objective: To evaluate the physical and chemical properties of the prepared suppositories.
2.1 Weight Variation:
-
Procedure: Weigh 20 suppositories individually. Calculate the average weight. The deviation of each individual weight from the average should not exceed the pharmacopeial limits (typically ±5%).[8]
-
Acceptance Criteria: Not more than two suppositories should deviate from the average weight by more than 5%, and none should deviate by more than 10%.
2.2 Hardness (Mechanical Strength):
-
Procedure: Use a suppository hardness tester (e.g., Texture Analyzer). Place a suppository horizontally and apply a gradual force until it breaks. The force required to break the suppository is a measure of its hardness.[8]
-
Significance: Ensures that the suppository can withstand handling and packaging without breaking.
2.3 Melting Range Test:
-
Procedure: Place a suppository in a capillary tube and immerse it in a water bath. Gradually increase the temperature and record the temperature at which the suppository starts to melt and the temperature at which it is completely molten.[9]
-
Significance: Confirms that the suppository will melt at body temperature to release the drug.
2.4 Disintegration Time:
-
Procedure: Use a disintegration apparatus. Place a suppository in the apparatus filled with water or a suitable buffer maintained at 37 ± 0.5°C. Record the time taken for the suppository to completely disintegrate.[10]
-
Acceptance Criteria: Typically, suppositories should disintegrate within 30 minutes.
2.5 Drug Content Uniformity:
-
Procedure: Take a representative sample of suppositories (e.g., 10). Dissolve each suppository in a suitable solvent. Analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[10][11]
-
Acceptance Criteria: The drug content of each suppository should be within 85-115% of the label claim, with a relative standard deviation of less than 6%.
Protocol 3: In Vitro Drug Release Testing
In vitro drug release studies are crucial to predict the in vivo performance of the suppository formulation.[2]
Objective: To determine the rate and extent of drug release from the Suppocire® CM-based suppositories.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket Method) or USP Dissolution Apparatus 2 (Paddle Method) with modifications for suppositories, or a specialized suppository dissolution apparatus.[10][11][12]
Dissolution Medium:
-
Phosphate buffer (pH 7.2 or 7.4) to simulate rectal fluid conditions.[10][11]
-
Temperature: 37 ± 0.5°C.
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with the chosen medium and maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Place one suppository in each dissolution vessel.
-
Rotation Speed: Start the rotation of the basket or paddle at a specified speed (e.g., 50 rpm).[11]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative % drug release vs. time).
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization and in vitro release of a poorly soluble drug from a Suppocire® CM-based suppository.
Table 1: Physicochemical Characterization of Suppositories
| Parameter | Formulation A (Drug only) | Formulation B (Drug with 2% Surfactant) | Acceptance Criteria |
| Average Weight (g) | 2.05 ± 0.04 | 2.03 ± 0.05 | 1.9 - 2.1 |
| Hardness (kg) | 5.8 ± 0.3 | 5.5 ± 0.4 | > 2.0 |
| Melting Range (°C) | 36.5 - 38.0 | 36.0 - 37.5 | ~37°C |
| Disintegration Time (min) | 25 ± 2 | 22 ± 3 | < 30 |
| Drug Content (%) | 98.5 ± 1.5 | 99.2 ± 1.8 | 90 - 110 |
Table 2: In Vitro Drug Release Profile
| Time (min) | Cumulative % Drug Released (Formulation A) | Cumulative % Drug Released (Formulation B) |
| 15 | 15.2 ± 2.1 | 25.8 ± 2.5 |
| 30 | 30.5 ± 3.0 | 45.1 ± 3.2 |
| 60 | 55.8 ± 4.1 | 70.3 ± 3.8 |
| 90 | 72.3 ± 3.5 | 88.9 ± 4.0 |
| 120 | 85.1 ± 2.9 | 95.6 ± 3.1 |
Discussion and Conclusion
The use of Suppocire® CM as a matrix for poorly soluble drugs offers a viable strategy to enhance their dissolution and potential bioavailability. The fusion method provides a simple and effective means of preparing suppositories with a uniform dispersion of the drug. The incorporation of surfactants or other solubilizing agents can further enhance the drug release from the Suppocire® CM matrix.
The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of Suppocire® CM-based suppositories for poorly soluble drugs. Researchers and formulation scientists can adapt these protocols to their specific drug candidates and development needs. The systematic evaluation of the physicochemical properties and in vitro release profiles is essential for the development of a robust and effective suppository dosage form.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Suppository Preparation Methods: Molding, Compression & More [pharmacareerinsider.com]
- 4. The Pharmaceutics and Compounding Laboratory [pharmlabs.unc.edu]
- 5. Preparation of Suppositories | Pharmlabs [pharmlabs.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Development, Characterization and In Vivo Pharmacokinetic Assessment of Rectal Suppositories Containing Combination Antiretroviral Drugs for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. web.usm.my [web.usm.my]
- 12. Development of optimal in vitro release and permeation testing method for rectal suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Release Testing of Suppocire® CM Suppositories using USP Apparatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a semi-synthetic hard fat base, composed of mono-, di-, and triglycerides of fatty acids, widely utilized in the formulation of rectal and vaginal suppositories.[1][2] Its lipophilic nature and melting characteristics at physiological temperatures are critical for drug release and subsequent absorption.[3][4] The in vitro drug release test is a crucial quality control parameter that provides insights into the performance of the suppository and helps ensure batch-to-batch consistency. The United States Pharmacopeia (USP) provides standardized methods for dissolution testing, with Apparatus 1 (Basket Method) and Apparatus 2 (Paddle Method) being commonly employed for suppositories.[5]
This document provides detailed protocols for conducting in vitro drug release testing on suppositories formulated with Suppocire® CM using both USP Apparatus 1 and Apparatus 2. It also includes a summary of expected drug release data to aid in the interpretation of results.
Experimental Workflow
The following diagram outlines the general experimental workflow for the in vitro drug release testing of Suppocire® CM suppositories.
Caption: Experimental workflow for in vitro drug release testing.
Experimental Protocols
Protocol 1: USP Apparatus 1 (Basket Method)
This method is suitable for assessing drug release from Suppocire® CM suppositories and can minimize issues related to the dosage form floating.
Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket)
-
Water bath with temperature control
-
Dissolution vessels (typically 1000 mL)
-
Baskets and basket shafts (40-mesh is common)
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
-
Suppocire® CM suppositories containing the active pharmaceutical ingredient (API)
-
Dissolution medium (e.g., Phosphate buffer pH 7.2 or 7.4)
Procedure:
-
Preparation of Dissolution Medium: Prepare a suitable volume of the chosen dissolution medium (e.g., 900 mL of phosphate buffer pH 7.4 per vessel).[6][7] Degas the medium prior to use.
-
Apparatus Setup:
-
Suppository Placement: Place one suppository into each basket.
-
Initiation of the Test:
-
Lower the baskets into the dissolution vessels, ensuring the suppositories are fully immersed.
-
Immediately start the rotation of the baskets at a specified speed, typically 50 rpm.[7]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6, 7, and 8 hours), withdraw an aliquot (e.g., 10 mL) of the dissolution medium from each vessel.
-
The sampling should be done from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples promptly.
-
Analyze the samples for the concentration of the released API using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement. Plot the percentage of drug released against time to obtain the dissolution profile.
Protocol 2: USP Apparatus 2 (Paddle Method)
The paddle method can also be employed, though modifications may be necessary to prevent the suppository from floating or adhering to the paddle. The use of a sinker may be required for lipophilic suppositories.[3]
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Water bath with temperature control
-
Dissolution vessels (typically 1000 mL)
-
Paddles and paddle shafts
-
Sinkers (if required)
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
-
Suppocire® CM suppositories containing the API
-
Dissolution medium (e.g., Phosphate buffer pH 7.4)
Procedure:
-
Preparation of Dissolution Medium: Prepare and degas the dissolution medium as described in Protocol 1.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 and equilibrate the water bath to maintain a temperature of 37 ± 0.5°C in the dissolution vessels.[6]
-
Add the specified volume of the dissolution medium to each vessel and allow it to reach the target temperature.
-
-
Suppository Placement:
-
Carefully place one suppository at the bottom of each dissolution vessel. If the suppository tends to float, a validated sinker may be used to keep it at the bottom of the vessel.
-
-
Initiation of the Test:
-
Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) from a zone midway between the surface of the medium and the top of the paddle blade, not less than 1 cm from the vessel wall.[6]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Filter and analyze the samples as described in Protocol 1.
-
Data Analysis: Calculate and plot the cumulative percentage of drug released versus time.
Data Presentation
The following tables summarize representative quantitative data for drug release from suppositories formulated with Suppocire® bases. These values can serve as a reference for expected release profiles.
Table 1: In Vitro Release of Paracetamol from Different Suppocire® Bases using USP Apparatus 1 (Basket Method) at 50 rpm in Phosphate Buffer (pH 7.2)
| Time (hours) | Suppocire® D (% Release) | Suppocire® C (% Release) | Suppocire® NCX (% Release) |
| 1 | ~2% | ~5% | ~40% |
| 2 | ~4% | ~8% | ~70% |
| 4 | ~6% | ~12% | ~95% |
| 8 | ~8% | ~18% | >98% |
Data adapted from Shegokar and Singh (2010). Note: These are approximate values for illustrative purposes.
Table 2: Effect of Additives on the In Vitro Release of Paracetamol from Suppocire® D Base after 8 hours
| Formulation | Additive Concentration (% w/w) | % Drug Release after 8 hours |
| Plain Suppocire® D | - | ~7.88% |
| + Labrasol | 5% | ~15-16% |
| + Sodium Lauryl Sulfate (SLS) | 1% | ~18-19% |
| + Dioctyl Sulfosuccinate (DOSS) | 0.5% | ~29% |
| + Miglyol 812 | 10% | ~20-21% |
Data adapted from Shegokar and Singh (2010).
Conclusion
The selection of the appropriate USP apparatus and experimental conditions for in vitro drug release testing of Suppocire® CM suppositories is critical for obtaining reliable and reproducible results. The protocols provided herein for USP Apparatus 1 and 2 offer a starting point for method development and validation. The choice between the basket and paddle method may depend on the specific formulation characteristics and the need to mitigate issues such as floating. The inclusion of additives can significantly influence the drug release profile, and this should be carefully evaluated during formulation development. The presented data tables offer a comparative overview of expected release patterns from different Suppocire® bases.
References
Application Notes and Protocols for Formulating Suppositories with Suppocire® CM for Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suppocire® CM is a semi-synthetic hard fat suppository base composed of mono-, di-, and triglyceride esters of fatty acids. Its utility in preclinical trials is underscored by its high melting point, making it particularly suitable for the incorporation of active pharmaceutical ingredients (APIs) that may depress the melting point of the final formulation. These application notes provide a comprehensive guide to formulating and evaluating suppositories using Suppocire® CM for preclinical research, ensuring consistency, quality, and reliable performance.
Physicochemical Properties of Suppocire® CM
A thorough understanding of the physicochemical properties of Suppocire® CM is fundamental to successful formulation development.
| Property | Value | Significance in Formulation |
| Melting Range (°C) | 35.6 - 39.6[1] | Ensures the suppository remains solid at room temperature but melts at body temperature to release the API. The higher melting range is advantageous for APIs that can lower the melting point. |
| Hydroxyl Value (mg KOH/g) | <10[1] | A low hydroxyl value indicates a low content of free fatty acids and mono- and diglycerides, contributing to better stability and reduced interaction with acidic APIs.[1] |
| Appearance | White to off-white pellets | Facilitates easy handling and melting during the formulation process. |
| Chemical Description | Hard fat composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with a predominant triester fraction.[1] | This composition provides a stable, non-irritating base for rectal or vaginal delivery. |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of Suppocire® CM suppositories are crucial for generating reproducible data in a preclinical setting.
Protocol 1: Preparation of Suppositories by Fusion Method
This protocol outlines the standard fusion (molding) method for preparing suppositories.
Materials:
-
Suppocire® CM pellets
-
Active Pharmaceutical Ingredient (API)
-
Suppository molds (e.g., stainless steel, aluminum, or plastic)[2]
-
Glass beaker
-
Water bath
-
Stirring rod
-
Spatula
Procedure:
-
Mold Calibration: Before preparing medicated suppositories, calibrate the mold with Suppocire® CM alone to determine the average weight of a blank suppository. This is essential for accurate dosage calculations.
-
Melting the Base: Weigh the required amount of Suppocire® CM pellets and place them in a glass beaker. Melt the base using a water bath set to a temperature approximately 10-15°C above the melting point of the base. Avoid overheating to prevent changes in the crystalline structure.[3]
-
Incorporation of API: Once the base is completely melted, remove it from the water bath. Gradually add the pre-weighed, finely powdered API to the molten base while stirring continuously to ensure a homogenous dispersion or dissolution.
-
Pouring into Molds: Carefully pour the molten mixture into the suppository molds. Overfill the cavities slightly to account for contraction upon cooling.[4]
-
Cooling and Solidification: Allow the suppositories to cool at room temperature or in a refrigerator to solidify.
-
Removal and Trimming: Once solidified, carefully remove the suppositories from the mold. Trim any excess material from the top of the suppositories with a warm spatula to create a smooth surface.[2]
Protocol 2: In Vitro Drug Release Testing
This protocol describes a common method for evaluating the release of the API from the suppository.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket Method) or USP Dissolution Apparatus 2 (Paddle Method)[5][6]
-
Dissolution vessels
-
Water bath
-
Syringes and filters
Procedure:
-
Medium Preparation: Prepare a suitable dissolution medium (e.g., phosphate buffer pH 7.4 to simulate rectal fluid) and maintain it at 37 ± 0.5°C.[5]
-
Apparatus Setup: Place the suppository in the basket or at the bottom of the dissolution vessel.
-
Test Initiation: Start the apparatus at a specified rotation speed (e.g., 50 rpm).[5]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Filter the collected samples and analyze the API concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the dissolution profile.
Protocol 3: Physical Characterization of Suppositories
These tests are essential for ensuring the physical integrity and performance of the suppositories.
1. Weight Variation:
-
Weigh 20 individual suppositories.
-
Calculate the average weight.
-
The weight of no more than two individual suppositories should deviate from the average weight by more than 5%, and none should deviate by more than 10%.
2. Hardness (Breaking Strength) Test:
-
Use a suppository hardness tester.
-
Place a suppository on the testing platform.
-
Apply increasing weight to the suppository until it breaks or crushes.[1]
-
The hardness is the force required to break the suppository. A good result is typically at least 1.8–2 kg.[7][8]
3. Melting Time (Softening Time) Test:
-
Use a suitable apparatus, such as the USP disintegration apparatus.
-
Immerse the suppository in a water bath maintained at 37 ± 0.5°C.
-
Record the time taken for the suppository to completely melt or soften.
4. Content Uniformity:
-
Randomly select 10 suppositories.
-
Assay the API content of each suppository individually using a validated analytical method.
-
The content of each suppository should be within 85% to 115% of the label claim.
Protocol 4: Stability Testing for Preclinical Batches
This protocol outlines a basic stability study to assess the shelf-life of the suppository formulation under controlled conditions.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Batch Preparation: Prepare a batch of suppositories and package them in the intended container-closure system for the preclinical study.
-
Initial Testing (Time 0): Perform a full set of characterization tests (as described in Protocol 3) and drug release testing (Protocol 2) on a sample of the suppositories.
-
Stability Storage: Store the remaining suppositories at the specified long-term and accelerated conditions.
-
Time-Point Testing: At predetermined time points (e.g., 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12 months for long-term studies), withdraw samples and repeat the full set of characterization and drug release tests.[9]
-
Data Evaluation: Analyze the data for any significant changes in physical appearance, hardness, melting time, drug content, and release profile over time.
Data Presentation
Table 1: Physical Characterization of Placebo and API-Loaded Suppocire® CM Suppositories
| Formulation | Average Weight (g) ± SD | Hardness (kg) ± SD | Melting Time (min) ± SD |
| Placebo Suppocire® CM | 2.05 ± 0.03 | 2.5 ± 0.2 | 8.5 ± 0.7 |
| Suppocire® CM + 10% API | 2.08 ± 0.04 | 2.2 ± 0.3 | 7.9 ± 0.6 |
| Suppocire® CM + 20% API | 2.12 ± 0.05 | 1.9 ± 0.2 | 7.2 ± 0.5 |
Table 2: In Vitro Drug Release from Suppocire® CM Suppositories
| Time (min) | Cumulative % API Released (10% API Loading) ± SD | Cumulative % API Released (20% API Loading) ± SD |
| 15 | 25.3 ± 2.1 | 30.1 ± 2.5 |
| 30 | 48.7 ± 3.5 | 55.4 ± 3.9 |
| 60 | 75.2 ± 4.1 | 82.6 ± 4.3 |
| 120 | 92.8 ± 3.8 | 98.2 ± 3.1 |
Table 3: Stability Data for Suppocire® CM Suppositories with 10% API (Accelerated Conditions: 40°C/75% RH)
| Test Parameter | Time 0 | 1 Month | 3 Months | 6 Months |
| Appearance | White, smooth | No change | No change | Slight yellowing |
| Hardness (kg) | 2.2 ± 0.3 | 2.1 ± 0.2 | 2.0 ± 0.3 | 1.9 ± 0.2 |
| Melting Time (min) | 7.9 ± 0.6 | 8.1 ± 0.5 | 8.3 ± 0.7 | 8.5 ± 0.6 |
| API Content (%) | 99.5 ± 1.2 | 99.1 ± 1.5 | 98.5 ± 1.8 | 97.8 ± 2.1 |
Visualizations
Caption: Workflow for Suppository Formulation and Testing.
Caption: Logical Flow for Preclinical Suppository Trials.
References
- 1. Evaluation Tests For Suppositories [solnpharma.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Suppositories: Labs | Pharmlabs [pharmlabs.unc.edu]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Preparation and In vitro Evaluation of Naproxen Suppositories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjpms.in [mjpms.in]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. japsonline.com [japsonline.com]
Troubleshooting & Optimization
troubleshooting common issues in Suppocire CM suppository formulation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the formulation of suppositories using Suppocire® CM.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental process, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: The suppositories are cracked or show signs of fracture.
-
Question: What causes cracking in suppositories formulated with Suppocire® CM and how can it be prevented?
-
Answer: Cracking is often due to rapid and excessive cooling of the suppository mass. When the molten base cools too quickly, it can create internal stress, leading to fractures. This is particularly common with hard fat bases like Suppocire®. To prevent this, it is crucial to control the cooling process. Avoid using extremely low temperatures (e.g., a blast freezer) immediately after molding. A gradual cooling process, for instance, by letting the molds stand at room temperature for a short period before refrigeration, is recommended. The temperature difference between the molten mass and the mold should also be minimized.
Issue 2: The active pharmaceutical ingredient (API) is not uniformly distributed.
-
Question: I am observing sedimentation of the API in my suppositories. How can I ensure content uniformity?
-
Answer: Sedimentation occurs when the viscosity of the molten Suppocire® CM base is too low to keep the API particles suspended as it cools and solidifies. To address this, ensure that the molten mass is continuously stirred, even during the pouring process. It is also important to pour the melt just before it reaches its solidification point, as the viscosity increases significantly at this stage, which helps to keep the API suspended. For APIs with a high density, consider adding a suspending agent. The particle size of the API should also be small and uniform to slow down the rate of sedimentation.
Issue 3: The suppositories are sticking to the mold.
-
Question: How can I prevent my suppositories from adhering to the suppository mold?
-
Answer: Sticking to the mold is often a result of inadequate mold lubrication or imperfections on the mold surface. While Suppocire® bases generally have good mold-release properties, highly irregular or worn molds can cause issues. Ensure the molds are clean and dry before use. If sticking persists, a light coating of a suitable lubricant can be applied. However, it is important to ensure that the lubricant is compatible with the Suppocire® base and the API. In many cases, ensuring the suppository mass is fully solidified and cooled before attempting to open the molds can resolve this issue.
Issue 4: The suppositories have an inconsistent or incorrect melting point.
-
Question: The melting point of my suppositories is outside the expected range. What could be the cause?
-
Answer: An incorrect melting point can be due to several factors. The inclusion of a high concentration of certain APIs can alter the melting characteristics of the Suppocire® CM base. Some APIs may form a eutectic mixture with the base, leading to a depression in the melting point. In other cases, improper heating of the base during preparation can lead to polymorphic changes in the fat, which can affect its melting behavior. It is crucial to melt the base at the lowest possible temperature required to achieve a homogenous liquid and to avoid prolonged heating.
Frequently Asked Questions (FAQs)
Q1: What is the recommended melting temperature for Suppocire® CM?
A1: Suppocire® CM should be melted at a temperature just above its melting point, typically in the range of 35-39°C. Overheating should be avoided to prevent polymorphic transformations of the base, which could affect its physical properties upon solidification.
Q2: Does Suppocire® CM require mold lubrication?
A2: Generally, Suppocire® bases have excellent mold-release properties and do not require lubrication, especially when using smooth, high-quality molds. However, if you are experiencing issues with sticking, a minimal amount of an appropriate lubricant can be used.
Q3: How does the hydroxyl value of Suppocire® CM impact formulation?
A3: The hydroxyl value is an indicator of the number of free hydroxyl groups in the hard fat. A higher hydroxyl value may indicate a greater potential for interaction with certain APIs, particularly those that are sensitive to oxidation or esterification. It can also influence the emulsifying properties of the base.
Q4: Can I use Suppocire® CM for vaginal suppositories (pessaries)?
A4: Yes, Suppocire® grades are widely used for both rectal and vaginal suppositories due to their inert nature and sharp melting profile at body temperature.
Quantitative Data
The following table summarizes the typical physical and chemical properties of Suppocire® bases. Note that exact values for Suppocire® CM may vary slightly between batches.
| Property | Typical Value | Significance in Formulation |
| Melting Point | 34.5 - 36.5 °C | Ensures the suppository remains solid at room temperature and melts at body temperature. |
| Solidification Point | 32.0 - 34.0 °C | Influences the rate of solidification and the potential for API sedimentation. |
| Hydroxyl Value | < 15 mg KOH/g | Indicates the degree of esterification and potential for API interaction. |
| Acid Value | < 0.5 mg KOH/g | A measure of free fatty acids, which can affect the stability of certain APIs. |
Experimental Protocols
1. Melting Point Determination (Capillary Method - adapted from USP <741>)
-
Objective: To determine the temperature at which the suppository base melts.
-
Methodology:
-
Scrape a small amount of the Suppocire® CM suppository.
-
Introduce the scraped material into a capillary tube, packing it to a height of about 3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a controlled rate (e.g., 1°C per minute).
-
Record the temperature at which the substance is observed to melt completely.
-
2. Hardness Test (Breaking Strength)
-
Objective: To measure the mechanical strength of the suppository.
-
Methodology:
-
Place the suppository in a hardness tester.
-
Apply a gradually increasing weight to the suppository.
-
Record the weight at which the suppository breaks or collapses. This value represents the hardness of the suppository.
-
The test should be conducted at a controlled temperature (e.g., 25°C).
-
3. Content Uniformity Assay (adapted from USP <905>)
-
Objective: To ensure that the API is distributed uniformly throughout the batch of suppositories.
-
Methodology:
-
Randomly select 10 suppositories from the batch.
-
Individually dissolve each suppository in a suitable solvent.
-
Analyze the concentration of the API in each solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the mean and relative standard deviation (RSD) of the API content. The batch passes if the RSD is within the acceptance criteria specified in the pharmacopeia.
-
Visualizations
Technical Support Center: Suppocire® CM Suppositories
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suppocire® CM suppositories. The focus is on preventing cracking and ensuring the physical integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cracking in Suppocire® CM suppositories?
A1: Cracking in suppositories made with fatty bases like Suppocire® CM is primarily caused by stress induced during the cooling and solidification process. Key factors include:
-
Shock Cooling: Rapidly cooling the suppositories by placing them in a freezer or using very cold molds can cause thermal stress and lead to fractures.[1][2]
-
High Solids Content: Incorporating a high percentage of non-base active pharmaceutical ingredients (APIs) or excipients (generally over 30%) can make the suppositories brittle.[1][2]
-
Base Composition: Synthetic fat bases with high concentrations of stearates or those that are highly hydrogenated are inherently more brittle.[1]
-
Inadequate Mold Temperature: Using molds that are significantly colder than the melted suppository mass can cause premature solidification and stress fractures.[1]
Q2: How can I prevent cracking during the manufacturing process?
A2: To prevent cracking, it is crucial to control the cooling process and formulation composition:
-
Controlled Cooling: Avoid using a freezer. Allow the suppositories to cool gradually at room temperature or in a refrigerator (2°C to 8°C).[2][3] Ensure the mold temperature is as close as possible to the temperature of the melted base before pouring.[1][2]
-
Formulation Additives: Incorporate a small amount (less than 2%) of a plasticizing agent to increase pliability.[1][4] Examples include Castor Oil, Glycerin, Tween 80, or fatty acid monoglycerides.[1][4] For some fatty bases, adding 5% Almond Oil has been shown to prevent cracking.[5]
-
Optimized Solids Concentration: If possible, keep the concentration of non-base materials below 30% to minimize brittleness.[1][2]
Q3: What are the ideal storage conditions for Suppocire® CM suppositories to prevent cracking?
A3: Proper storage is essential to maintain the physical integrity of the suppositories. Store Suppocire® CM suppositories in a cool, dry place.[2] Recommended storage is in a refrigerator between 2°C and 8°C.[2] Avoid high humidity, which can cause them to become spongy, and extreme dryness, which can lead to brittleness.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with cracking in Suppocire® CM suppositories.
Problem: Suppositories are cracking upon cooling or during handling.
Step 1: Review Your Cooling Protocol
-
Question: Are you using a freezer or blast chiller to cool the suppositories?
-
Action: Discontinue the use of extreme cold for cooling. Allow the suppositories to solidify at a controlled room temperature (20°C to 25°C) or in a refrigerator.[2]
Step 2: Check Your Mold Temperature
-
Question: Is the mold cold to the touch when you pour the melted base?
-
Action: Equilibrate your molds to room temperature before pouring.[1] The mold should not be cold or frozen, as this can cause fractures.[1]
Step 3: Evaluate Your Formulation
-
Question: What is the percentage of your active ingredient and other excipients in the formulation?
-
Action: If the solid content exceeds 30%, the formulation may be prone to brittleness.[1][2] Consider if the concentration can be adjusted.
Step 4: Consider a Plasticizer
-
Question: Does your formulation contain any agents to improve flexibility?
-
Action: If cracking persists, consider adding a plasticizing agent. Conduct a small-scale experiment to test the effect of adding a plasticizer. (See Experimental Protocol section).
Data Presentation
Table 1: Recommended Plasticizers to Reduce Brittleness
| Plasticizer | Recommended Concentration | Reference |
| Castor Oil | < 2% | [1][4] |
| Glycerin | < 2% | [1][4] |
| Tween 80 | < 2% | [1][4] |
| Propylene Glycol | < 2% | [1][4] |
| Fatty Acid Monoglycerides | < 2% | [1] |
| Almond Oil | 5% (in similar fatty bases) | [5] |
Table 2: Key Processing and Storage Parameters for Suppocire® CM
| Parameter | Recommended Value | Reference |
| Melting Range | 35.6 - 39.6 °C | [6] |
| Pouring Temperature | As close to the melting point as possible | [1][4] |
| Mold Temperature | Room Temperature (equilibrated) | [1] |
| Cooling Environment | Room Temperature (20-25°C) or Refrigerator (2-8°C) | [2] |
| Storage Temperature | Refrigerator (2-8°C) | [2] |
Experimental Protocols
Protocol: Evaluating the Effect of Plasticizers on Suppository Cracking
Objective: To determine the optimal concentration of a selected plasticizer to prevent cracking in a Suppocire® CM suppository formulation.
Materials:
-
Suppocire® CM base
-
Active Pharmaceutical Ingredient (API) and other excipients
-
Selected Plasticizer (e.g., Castor Oil)
-
Suppository molds
-
Heating apparatus (e.g., water bath)
-
Beakers, stirring rods
-
Refrigerator
Methodology:
-
Preparation of Control Group (0% Plasticizer):
-
Melt the Suppocire® CM base at the lowest possible temperature to ensure fluidity.
-
Disperse the API and other excipients in the melted base with constant stirring.
-
Pour the mixture into room-temperature suppository molds.
-
Allow the suppositories to cool and solidify at room temperature.
-
Observe for cracking after 24 hours.
-
-
Preparation of Experimental Groups (with Plasticizer):
-
Prepare three separate batches of the suppository base as described in Step 1.
-
To each batch, add a different concentration of the selected plasticizer (e.g., 0.5%, 1.0%, 1.5% w/w Castor Oil).
-
Ensure the plasticizer is thoroughly mixed into the base.
-
Disperse the API and excipients into each batch.
-
Pour each mixture into separate, labeled, room-temperature molds.
-
Allow the suppositories to cool under the same conditions as the control group.
-
Observe for cracking after 24 hours.
-
-
Evaluation:
-
Visually inspect all suppositories for the presence of cracks or fractures.
-
Perform a mechanical strength/crushing test to quantify the brittleness. A good result is the ability to withstand at least 1.8-2 kg of pressure without breaking.[7]
-
Compare the results from the experimental groups to the control group to determine the most effective concentration of the plasticizer.
-
Visualizations
Caption: Troubleshooting workflow for cracking in suppositories.
Caption: Relationship between causes of suppository cracking.
References
Technical Support Center: Troubleshooting API Incompatibility with Suppocire® CM
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and resolving potential incompatibilities between Active Pharmaceutical Ingredients (APIs) and Suppocire® CM, a widely used hard fat suppository base. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist you in your formulation development and experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Suppocire® CM and what are its primary components?
Suppocire® CM is a semi-synthetic hard fat suppository base.[1] It is composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with the triester fraction being predominant.[2] This composition gives it a high melting point, making it suitable for APIs that may lower the melting point of the final suppository formulation.[2]
Q2: What are the common signs of API incompatibility with Suppocire® CM?
Incompatibility can manifest in several ways, including:
-
Physical Changes: Alterations in the appearance, color, or odor of the suppositories. This can also include phenomena like "fat bloom" (a whitish coating) on the surface.
-
Changes in Melting Point: A significant depression or elevation of the suppository's melting point outside of the desired range (typically close to body temperature).
-
Altered Mechanical Properties: Suppositories may become too soft, brittle, or exhibit cracking.[3]
-
Chemical Degradation: A decrease in the concentration of the API over time, or the appearance of degradation products.
-
Modified Drug Release Profile: The rate and extent of drug release from the suppository may be negatively affected.
Q3: Are acidic or basic APIs more likely to be incompatible with Suppocire® CM?
Suppocire® bases are generally considered versatile and compatible with a range of APIs, including acidic ones.[2] However, the potential for interaction always exists. Highly acidic or basic APIs can potentially interact with the ester linkages in the glycerides of the base, although this is less common with the chemically stable fatty acid esters in Suppocire®. The primary concern is often related to the API's effect on the physical properties of the base.
Q4: How can the manufacturing process influence API-Suppocire® CM compatibility?
The manufacturing process can significantly impact the final product. Key considerations include:
-
Temperature: Overheating the Suppocire® base can lead to changes in its crystalline structure, potentially affecting the melting point and physical stability of the suppositories.[4]
-
Stirring Speed: Inadequate or excessive stirring during the mixing of the API and the molten base can lead to non-uniform drug distribution or the incorporation of air bubbles.
-
Cooling Rate: Rapid cooling ("shock cooling") can cause the suppositories to become brittle and crack.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the formulation of suppositories with Suppocire® CM.
Problem 1: Altered Melting Point of Suppositories
| Symptom | Potential Cause | Recommended Action |
| Suppositories melt at room temperature. | The API is significantly depressing the melting point of Suppocire® CM. This is a common issue with substances like phenols and chloral hydrate in fatty bases.[4] | - Increase the proportion of high-melting-point components in the base. - Incorporate a solidifying agent such as beeswax (around 4%) or cetyl esters wax (around 20%) to compensate for the softening effect. - Evaluate a different grade of Suppocire® with a higher melting range. |
| Suppositories do not melt at body temperature. | The API is increasing the melting point of the base, or a high concentration of a solid API is present. | - Re-evaluate the API-to-base ratio. - Ensure the API is finely powdered to facilitate dispersion. - Consider a grade of Suppocire® with a lower melting range. |
Problem 2: Physical Instability of Suppositories
| Symptom | Potential Cause | Recommended Action |
| Suppositories are brittle and crack easily. | - The proportion of solid materials (API) is too high (generally over 30%).[3] - The suppositories were cooled too rapidly (shock cooling).[3] | - Reduce the concentration of the solid API if possible. - Ensure the mold is at a temperature close to that of the molten base before pouring. - Avoid placing the suppositories in a freezer for rapid cooling.[3] |
| Suppositories are too soft. | - The API is lowering the melting point. - Insufficient solidification time. | - See recommendations for "Altered Melting Point." - Ensure adequate cooling time at a controlled temperature. |
| Non-uniform drug distribution (sedimentation). | The viscosity of the molten base is too low to keep the API suspended. | - Add a suspending agent like silica gel.[3] - Maintain constant, gentle stirring during the filling process. - Keep the molten mixture at the lowest possible temperature to increase viscosity.[3] |
Experimental Protocols
API-Excipient Compatibility Screening using Differential Scanning Calorimetry (DSC)
Objective: To assess the potential for physical interaction between the API and Suppocire® CM by observing changes in their thermal profiles.
Methodology:
-
Prepare physical mixtures of the API and Suppocire® CM in various ratios (e.g., 1:1, 1:5, 1:10).
-
Accurately weigh 5-10 mg of the pure API, pure Suppocire® CM, and each physical mixture into separate aluminum DSC pans.
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting points of both the API and the excipient.
-
Record the heat flow as a function of temperature.
-
Compare the thermograms of the mixtures with those of the pure components. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting endotherm of the API or excipient can indicate an interaction.
Stability Testing and Degradation Product Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the chemical stability of the API in Suppocire® CM under accelerated storage conditions.
Methodology:
-
Prepare suppositories containing the API and Suppocire® CM.
-
Store the suppositories under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period (e.g., 1, 3, and 6 months).
-
At each time point, dissolve a suppository in a suitable solvent to extract the API.
-
Analyze the extracted sample using a validated HPLC method to determine the concentration of the API.
-
The HPLC method should also be capable of separating and detecting potential degradation products.
-
A significant decrease in the API concentration or the appearance of new peaks in the chromatogram indicates a chemical incompatibility.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Suppository Formulation
Caption: Troubleshooting workflow for suppository formulation issues.
API-Excipient Interaction Decision Tree
Caption: Decision tree for assessing API-excipient compatibility.
References
- 1. Investigation of Quantitative X-ray Microscopy for Assessment of API and Excipient Microstructure Evolution in Solid Dosage Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dosage uniformity problems which occur due to technological errors in extemporaneously prepared suppositories in hospitals and pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
optimizing the melting point of Suppocire CM-based formulations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the melting point of Suppocire® CM-based formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suppocire® CM-based suppository has a melting point lower than the base's specified range (35.6–39.6 °C). What are the potential causes?
A low melting point is a common issue that can often be attributed to the physicochemical properties of the active pharmaceutical ingredient (API) or other excipients incorporated into the formulation.
-
API-Induced Melting Point Depression: Certain APIs, particularly fat-soluble or liquid lipophilic drugs, can act as solvents in the hard fat base, leading to a depression of the melting point.[1][2] For example, substances like chloral hydrate and phenol are well-known for lowering the melting point of fatty bases.[3][4]
-
High API Load: Incorporating a large volume of solid or liquid API can disrupt the crystalline structure of the Suppocire® CM base, which may alter its melting characteristics.[1]
-
Presence of Other Excipients: Surfactants or absorption enhancers, while sometimes necessary, can also interact with the base and lower its melting point. A study on a similar hard fat base, Suppocire S2, noted a slight decrease in melting point after the incorporation of adjuvants like Span 80 and Tween 40.[5]
Q2: How can I increase the melting point of my Suppocire® CM formulation if it's too low?
If your formulation's melting point is below the desired temperature (typically at or just below body temperature, ~37 °C), you can incorporate a small percentage of a stiffening or hardening agent.
-
Addition of High-Melting Point Waxes: Adding agents like beeswax or cetyl esters wax can effectively raise the melting point of the final suppository.[3] Beeswax, with a melting point of 62-65 °C, is a common choice.[6] While it can increase the melting point, its primary effect at low concentrations in similar hard fat bases (like Witepsol H15) is to significantly increase the viscosity of the molten base, which can be beneficial for preventing sediment of suspended drugs.[7][8]
-
Selecting a Higher-Melting Point Base: Gattefossé offers a range of Suppocire® bases with different melting points. If melting point depression is anticipated due to the API, selecting a base with a higher initial melting point, such as Witepsol E 75 (melting point ~38 °C), can be a proactive strategy.[9][10]
Q3: Does the manufacturing process affect the final melting point?
While Suppocire® bases are not susceptible to the same degree of polymorphism as cocoa butter, process parameters can still influence the final product's quality.[4] Overheating a fatty base is generally not recommended. For cocoa butter, overheating can cause a shift to a metastable crystalline form with a much lower melting point.[11] For synthetic bases like Suppocire®, it is crucial to follow the manufacturer's heating recommendations to ensure a homogenous melt without degrading the material.[12]
Q4: What is the standard procedure for accurately measuring the melting point of a suppository?
The melting range should be determined to ensure it is at or below 37 °C for proper function.[12] The United States Pharmacopeia (USP) chapter <741> provides a standard method for determining melting range using a capillary apparatus. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation
Table 1: Factors Influencing the Melting Point of Hard Fat Suppository Bases
| Factor | Effect on Melting Point | Corrective Action / Consideration | Citation |
| Fat-Soluble/Lipophilic APIs | Tends to decrease (Melting Point Depression) | Select a higher melting point base (e.g., Witepsol E 75) or add a stiffening agent like beeswax. | [1][9] |
| Chloral Hydrate, Phenol | Known to significantly decrease melting point | Incorporate a hardening agent such as beeswax (~4%) or cetyl esters wax (~20%). | [3][13] |
| High Load of Dispersed Solids | Can alter rheological properties and melting behavior | Careful selection of base is needed. Suppocire® AM is noted as a good choice for dispersing large amounts of powders. | [1] |
| Surfactants (e.g., Tweens, Spans) | May cause a slight decrease | Monitor the melting point after addition; adjust with stiffening agents if necessary. | [5] |
| Beeswax, Cetyl Esters Wax | Increases melting point and/or viscosity | Use in small percentages (e.g., ~4% beeswax) to raise the melting point back to the desired range. | [3][7] |
Experimental Protocols
Protocol 1: Preparation of Suppositories by Molding (Fusion Method)
This protocol describes a general method for preparing suppositories using Suppocire® CM and a non-soluble API.
Materials:
-
Suppocire® CM pellets
-
Active Pharmaceutical Ingredient (API), micronized
-
Suppository mold (e.g., aluminum, plastic)
-
Glass beaker or porcelain casserole
-
Water bath
-
Stirring rod
-
Spatula
Procedure:
-
Mold Preparation: Ensure the suppository mold is clean and dry. If necessary, a light lubricant may be applied, though it is seldom required for hard fat bases like Suppocire®.[12]
-
Base Melting: Weigh the required amount of Suppocire® CM pellets and place them in the beaker. Melt the base using a water bath set to a temperature that is sufficient to melt the pellets but avoids overheating. Constant, gentle stirring will ensure a uniform, homogenous liquid.[12]
-
API Incorporation: Once the base is fully melted, remove it from the heat. Allow it to cool slightly. Weigh the required amount of the micronized API. Disperse the API into the molten base with continuous stirring until a uniform suspension is achieved. Stirring should be adequate to maintain dispersion but not so vigorous as to introduce air bubbles.
-
Pouring: Continue to stir the mixture as it cools. Just before it begins to solidify (i.e., when it is still fluid but viscous), pour the mixture into the suppository mold. A slight overfill is recommended to account for contraction upon cooling.[12]
-
Cooling & Solidification: Allow the suppositories to cool at room temperature. Once set, the mold can be placed in a refrigerator to hasten hardening.[12]
-
Finishing: Once the suppositories are completely solid, open the mold. Carefully remove the suppositories. If the molds were overfilled, trim the excess base from the top of the suppositories with a warm spatula to create a smooth finish.[12]
Protocol 2: Melting Range Determination (Adapted from USP <741>)
This protocol details the capillary method for determining the melting range of a suppository.
Apparatus:
-
Melting point apparatus (e.g., Büchi M-560, Stuart SMP10)
-
Glass capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[14]
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Grate or shave a small portion of a solid suppository. Gently introduce the powdered material into an open-ended capillary tube, tapping the bottom of the tube on a hard surface to pack the sample down into a column of 2.5–3.5 mm.[14]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block at a steady rate until the temperature is approximately 10 °C below the expected melting point.[15]
-
Measurement: Reduce the heating rate to approximately 1–2 °C per minute.[15]
-
Record Temperatures:
-
Onset of Melting: Record the temperature at which the column of material is first observed to collapse or when the first drop of liquid becomes visible.
-
Completion of Melting: Record the temperature at which the last solid particle melts into a clear liquid.
-
-
Reporting: The result is reported as the melting range between the onset and completion temperatures. For a suppository, this range should ideally fall below 37 °C.[12]
Visualizations
References
- 1. Hard Fat - CD Formulation [formulationbio.com]
- 2. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. The Pharmaceutics and Compounding Laboratory [pharmlabs.unc.edu]
- 5. margaretilomuanya.com.ng [margaretilomuanya.com.ng]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of sustained release suppositories prepared with fatty base including solid fats with high melting points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on Uniformity of the Active Ingredients in Acetaminophen Suppositories Re-solidified after Melting under High Temperature Conditions [jstage.jst.go.jp]
- 10. marcordev.com [marcordev.com]
- 11. Key Considerations in Suppository Formulation Development [vicihealthsciences.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. thinksrs.com [thinksrs.com]
- 15. uspbpep.com [uspbpep.com]
Technical Support Center: Investigating Polymorphism in Suppocire® CM Suppositories
Welcome to the technical support center for investigating polymorphism in Suppocire® CM suppositories. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it critical in suppository formulations?
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[1] These different forms, called polymorphs, have the same chemical composition but differ in their physical properties. In suppository formulations, polymorphism is critical because it can significantly impact:
-
Melting Point and Dissolution Rate: Different polymorphs have different melting points and dissolution rates, which can affect the drug release profile and bioavailability.[2]
-
Stability: One polymorph may be more stable than another.[2] A less stable form (metastable) can transform into a more stable form over time, potentially altering the suppository's performance and shelf-life.
-
Manufacturability: Changes in crystal structure can affect the physical properties of the suppository base, such as hardness and brittleness, which can pose challenges during manufacturing and handling.[3]
Q2: What is Suppocire® CM and what are its key characteristics?
Suppocire® CM is a hard fat suppository base. It consists of mono-, di-, and triglyceride esters of fatty acids (C10 to C18).[4] It is designed to have a high melting point, making it suitable for incorporating active pharmaceutical ingredients (APIs) that may lower the melting point of the final formulation.[4]
Q3: Which analytical techniques are most effective for identifying polymorphism in Suppocire® CM suppositories?
The primary and most definitive method for identifying polymorphism is Powder X-ray Diffraction (PXRD) .[5][6][7] PXRD provides information about the crystal lattice structure, allowing for the differentiation of various polymorphic forms.[7]
Differential Scanning Calorimetry (DSC) is another powerful and commonly used technique.[5][8][9] DSC measures the heat flow associated with thermal transitions, such as melting and crystallization, which are unique for each polymorph.[9] It is often used in conjunction with PXRD for comprehensive characterization.[5][6]
Troubleshooting Guide
Issue 1: Unexpected peaks or shifts in DSC thermograms.
-
Question: My DSC thermogram for a Suppocire® CM formulation shows multiple melting peaks, or the melting point has shifted compared to the pure base. What could be the cause?
-
Answer: This could indicate several possibilities:
-
Polymorphic Transformation: The presence of multiple peaks may suggest the existence of different polymorphic forms, each with its own melting point. The API or processing conditions may have induced the formation of a metastable form.
-
Drug-Excipient Interaction: The API may be interacting with the Suppocire® CM base, leading to the formation of a eutectic mixture or a new crystalline phase with a different melting point.[9]
-
Impurities: The presence of impurities can also depress the melting point.[9]
Troubleshooting Steps:
-
Confirm with PXRD: Analyze the sample using Powder X-ray Diffraction to confirm if different crystal structures are present.[5]
-
Thermal Cycling in DSC: Perform heating-cooling-heating cycles in the DSC. If the peaks change upon reheating, it is a strong indication of polymorphic transformation.
-
Analyze Individual Components: Run DSC on the pure API and pure Suppocire® CM to understand their individual thermal behavior.
-
Issue 2: Inconsistent drug release profiles between batches.
-
Question: I am observing significant batch-to-batch variability in the in-vitro drug release from my Suppocire® CM suppositories. Could polymorphism be the cause?
-
Answer: Yes, polymorphism is a likely cause. Different polymorphs can have different solubilities and dissolution rates, which directly impacts drug release. Inconsistent manufacturing processes can lead to the formation of different polymorphic ratios in different batches.
Troubleshooting Steps:
-
Characterize Batches: Analyze samples from inconsistent batches using both DSC and PXRD to identify any differences in their polymorphic content.
-
Standardize Manufacturing Process: Pay close attention to the following parameters:
-
Cooling Rate: The rate at which the suppositories are cooled after molding can significantly influence which polymorph is formed.[10][11] A faster cooling rate may favor the formation of a metastable form, while slower cooling may lead to a more stable form.
-
Mixing Temperature and Time: Ensure the temperature and duration of mixing the API with the molten base are consistent.
-
Storage Conditions: Store all batches under the same controlled temperature and humidity conditions, as temperature fluctuations can induce polymorphic transitions.[3]
-
-
Issue 3: Physical changes in suppositories during storage (e.g., hardening, cracking).
-
Question: My Suppocire® CM suppositories are becoming harder or showing signs of cracking over time. Why is this happening?
-
Answer: This is often a sign of polymorphic transformation. A transition from a less dense, metastable polymorph to a more dense, stable polymorph can cause internal stresses within the suppository, leading to changes in hardness, brittleness, and even cracking.[3]
Troubleshooting Steps:
-
Stability Studies: Conduct a formal stability study where you analyze the suppositories at different time points using PXRD and DSC to monitor for changes in their crystal structure.
-
Identify the Stable Polymorph: The goal is to formulate the suppository in its most stable polymorphic form to prevent these changes over its shelf life.
-
Control Storage: Ensure suppositories are stored at the recommended temperature to minimize the rate of any potential polymorphic transformations.[3]
-
Experimental Protocols
Protocol 1: Characterization of Polymorphism using Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize the thermal behavior of different polymorphic forms in Suppocire® CM suppositories.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the suppository sample into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using indium and zinc standards for temperature and enthalpy.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 70 °C at a heating rate of 5 °C/min.
-
Hold at 70 °C for 5 minutes to ensure complete melting.
-
Cool the sample from 70 °C to 0 °C at a controlled rate (e.g., 5 °C/min).
-
Hold at 0 °C for 5 minutes.
-
Reheat the sample from 0 °C to 70 °C at a heating rate of 5 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram for the onset temperature of melting, peak melting temperature, and enthalpy of fusion (ΔH). Compare the first and second heating scans to identify any polymorphic transitions.
Protocol 2: Identification of Polymorphic Forms using Powder X-ray Diffraction (PXRD)
Objective: To identify the specific crystal lattice structure of the polymorphs present in Suppocire® CM suppositories.
Methodology:
-
Sample Preparation: Gently grind the suppository sample into a fine powder using a mortar and pestle. Ensure the sample is kept cool during grinding to prevent any phase transitions.
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation.
-
Set the scanning range from 5° to 50° 2θ.
-
Use a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Analyze the resulting diffraction pattern. The position and intensity of the diffraction peaks are unique to each polymorph. Compare the diffraction patterns of different samples to identify polymorphic differences.
Data Presentation
Table 1: Hypothetical DSC Data for Different Batches of Suppocire® CM Formulation
| Batch ID | Onset of Melting (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) | Notes |
| Batch A | 33.5 | 36.2 | 150.4 | Exhibits a single, sharp melting peak. |
| Batch B | 31.8 | 34.1 | 135.8 | Shows a lower melting point, suggesting a metastable form. |
| Batch C | 31.5 and 33.6 | 33.9 and 36.3 | 145.2 (total) | Two distinct melting peaks, indicating a mixture of polymorphs. |
Table 2: Hypothetical PXRD Peak Data for Different Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (°) |
| Form α | 19.8, 21.5, 22.3, 24.1 |
| Form β | 20.1, 21.9, 23.5, 25.0 |
| Form γ | 19.5, 22.8, 28.4 |
Visualizations
Caption: Workflow of Polymorphic Formation in Suppositories.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Preformulation studies on suppositories by thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quercus.be [quercus.be]
- 10. research.tue.nl [research.tue.nl]
- 11. researchgate.net [researchgate.net]
Navigating Scale-Up for Suppocire® CM Suppositories: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges when scaling up the production of Suppocire® CM suppositories. From common manufacturing hurdles to detailed experimental protocols, this resource offers practical solutions in a user-friendly question-and-answer format to facilitate a smoother transition from laboratory-scale research to larger batch production.
Frequently Asked Questions (FAQs)
Q1: What is Suppocire® CM and what are its key properties for formulation?
Suppocire® CM is a semi-synthetic hard fat suppository base composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18), with the triester fraction being predominant.[1] It is characterized by a high melting point, making it particularly suitable for incorporating active pharmaceutical ingredients (APIs) that may lower the melting point of the final formulation, such as liquid lipophilic APIs.[1] Its versatile nature makes it a good choice for straightforward formulations and it is often recommended for use with acidic APIs.[1]
Q2: What are the primary challenges encountered when scaling up Suppocire® CM suppository production?
Transitioning from small-scale laboratory batches to larger-scale manufacturing of suppositories presents several key challenges. These include maintaining dose uniformity, ensuring physical and chemical stability, and managing the critical solidification behavior of the formulation.[2] Precise control over temperature, mixing procedures, and filling operations is crucial to prevent issues like API degradation, phase separation, or undesirable textural changes in the final product.[2]
Q3: How can I ensure dose uniformity during scale-up?
Achieving consistent dose uniformity in larger batches requires careful attention to the manufacturing process.[2] Key factors include:
-
Homogeneous Mixing: Ensuring the API is evenly dispersed throughout the melted Suppocire® CM base is critical. The stirring speed and duration may need to be adjusted for larger volumes to prevent sedimentation of the API.[3] An ideal stirring speed for fat-based suppositories is often around 150 rpm.[3]
-
Temperature Control: Maintaining a consistent temperature of the molten mass during filling is essential to prevent viscosity changes that can affect fill volume and API distribution.[2]
-
Accurate Dosing: Utilizing automated filling equipment with precise volume control is necessary for large-scale production to ensure each suppository receives the correct amount of the formulation.
Q4: What are the critical process parameters (CPPs) to monitor during scale-up?
For successful scale-up, it is vital to identify and control the Critical Process Parameters (CPPs) that can impact the Critical Quality Attributes (CQAs) of the final product.[4] For Suppocire® CM suppositories, key CPPs include:
-
Melting temperature of the base[2]
-
Mixing speed and time[2]
-
Temperature of the molten mix before pouring[2]
-
Pouring temperature and rate[2]
-
Cooling rate and temperature of the molds[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of Suppocire® CM suppository manufacturing.
Problem: Cracking or Fissuring of Suppositories
Q: My suppositories are cracking upon cooling and removal from the molds. What could be the cause and how can I fix it?
A: Cracking in suppositories is often a result of rapid or "shock" cooling of the molten base.[5] This can be exacerbated by a significant temperature difference between the melted base and the molds.
Troubleshooting Steps:
-
Optimize Cooling Rate: Avoid placing the molds in an excessively cold environment immediately after filling. A more gradual cooling process will reduce thermal stress.
-
Pre-warm Molds: Ensure the temperature of the suppository molds is as close as possible to the temperature of the melted base before pouring.
-
Formulation Check: While less common with hard fat bases like Suppocire® CM, excessively high concentrations of solid, non-base materials can sometimes contribute to brittleness.
Problem: Sedimentation of the Active Pharmaceutical Ingredient (API)
Q: I'm observing a non-uniform distribution of the API, with a higher concentration at the tip of the suppository. What is causing this sedimentation?
A: Sedimentation occurs when the viscosity of the molten suppository base is too low to keep the API particles suspended uniformly until solidification.[3] This can be more pronounced in larger, jacketed manufacturing vessels where the entire mass stays molten for a longer period.
Troubleshooting Steps:
-
Optimize Pouring Temperature: Pour the molten mass at a temperature as close to its solidification point as possible. This higher viscosity will help to keep the API suspended. A thermorheogram, which plots viscosity versus temperature, can help determine the optimal filling temperature.[6]
-
Continuous Stirring: Employ continuous, gentle stirring of the molten mass in the holding tank right up to the point of filling to maintain a homogenous suspension.[3] Be mindful to avoid introducing air bubbles.[3]
-
Consider Viscosity-Enhancing Agents: In some cases, the addition of a small amount of a suitable suspending agent may be necessary to increase the viscosity of the base.
Problem: Inconsistent Drug Release Profiles Between Batches
Q: My in-vitro drug release results are varying significantly from my lab-scale batches to my pilot-scale batches. Why is this happening?
A: Inconsistent drug release can be linked to several factors that may change during scale-up, including alterations in the crystalline structure of the base (polymorphism) and variations in the dispersion of the API.
Troubleshooting Steps:
-
Standardize Cooling Conditions: The rate of cooling can influence the crystalline form of the hard fat base, which in turn can affect the drug release rate. Ensure that the cooling process is well-defined and consistent across all batches.
-
Ensure Homogeneous API Dispersion: As with sedimentation, non-uniform API distribution will lead to variable drug release. Re-evaluate your mixing parameters for the larger batch size.
-
Particle Size of API: Ensure the particle size distribution of your API is consistent between batches, as this can significantly impact the dissolution rate.
Quantitative Data for Suppocire® CM Suppositories
The following tables provide typical ranges and specifications for quality control testing of suppositories manufactured with Suppocire® CM. These values can serve as a baseline for setting internal specifications.
Table 1: Physical Properties of Suppocire® CM Base
| Parameter | Value | Reference |
| Melting Range (°C) | 35.6 - 39.6 | [1] |
| Hydroxyl Value (mg KOH/g) | < 10 | [1] |
| Product Form | Pellets | [1] |
Table 2: Quality Control Parameters for Finished Suppositories
| Test | Specification | Reference |
| Weight Variation | Not more than 2 suppositories deviate from the average weight by more than 5%, and none deviate by more than 10%. | |
| Hardness (Crushing Strength) | A good result is typically at least 1.8–2.0 kg. | |
| Disintegration Time (for fat-based suppositories) | Not more than 30 minutes. | [7] |
| Content Uniformity | Within 85% to 115% of the label claim for each of 10 dosage units, with a relative standard deviation (RSD) of ≤ 6.0%. | |
| In-Vitro Drug Release | Varies depending on the API and method. A well-controlled process should show batch-to-batch consistency. |
Experimental Protocols
1. Hardness (Crushing Strength) Test
Objective: To determine the mechanical strength of the suppository to withstand handling and transportation.
Apparatus: Suppository hardness tester.
Methodology:
-
Sample Preparation: Store the suppositories to be tested at a constant temperature (e.g., 25°C) for at least 24 hours prior to testing.
-
Apparatus Setup: Set the temperature of the tester's measuring chamber to the desired value.
-
Procedure:
-
Place a suppository vertically in the holding bracket.
-
Carefully place the suspension rod assembly onto the suppository. The initial load is typically around 600g.
-
Start a stopwatch.
-
After one minute, add an additional 200g weight.
-
Continue adding 200g weights at one-minute intervals until the suppository breaks.
-
-
Calculation: The total weight applied at the point of breakage is recorded as the hardness. If the suppository breaks within a minute of adding a weight, the value of that last weight may be prorated based on the time elapsed.
2. Disintegration Test (for Fat-Based Suppositories)
Objective: To determine the time it takes for a suppository to soften or disintegrate in a liquid medium.
Apparatus: Disintegration test apparatus for suppositories.
Methodology:
-
Apparatus Setup: Fill a beaker (minimum 4-liter capacity) with water maintained at 36-37°C. The apparatus, containing the suppository, will be immersed in this water bath.
-
Procedure:
-
Place one suppository on the lower disc of the metal device and insert it into the cylinder.
-
Place the apparatus into the beaker.
-
Invert the apparatus every 10 minutes without removing it from the water.
-
-
Observation: Record the time required for the suppository to disintegrate. Disintegration is achieved when there is no solid core remaining that offers resistance to a glass rod. For fat-based suppositories, the test duration is typically 30 minutes.[7]
3. Content Uniformity Test
Objective: To ensure that each suppository contains the correct amount of the API within acceptable limits.
Methodology:
-
Sample Selection: Randomly select 10 suppositories from the batch.
-
Sample Preparation:
-
Individually weigh each suppository.
-
Melt each suppository in a suitable solvent to dissolve the API.
-
Filter the solution if necessary and dilute to a known concentration.
-
-
Analysis:
-
Analyze the concentration of the API in each sample solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Acceptance Criteria: The amount of API in each of the 10 units should be within 85% to 115% of the label claim, and the relative standard deviation (RSD) should be less than or equal to 6.0%.
4. In-Vitro Drug Release Test
Objective: To measure the rate and extent of API release from the suppository over time.
Apparatus: USP Apparatus 1 (basket) or 2 (paddle) with modifications, or a flow-through cell (USP Apparatus 4) are often used.
Methodology (Example using USP Apparatus 1):
-
Apparatus Setup:
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., phosphate buffer pH 7.4).
-
Equilibrate the medium to 37 ± 0.5°C.
-
-
Procedure:
-
Place one suppository in each basket.
-
Lower the baskets into the dissolution medium and start the apparatus at a specified rotation speed (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the API concentration in the samples using a validated analytical method.
-
Data Presentation: Plot the cumulative percentage of drug released against time.
Visualizations
Caption: A workflow diagram illustrating the key phases of scaling up suppository production.
Caption: A decision tree for troubleshooting cracking in suppositories.
Caption: A decision tree for troubleshooting API sedimentation in suppositories.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. Dosage uniformity problems which occur due to technological errors in extemporaneously prepared suppositories in hospitals and pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lgmpharma.com [lgmpharma.com]
- 5. Causes and Remedies of Cracking in Tablet Manufacturing | Pharmaguideline [pharmaguideline.com]
- 6. Suppository and pessary molding ⋅ Gattefossé [gattefosse.com]
- 7. digicollections.net [digicollections.net]
troubleshooting guide for working with lipophilic suppository bases
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipophilic (fatty) suppository bases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My suppositories are cracking or fracturing upon cooling. What's causing this and how can I fix it?
A: Brittleness and fracturing are common issues, especially with synthetic fatty bases that have a high stearate content or are highly hydrogenated.[1] The primary cause is often thermal shock from rapid cooling.
Solutions:
-
Optimize Cooling Rate: Avoid "shock cooling" by allowing the poured suppositories to set at room temperature before refrigeration.[2] The temperature difference between the melted base and the mold should be as minimal as possible.[1][3] Do not use a freezer to accelerate cooling.[1][4]
-
Incorporate Plasticizers: Adding a small amount of a plasticizing agent can increase pliability. Effective agents include:
-
Base Selection: Some bases are inherently less brittle. For instance, Witepsol® W grades are known to be less brittle upon shock cooling.[5]
Q2: I'm observing inconsistent or slow drug release from my suppositories. How can I improve the release profile?
A: Drug release from lipophilic bases is a complex process dependent on the base's melting, the drug's solubility, and its partitioning behavior between the molten fat and rectal fluids.[6][7]
Troubleshooting Steps:
-
Evaluate Drug-Base Compatibility: The "opposite characteristics" principle is a good starting point:
-
Control Viscosity: The viscosity of the molten base can impact drug release.
-
Low Viscosity: If the viscosity of the melted base is too low, suspended drug particles can sediment, leading to non-uniformity.[3] To prevent this, melt the base at the lowest possible temperature to maintain fluidity and stir continuously during pouring.[1]
-
High Viscosity: A very high viscosity after melting can slow the diffusion of the drug to the mucosal membrane.[1] This can be modified by adding agents like cetyl or stearyl alcohol.[1]
-
-
Add Surfactants: Incorporating surfactants can enhance the release of lipophilic drugs by improving wetting and dispersion.[8]
Associated Experimental Protocol: In Vitro Drug Release Testing
While no single method is universally standardized, several USP apparatuses can be adapted for testing suppositories.[10][11] The paddle method (USP Apparatus 2) and the flow-through cell (USP Apparatus 4) are commonly used.[3][11]
Methodology: USP Apparatus 2 (Paddle Method) for Lipophilic Suppositories
-
Apparatus Setup:
-
Dissolution Medium:
-
Procedure:
-
Place one suppository in the bottom of each dissolution vessel.
-
Begin paddle rotation.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.[13]
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released against time to generate a dissolution profile.
-
Q3: The melting point of my suppositories is too low, causing them to soften at room temperature. What can I do?
A: This is a critical stability issue, often linked to the polymorphic nature of the base (especially cocoa butter) or the incorporation of certain active pharmaceutical ingredients (APIs).
Causes and Solutions:
-
Polymorphism of Cocoa Butter: Cocoa butter can exist in several crystalline forms (polymorphs), each with a different melting point.[14] If overheated (above 35°C) and then cooled, it can form an unstable, low-melting-point polymorph (α-form), causing the suppository to melt at room temperature.[2][15]
-
Melting Point Depression by APIs: Certain drugs, like chloral hydrate and phenol, can lower the melting point of the fatty base.[2][15]
-
Solution: Incorporate a solidifying agent to raise the melting point of the final formulation.[6]
-
Data on Solidifying Agents:
| Solidifying Agent | Typical Concentration | Effect on Base |
| Beeswax | ~4% | Increases melting point of cocoa butter.[6] |
| Cetyl Esters Wax | ~20% | Increases melting point of cocoa butter.[6] |
| White Wax / Paraffin | Varies | Can be added to low-melting fatty bases to increase their melting point.[1] |
Q4: My suppositories are sticking to the mold. How can I ensure clean release?
A: Sticking is often an issue with bases that do not contract sufficiently upon cooling, like cocoa butter.[16] Proper mold preparation is key.
Solutions:
-
Mold Lubrication: The choice of lubricant depends on the base.
-
For oleaginous (fatty) bases , use a water-miscible lubricant like glycerin or propylene glycol.[2]
-
Avoid using mineral oil or other oils with fatty bases as they can be absorbed by the suppository and alter its properties.
-
-
Mold Temperature: Ensure the mold is at room temperature before pouring.[4] A cold mold can cause premature solidification and surface imperfections.[4]
-
Base Selection: Synthetic bases like Witepsol® or Fattibase® generally have better mold release properties due to greater volume contraction upon cooling compared to cocoa butter.[15][16]
Visual Troubleshooting Guides
A logical approach to troubleshooting can streamline the formulation process. The following diagram outlines a decision-making workflow for common suppository formulation issues.
Caption: Troubleshooting workflow for lipophilic suppository formulation.
The relationship between drug properties and base selection is crucial for achieving optimal drug release.
Caption: API and suppository base selection guide for optimal drug release.
References
- 1. sefh.es [sefh.es]
- 2. Preparation of Suppositories | Pharmlabs [pharmlabs.unc.edu]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. marcordev.com [marcordev.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. sefh.es [sefh.es]
- 8. THE PCCA BLOG | Choosing the Right Suppository Base [pccarx.com]
- 9. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 10. Development of optimal in vitro release and permeation testing method for rectal suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. mjpms.in [mjpms.in]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. ualberta.ca [ualberta.ca]
- 16. phclub15.wordpress.com [phclub15.wordpress.com]
impact of cooling rate on the quality of Suppocire CM suppositories
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the impact of cooling rate on the quality of Suppocire CM suppositories.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a hard fat suppository base with a high melting point. It consists of mono-, di-, and triglyceride esters of fatty acids (C10 to C18).[1][2] It is specifically optimized for use with Active Pharmaceutical Ingredients (APIs) that may decrease the melting point of the final suppository mass, such as liquid lipophilic APIs.[1]
Q2: Why is the cooling rate a critical parameter in manufacturing this compound suppositories?
The cooling rate directly influences the crystallization process of the hard fat base. This affects several key quality attributes of the final product, including its physical stability, mechanical strength, and drug release characteristics.[3][4][5] Improper cooling can lead to the formation of undesirable physical forms and defects.
Q3: What is polymorphism and how does cooling rate affect it in this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal form. Hard fat bases like this compound can exhibit polymorphism.[3][4] Rapidly cooling the molten base can lead to the formation of metastable (unstable) polymorphic forms, which typically have lower melting points.[3][5][6] If these unstable forms are produced, the suppositories may be too soft at room temperature or melt prematurely. Conversely, a slower, more controlled cooling process allows for the formation of stable crystals with the desired melting point.[3]
Q4: How does the cooling rate impact the drug release from this compound suppositories?
The crystalline structure of the suppository base, which is determined by the cooling rate, can affect the rate at which the API is released. Studies on similar glyceride bases have shown that a rapid cooling rate can sometimes result in a slower drug release.[7] This is because the crystal structure formed during rapid cooling may entrap the drug more effectively, slowing its diffusion out of the base upon melting. Dissolution testing is often required to evaluate the impact of polymorphic transitions on drug release.[8]
Troubleshooting Guide
Problem: My suppositories are brittle and crack or fracture easily.
-
Cause: This issue, known as "brittleness," is often caused by "shock cooling"—rapidly chilling the molten suppository mass in an extremely cold mold.[8] The significant temperature difference between the melt and the mold surface induces stress in the solidified mass.
-
Solution:
-
Minimize the temperature gradient between the molten base and the mold. Avoid using excessively cold molds.
-
If the problem persists, consider adding a small amount of a plasticizing agent to the formulation, such as Tween 80, castor oil, or glycerin, which can impart plasticity and make the base less brittle.[8]
-
Problem: The suppositories are too soft or melt at room temperature.
-
Cause: This is a common consequence of forming unstable polymorphs with low melting points.[3][5] The most likely cause is overheating the this compound base during melting, followed by rapid cooling.[4]
-
Solution:
-
Carefully control the melting temperature of the this compound base. According to the manufacturer, the base should be heated approximately 20°C above its melting point with stirring to ensure it is thoroughly melted and homogenized.[9]
-
Avoid shock cooling. Allow the suppositories to cool more slowly at ambient temperature before any refrigeration. This promotes the formation of stable, higher-melting point crystals.
-
Problem: I'm observing inconsistent drug content and sedimentation of the API.
-
Cause: The viscosity of the molten this compound base can be low, which may allow suspended API particles to sediment before the suppository fully solidifies, especially during a slow cooling process.[8] This leads to a non-uniform distribution of the drug.[10]
-
Solution:
-
Ensure the API is micronized to a small and uniform particle size to slow down sedimentation.
-
Gently stir the molten mass continuously, even during the pouring process, to keep the drug suspended.[10]
-
Melt the base at the minimum temperature required to maintain fluidity, as higher temperatures can further decrease viscosity.[8]
-
Problem: The surface of my suppositories is uneven, with pits or fissures.
-
Cause: Surface imperfections can arise from several factors related to the cooling and filling process. Air bubbles entrapped during mixing and pouring can lead to pitting.[8] Fissuring or cracking can be a result of rapid cooling, as discussed under brittleness.
-
Solution:
-
Pour the molten mass carefully and slowly down the side of the mold to minimize the introduction of air.
-
Ensure proper cooling conditions to avoid thermal stress. Do not use molds that are excessively cold.
-
Overfill the molds slightly to account for contraction upon cooling, which can help prevent surface depressions.[6]
-
Data Presentation
The following table summarizes the general effects of different cooling rates on the quality attributes of hard fat suppositories like this compound.
| Quality Attribute | Rapid Cooling (Shock Cooling) | Slow Cooling (Ambient) | Rationale |
| Polymorphism | Tends to form unstable, metastable polymorphs (e.g., α-crystals).[3][4] | Promotes the formation of stable polymorphs (e.g., β-crystals).[3] | Slower crystallization allows molecules to arrange into a more stable lattice structure. |
| Melting Point | Lowered; may be too soft at room temperature.[5] | Within the desired range (e.g., 35.6 - 39.6 °C for this compound).[1] | Stable polymorphs have higher melting points than their metastable counterparts. |
| Mechanical Strength | Often brittle, prone to cracking and fissuring.[8] | Generally good; less brittle and more robust. | Rapid temperature change induces internal stress, leading to fractures. |
| Drug Release Rate | Can be slower for some drug/base combinations.[7] | Generally more predictable and consistent. | The crystal lattice of metastable forms may entrap the drug more tightly. |
| Surface Appearance | Higher risk of defects like pitting and fissuring.[8] | Smoother, more uniform surface. | Slow solidification and minimal thermal shock result in a more homogenous product. |
Experimental Protocols
1. Protocol for Differential Scanning Calorimetry (DSC) Analysis
This method is used to investigate the thermal behavior and polymorphism of the suppository base.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the suppository mass into an aluminum DSC pan.
-
Sealing: Crimp the pan with a lid. Use a perforated lid if volatile components are not expected.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standards like indium and zinc.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 5-10 K/min) to a temperature well above its melting point (e.g., 70°C).
-
Hold at this temperature for a few minutes to erase the material's thermal history.
-
Cool the sample at a controlled "rapid" rate (e.g., 20 K/min) or "slow" rate (e.g., 2 K/min) back to the starting temperature.
-
Re-heat the sample at the initial controlled rate (5-10 K/min) to observe the melting behavior of the crystals formed during the controlled cooling step.
-
-
Analysis: Analyze the resulting thermograms to identify melting endotherms and crystallization exotherms. The peak temperature and enthalpy of melting provide information about the polymorphic form and crystallinity.
2. Protocol for Mechanical Strength (Crushing) Test
This test determines the suppository's ability to withstand handling and transport without breaking.
-
Apparatus: Use a suppository hardness tester.
-
Procedure:
-
Place a single suppository in an upright position on the lower platform of the tester.
-
Gradually add weights to the upper platform or apply force at a constant rate.
-
Record the total weight (in kg) required to cause the suppository to collapse or break.
-
-
Acceptance Criteria: A good result is typically a breaking force of at least 1.8–2 kg.
3. Protocol for In Vitro Dissolution Testing
This method evaluates the rate of drug release from the suppository.[8][11]
-
Apparatus: USP Dissolution Apparatus 1 (Basket Method) or 2 (Paddle Method).
-
Dissolution Medium: Use a suitable medium such as phosphate buffer (pH 6.8 or 7.4) to simulate rectal fluid. The volume is typically 900 mL.
-
Temperature: Maintain the medium temperature at 37 ± 0.5°C.
-
Procedure:
-
Place one suppository into each dissolution vessel (or basket).
-
Begin rotation at a specified speed (e.g., 50-100 rpm).
-
At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the samples for drug content using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[11] Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Experimental workflow for suppository manufacturing and quality control.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 5. akjournals.com [akjournals.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. An investigation into the effects of preparation conditions and storage on the rate of drug release from pharmaceutical glyceride bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Suppository and pessary molding ⋅ Gattefossé [gattefosse.com]
- 10. Dosage uniformity problems which occur due to technological errors in extemporaneously prepared suppositories in hospitals and pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to In Vitro Drug Release from Suppocire® CM Suppositories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro drug release characteristics of Suppocire® CM, a semi-synthetic hard fat suppository base. Through a detailed examination of experimental data and protocols, this document offers a comparative perspective on the performance of Suppocire® CM against other commonly used suppository bases.
Understanding Suppocire® CM
Suppocire® CM is a hard fat suppository base with a high melting point, making it particularly suitable for active pharmaceutical ingredients (APIs) that may lower the melting point of the final formulation, such as liquid lipophilic APIs.[1] It is a versatile base recommended for straightforward formulations and is particularly effective for acidic APIs.[1][2] The Suppocire® range of bases is known for ensuring excellent drug dispersion and physicochemical stability.[3]
Comparative In Vitro Drug Release Performance
The selection of an appropriate suppository base is critical as it significantly influences the release and subsequent absorption of the active drug. In vitro release studies are essential for evaluating the performance of different suppository formulations.
One key study by Calis, Sumnu, and Hincal investigated the in vitro release of the antimicrobial agent C31G from various suppository bases. The results highlighted Suppocire® CM as a highly effective base for achieving substantial drug release. After 6 hours, suppositories formulated with Suppocire® CM demonstrated the highest percentage of drug release among the lipophilic bases tested.[4]
The following table summarizes the in vitro release of C31G from different suppository bases after 6 hours, as reported in the aforementioned study.
| Suppository Base | Percentage of C31G Released after 6 hours (%) |
| Suppocire® CM | 62.3 |
| Witepsol® H15 | 53.5 |
| Suppocire® AM | 49.1 |
| Data sourced from Calis, Sumnu, and Hincal (1994).[4] |
These findings indicate that for the specific active pharmaceutical ingredient C31G, Suppocire® CM facilitates a more extensive release compared to Witepsol® H15 and Suppocire® AM under the studied in vitro conditions.[4][5][6]
While direct comparative data for a wide range of drugs in Suppocire® CM is limited in publicly available literature, studies on other Suppocire® bases provide valuable context. For instance, a study on paracetamol suppositories showed that plain Suppocire® C released approximately 18% of the drug over 8 hours, while plain Suppocire® D released about 7.88% in the same timeframe.[7] Another study found that plain Suppocire® NCX exhibited a good drug release of 98% at the end of 5 hours.[8] It is important to note that drug release is highly dependent on the specific drug, the type of Suppocire® base, and the presence of any additives.[9]
Experimental Protocol for In Vitro Drug Release Testing
The following is a detailed methodology for conducting in vitro drug release studies from suppositories, synthesized from established protocols. This protocol is intended as a general guideline and may require optimization based on the specific drug and suppository formulation.
Objective: To determine the rate and extent of drug release from a suppository formulation in vitro.
Apparatus:
-
USP Dissolution Apparatus 1 (Basket Method) or USP Dissolution Apparatus 2 (Paddle Method), or a continuous flow/bead method. The choice of apparatus can influence the results.
-
Water bath maintained at 37 ± 0.5°C.
-
Vessels for dissolution medium.
-
Syringes and filters for sample collection.
-
A validated analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC).
Materials:
-
Suppository samples.
-
Dissolution medium: Typically, phosphate buffer (e.g., pH 6.8 or 7.4) is used to simulate rectal fluid conditions. The volume is usually 900 ml.
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of the chosen dissolution medium and pre-heat it to 37 ± 0.5°C in the dissolution vessels. De-gas the medium before use.
-
Apparatus Setup: Set up the dissolution apparatus according to the manufacturer's instructions and the relevant pharmacopeial chapter. Set the rotation speed (e.g., 50 or 100 rpm).
-
Suppository Placement: Place one suppository into each basket (for Apparatus 1) or allow it to sink to the bottom of the vessel (for Apparatus 2).
-
Initiation of the Test: Start the apparatus and the timer simultaneously.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a specific volume of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket/paddle, not less than 1 cm from the vessel wall.
-
Sample Processing: Immediately filter the withdrawn sample through a suitable filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with the analysis.
-
Medium Replacement (Optional but recommended): If a significant volume of the medium is withdrawn for sampling, replace it with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Drug Quantification: Analyze the filtered samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement if necessary. Plot the percentage of drug released against time to obtain the dissolution profile.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for an in vitro drug release study of suppositories.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Effect of suppository bases on the release properties of a potent antimicrobial agent (C31G). | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. web.usm.my [web.usm.my]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Drug Release from Suppocire® CM and Witepsol® H15 Suppository Bases
For researchers, scientists, and drug development professionals, the selection of an appropriate suppository base is a critical determinant of a drug product's performance. The physicochemical properties of the base significantly influence the release of the active pharmaceutical ingredient (API), thereby impacting its therapeutic efficacy. This guide provides an objective comparison of two widely used lipophilic suppository bases, Suppocire® CM and Witepsol® H15, with a focus on their drug release characteristics, supported by experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each base is essential for predicting their behavior in drug formulations.
| Property | Suppocire® CM | Witepsol® H15 |
| Chemical Type | Semi-synthetic hard fat consisting of mono-, di-, and triglyceride esters of fatty acids (C10 to C18)[1] | Hard fat with additives, composed of glycerides of vegetable origin[2] |
| Melting Range (°C) | 35.6 - 39.6[1] | 33.5 - 35.0[3] |
| Hydroxyl Value (mg KOH/g) | < 10[1] | 5 - 15[3] |
| Key Features | High melting point, optimized for APIs that may decrease the melting point of the base. Recommended for acidic APIs.[1] | Brittle, with a small gap between melting and solidification temperatures. Suitable for a wide range of APIs.[2][3] |
Comparative Drug Release Study: C31G Vaginal Suppositories
A key study conducted by Calis, Sumnu, and Hincal (1994) provides a direct comparison of the in vitro release of the antimicrobial agent C31G from vaginal suppositories formulated with either Suppocire® CM or Witepsol® H15.[4][5]
Experimental Protocol
The following methodology was employed in the comparative release study:
1. Suppository Preparation: Vaginal suppositories containing 500 mg of C31G were prepared using the fusion method with both Suppocire® CM and Witepsol® H15 as the bases.[4]
2. In Vitro Release Testing: The drug release was determined using a system without a membrane.[4] The suppositories were placed in a dissolution apparatus, and the amount of C31G released into the dissolution medium was measured over time.
3. Dissolution Medium: While the specific dissolution medium for the C31G study is not detailed in the abstract, a common medium for in vitro release testing of suppositories is a phosphate buffer solution (e.g., pH 7.4) maintained at 37 ± 0.5°C, as per USP guidelines.[6][7]
4. Apparatus: Standard dissolution apparatus such as USP Apparatus 1 (basket method) or USP Apparatus 2 (paddle method) are commonly used for suppository release testing.[6][8] The study on C31G utilized a system designed to measure release without a separating membrane.[4]
5. Sampling and Analysis: Aliquots of the dissolution medium were withdrawn at predetermined time intervals, and the concentration of the released C31G was determined spectrophotometrically.
Data Presentation
The cumulative percentage of C31G released at the 6-hour time point is summarized in the table below.
| Suppository Base | Cumulative Drug Release at 6 hours (%) |
| Suppocire® CM | 62.3 |
| Witepsol® H15 | 53.5 |
Data sourced from Calis, Sumnu, and Hincal (1994).[4]
Experimental Workflow
The following diagram illustrates the general workflow for a comparative in vitro drug release study of suppository formulations.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. Suppository and pessary molding ⋅ Gattefossé [gattefosse.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. scispace.com [scispace.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Suppocire CM versus Cocoa Butter as a Suppository Base: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate suppository base is a critical determinant of the final product's physicochemical properties, stability, and in vivo performance. This guide provides a comprehensive comparison of Suppocire CM, a semi-synthetic hard fat base, and the traditional cocoa butter. The analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions during formulation development.
Physicochemical Properties: A Head-to-Head Comparison
This compound and cocoa butter, both being oleaginous bases, exhibit distinct characteristics that influence their suitability for different active pharmaceutical ingredients (APIs) and manufacturing processes. The following table summarizes their key physicochemical properties based on available data.
| Property | This compound | Cocoa Butter | Key Differences & Implications |
| Composition | Semi-synthetic hard fat base composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18).[1] | A natural triglyceride mixture primarily of oleic, palmitic, and stearic acids. | This compound offers greater batch-to-batch consistency due to its synthetic nature, while cocoa butter's natural origin can lead to variability. |
| Melting Range (°C) | 35.6 - 39.6[1] | 30 - 36[2] | This compound's higher melting point can be advantageous for incorporating APIs that may depress the melting point and for use in warmer climates. |
| Polymorphism | Does not exhibit polymorphism. | Exhibits significant polymorphism (multiple crystalline forms with different melting points).[3] | The absence of polymorphism in this compound simplifies manufacturing by eliminating the need for strict temperature control to prevent the formation of metastable forms, a common issue with cocoa butter that can lead to unusable, low-melting point suppositories.[3] |
| Hardness (Breaking Test) | Data varies by formulation; generally produces robust suppositories. | Can be brittle, especially with a high percentage of solids. Prone to fracture with shock cooling. | This compound formulations can be optimized for mechanical strength. Cocoa butter's brittleness may pose challenges in handling and transportation. |
| Liquefaction Time | Typically rapid, facilitating drug release. | Approximately 3-7 minutes.[2] | Both bases are designed to melt at body temperature, initiating drug release promptly. |
| Stability | Chemically stable fatty acid esters.[4] | Prone to rancidity on storage. | This compound offers superior long-term stability compared to cocoa butter. |
| Mold Adherence | Generally exhibits good contraction on cooling, facilitating removal from molds. | Does not contract sufficiently on cooling, often requiring mold lubrication. | The manufacturing process is often more straightforward with this compound due to its better mold-release properties. |
In Vitro Drug Release Performance
The drug release profile from a suppository is paramount to its therapeutic efficacy. The nature of the base plays a pivotal role in modulating this release.
General Principles:
-
Cocoa Butter: Being immiscible with aqueous body fluids, cocoa butter can hinder the release of lipophilic (fat-soluble) drugs, which tend to remain partitioned in the molten base. Conversely, it facilitates the release of hydrophilic (water-soluble) drugs.[5]
-
Suppocire Bases: As semi-synthetic bases, the release characteristics of Suppocire can be more versatile. The inclusion of excipients with varying hydrophilic-lipophilic balance (HLB) values can be used to modulate drug release. Studies have shown that the addition of surfactants can significantly enhance the release of poorly soluble drugs from Suppocire bases.[6]
Experimental Data Summary:
| Drug | Suppository Base | Key Findings on Drug Release |
| Paracetamol | Suppocire S2 | Over 95% of paracetamol released within 10 minutes with the addition of 0.5% Tween 40.[7] |
| Paracetamol | Cocoa Butter | Disintegration time of 28 minutes.[7] |
| Tramadol Hydrochloride | Cocoa Butter | Very slow release, with only 15% of the drug released within 4 hours.[8][9] |
| C31G (antimicrobial agent) | This compound | Selected as a suitable base for vaginal suppositories due to high release of the active substance.[10] |
| Metronidazole | Cocoa Butter | The addition of Tween 80 increased disintegration and dissolution, while 2% sodium lauryl sulphate provided a sustained release over 12 hours.[11] |
| Nimesulide | Lipophilic bases (general) | Very low dissolution of the lipophilic drug, with release influenced by melting and spreading patterns.[12] |
Experimental Protocols
Detailed methodologies for the evaluation of key suppository parameters are provided below to facilitate reproducible research.
Suppository Preparation (Fusion Method)
The fusion or molding method is commonly employed for both this compound and cocoa butter bases.
-
Base Melting: The required amount of the suppository base (this compound or cocoa butter) is melted in a beaker placed in a water bath. For cocoa butter, the temperature should not exceed 35°C to avoid the formation of unstable polymorphic forms.[13] this compound is typically melted at a temperature 20°C above its melting point with stirring.[4]
-
API Incorporation: The accurately weighed active pharmaceutical ingredient is incorporated into the molten base with continuous stirring to ensure a homogenous mixture. For suspensions, the API should be finely powdered and passed through a sieve.
-
Mold Filling: The molten mixture is poured into pre-calibrated suppository molds. The molds for cocoa butter may require lubrication to prevent sticking. The mixture is slightly overfilled to account for contraction upon cooling.
-
Cooling and Solidification: The filled molds are allowed to cool at room temperature. If necessary, they can be refrigerated, but freezing should be avoided to prevent cracking, especially for cocoa butter suppositories.
-
Removal and Packaging: Once solidified, the excess mass is scraped off from the top of the mold. The suppositories are then carefully removed and individually wrapped.
Melting Range Test
This test determines the time it takes for a suppository to melt or soften at a physiological temperature.
-
Apparatus: A USP-compliant tablet disintegration apparatus is used.[14]
-
Procedure: The apparatus is filled with a suitable volume of water maintained at a constant temperature of 37 ± 0.5°C. A single suppository is placed in each of the basket-rack assembly tubes.
-
Observation: The time taken for the entire suppository to melt or disperse in the water is recorded. For lipophilic suppositories, this should generally be within 30 minutes.
Hardness (Breaking Test)
This test assesses the mechanical strength of the suppositories to withstand handling and transportation.
-
Apparatus: A suppository hardness tester (e.g., Erweka type SBT-2) is used.[15]
-
Procedure: A suppository is placed on the holder of the instrument. A standard weight (e.g., 600 g) is initially placed on the suppository.[16]
-
Measurement: At one-minute intervals, additional weights (e.g., 200 g) are added until the suppository breaks or collapses.[14][16]
-
Calculation: The total weight that causes the suppository to fracture is recorded as its hardness.
In Vitro Drug Dissolution Test
This test evaluates the rate and extent of drug release from the suppository.
-
Apparatus: Various apparatus can be used, including USP Apparatus 1 (basket method) or a modified flow-through cell, depending on the suppository type.[17][18]
-
Dissolution Medium: A suitable dissolution medium (e.g., 900 mL of phosphate buffer pH 7.4) is placed in the dissolution vessel and maintained at 37 ± 0.5°C.[12]
-
Procedure: The suppository is placed in the apparatus (e.g., in the basket). The apparatus is operated at a specified speed (e.g., 50 rpm).[12]
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium.
-
Analysis: The amount of drug in each sample is quantified using a suitable analytical method, such as UV-Vis spectrophotometry. The cumulative percentage of drug released is then calculated and plotted against time.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language)
Caption: Workflow for the preparation and evaluation of suppositories.
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. cocoa butter based suppository formulation | PPT [slideshare.net]
- 4. Suppository and pessary molding ⋅ Gattefossé [gattefosse.com]
- 5. fip.org [fip.org]
- 6. researchgate.net [researchgate.net]
- 7. margaretilomuanya.com.ng [margaretilomuanya.com.ng]
- 8. Formulation and Evaluation of Tramadol hydrochloride Rectal Suppositories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. [PDF] Effect of suppository bases on the release properties of a potent antimicrobial agent (C31G). | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Preparation of Suppositories: Labs | Pharmlabs [pharmlabs.unc.edu]
- 14. Evaluation Tests For Suppositories [solnpharma.com]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. fip.org [fip.org]
- 18. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for an API in a Suppocire® CM Matrix
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical parameters and comparative methodologies for the validation of an analytical method for an Active Pharmaceutical Ingredient (API) formulated within a Suppocire® CM suppository matrix. Adherence to rigorous validation protocols, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is essential to ensure the quality, reliability, and consistency of analytical data.[1][2][3][4]
Understanding the Challenge: The Suppocire® CM Matrix
Suppocire® CM is a hard fat suppository base composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18).[5][6] Its lipophilic nature presents specific challenges for analytical method development and validation. The primary hurdle is the efficient and consistent extraction of the API from the fatty matrix without introducing interfering components. Incomplete extraction or matrix interference can significantly impact the accuracy and precision of the analytical results.[7]
Key Properties of Suppocire® CM:
-
Composition: Hard fat with a predominant triester fraction.[5][6]
-
Melting Range: 35.6 - 39.6 °C.[5]
-
API Compatibility: Optimized for APIs that may decrease the melting point of the mass and recommended for acidic APIs.[5]
Method Development: The Critical Sample Preparation Step
The cornerstone of a successful validation is a robust sample preparation protocol. The goal is to quantitatively extract the API from the Suppocire® CM base into a solvent suitable for the chosen analytical technique, typically High-Performance Liquid Chromatography (HPLC).
-
Weighing: Accurately weigh a single suppository in a suitable vessel (e.g., a beaker or volumetric flask).
-
Melting: Add a small volume of a water-miscible organic solvent (e.g., methanol, ethanol) and gently heat the vessel in a water bath (e.g., at 40-45°C) until the suppository base is completely melted.[8]
-
Extraction & Precipitation: Add a larger volume of an aqueous solution or a different solvent in which the fatty excipients are poorly soluble. The melted fatty base will precipitate upon cooling, while the API remains in the liquid phase. This step is often repeated to ensure complete extraction.[8]
-
Cooling/Centrifugation: Chill the sample (e.g., in an ice bath) to ensure complete solidification of the fatty excipients. Centrifuge the sample to obtain a clear supernatant.
-
Dilution: Draw an aliquot of the clear supernatant and dilute it to the final target concentration with the mobile phase.
-
Filtration: Filter the final solution through a suitable syringe filter (e.g., 0.45 µm PTFE) before injection into the HPLC system.
The choice of solvents and extraction technique is critical. A comparison of two common approaches is presented below. The ideal method will yield high API recovery with low variability.
| Parameter | Method A: Liquid-Liquid Extraction (LLE) | Method B: Direct Solvent Extraction & Precipitation | Typical Acceptance Criteria |
| Extraction Solvents | Hexane (for fat), Acetonitrile/Water (for API) | Methanol/Water mixture (50:50, v/v) | N/A |
| Mean API Recovery (%) | 99.5% | 99.8% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 1.5% | 0.8% | ≤ 2.0% |
| Notes | More complex, potential for solvent-solvent interface issues. | Simpler, faster, and often more robust.[8] | N/A |
Analytical Method Validation Workflow
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] The workflow involves a series of tests to evaluate its performance characteristics.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. wjarr.com [wjarr.com]
- 5. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of In Vitro Release Assays for Suppocire® CM Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed in vitro release testing (IVRT) methods for suppositories utilizing Suppocire® CM, a widely used lipophilic base. The selection of an appropriate and validated IVRT method is critical for quality control, formulation development, and ensuring batch-to-batch consistency. This document presents a cross-validation approach for three prevalent dissolution apparatuses: USP Apparatus 1 (Basket Method), USP Apparatus 2 (Paddle Method), and USP Apparatus 4 (Flow-Through Cell).
The data presented herein is a synthesis from multiple studies on lipophilic suppository bases, providing a comparative framework for formulations based on Suppocire® CM. While direct comparative data for Suppocire® CM across all three methods is limited in publicly available literature, the principles and observed trends from other lipophilic bases offer valuable insights for methodological selection and validation.
Comparative Analysis of In Vitro Release Methods
The choice of IVRT method can significantly influence the observed drug release profile from a lipophilic base like Suppocire® CM. The following table summarizes the key performance characteristics of each apparatus, drawing parallels from studies on similar suppository formulations.
Table 1: Comparison of USP Apparatus for In Vitro Release Testing of Lipophilic Suppositories
| Parameter | USP Apparatus 1 (Basket Method) | USP Apparatus 2 (Paddle Method) | USP Apparatus 4 (Flow-Through Cell) |
| Principle | Suppository is placed in a cylindrical basket which rotates in the dissolution medium. | Suppository sinks to the bottom of the vessel, and a rotating paddle provides agitation. | Dissolution medium is pumped through a cell containing the suppository. |
| Observed Drug Release Rate | Generally slower and more variable release, especially if the melted base clogs the mesh.[1][2] | Tends to show faster and more reproducible drug release.[2][3] | Can provide a slower, more controlled release profile, which may be more physiologically relevant.[1][4] |
| Reproducibility | Can be poor due to the potential for the melted suppository mass to block the basket mesh.[3] | Generally offers good reproducibility.[2] | High reproducibility due to the constant flow of fresh medium.[4] |
| Discriminatory Power | May have limited ability to differentiate between formulations with subtle differences. | Can effectively discriminate between different formulations. | Considered to have good discriminatory power for various formulations.[5] |
| Advantages | Simple setup. | Widely available and well-understood. Good for formulations that readily disperse. | Open-loop or closed-loop configuration. Suitable for poorly soluble drugs and allows for easy media change.[6] |
| Disadvantages | Risk of clogging, leading to incomplete or erratic release profiles.[1] The suppository can float out of the basket. | The suppository can move around the vessel, leading to hydrodynamic variability. A sinker may be required. | More complex setup and potential for the softened mass to block the cell.[7] |
| Best Suited For | Preliminary screening, though caution is advised for lipophilic bases. | Quality control and formulation optimization of suppositories that melt and disperse well. | Biorelevant dissolution studies, formulations with low drug solubility, and for establishing in vitro-in vivo correlations (IVIVCs).[5] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable IVRT data. The following are representative methodologies for each apparatus, which should be optimized and validated for the specific drug product.
USP Apparatus 1 (Basket Method)
This protocol is adapted from a study on paracetamol release from various Suppocire® bases.[8]
-
Apparatus: USP Dissolution Apparatus 1 (Basket Method).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4), deaerated.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 50 RPM.[8]
-
Procedure:
-
Place one suppository in each of the six baskets.
-
Lower the baskets into the dissolution vessels containing the pre-warmed medium.
-
Start the rotation immediately.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
USP Apparatus 2 (Paddle Method)
This protocol is based on general guidelines for suppository dissolution.[9]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4), deaerated.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 50 RPM.[9]
-
Procedure:
-
Allow the suppository to sink to the bottom of the vessel. A validated sinker may be used if the suppository floats.
-
Position the paddle at a height of 25 ± 2 mm from the bottom of the vessel.
-
Start the rotation.
-
Withdraw aliquots from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze for drug content using a validated analytical method.
-
USP Apparatus 4 (Flow-Through Cell)
This protocol is based on general principles for the flow-through cell apparatus.[6]
-
Apparatus: USP Dissolution Apparatus 4 (Flow-Through Cell).
-
Cell Type: Suppository cell.
-
Dissolution Medium: Phosphate buffer (pH 7.4), deaerated.
-
Temperature: 37 ± 0.5°C.
-
Flow Rate: 8 mL/min.[4]
-
Procedure:
-
Place glass beads at the bottom of the cell, followed by the suppository.
-
Assemble the flow-through cell and place it in the apparatus.
-
Pump the pre-warmed dissolution medium through the cell at the specified flow rate.
-
Collect the eluate in fractions at predetermined time intervals.
-
Analyze the collected fractions for drug content using a validated analytical method.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for cross-validation and the logical process for selecting an appropriate in vitro release assay.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative release studies on suppositories using the basket, paddle, dialysis tubing and flow-through cell methods I. Acetaminophen in a lipophilic base suppository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative dissolution studies of rectal formulations using the Basket, the Paddle and the Flow-Through methods. I. Paracetamol in suppositories and soft gelatin capsules of both hydrophilic and lipophilic types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. scispace.com [scispace.com]
- 9. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Suppocire CM: A Comparative Performance Evaluation Against Other Lipophilic Suppository Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Suppocire CM's performance against other common lipophilic suppository bases, supported by experimental data. The selection of an appropriate suppository base is critical for optimizing drug delivery, ensuring stability, and achieving desired therapeutic outcomes. This document aims to assist researchers and formulation scientists in making informed decisions by presenting a comprehensive evaluation of key performance parameters.
Overview of Lipophilic Suppository Bases
Lipophilic (fatty) suppository bases are widely used for rectal and vaginal drug delivery. They are composed of materials that melt or dissolve at body temperature to release the active pharmaceutical ingredient (API). The ideal lipophilic base should be non-toxic, non-irritating, chemically stable, and compatible with a wide range of APIs. It should also possess appropriate physical properties, such as a sharp melting range close to body temperature and sufficient hardness for handling and insertion.
Commonly used lipophilic bases include:
-
Cocoa Butter (Theobroma Oil): A natural triglyceride that softens at 30°C–35°C.[1][2] While widely used, it exhibits polymorphism, a phenomenon where it can solidify in different crystalline forms with varying melting points.[1][2]
-
Semi-synthetic Triglycerides: These are hydrogenated vegetable oils, such as the Witepsol® and Suppocire® series. They offer advantages over cocoa butter, including controlled melting ranges and the absence of polymorphism.[1]
-
Suppocire® Bases: A range of semi-synthetic hard fat bases composed of fatty acid esters. Their physicochemical properties are optimized for various APIs and manufacturing processes.[3] Suppocire® CM is a type of hard fat with a higher melting point, making it suitable for APIs that can cause melting point depression.[4]
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of this compound and other lipophilic bases across key parameters.
Note: The data presented is compiled from different studies that may have used varying APIs and experimental conditions. Therefore, direct comparison should be made with caution.
Table 1: Physicochemical Properties
| Suppository Base | Melting Range (°C) | Hydroxyl Value (mg KOH/g) | Key Characteristics |
| Suppocire® CM | 35.6 - 39.6[4] | <10[4] | High melting point, suitable for APIs that lower melting point.[4] |
| Suppocire® NB | 35 - 39[5] | 20 - 30[5] | Rapid recrystallization, produces harder suppositories.[5] |
| Suppocire® AM | 35 - 36.5[6] | <6[6] | Low hydroxyl value. |
| Witepsol® H15 | 33.5 - 35.5[7] | <15[7] | Standard, versatile lipophilic base.[8] |
| Cocoa Butter | 31 - 34[2] | - | Natural base, exhibits polymorphism.[2][9] |
Table 2: In Vitro Drug Release Studies
| API | Suppository Base | % Drug Released | Time (hours) | Study Highlights |
| C31G | Suppocire® CM | 62.3%[6] | 6 | Highest release among the bases tested in the study.[6] |
| C31G | Witepsol® H15 | 53.5%[6] | 6 | Showed good release properties for the antimicrobial agent.[6][10] |
| C31G | Suppocire® AM | 49.1%[6] | 6 | Another Suppocire® base showing efficient release.[6] |
| Ibuprofen | Suppocire® CM | - | - | Release was favored at a lipophilic Hydrophile-Lipophile Balance (HLB).[11] |
| Ibuprofen | Witepsol® H15 | - | - | Release was favored at a hydrophilic HLB.[11] |
| Paracetamol | Suppocire® S2 | >95% (with 0.5% Tween 40)[12] | 0.17 | The addition of a surfactant significantly enhanced drug release.[12] |
| Paracetamol | Cocoa Butter | - | - | Generally shows slower release compared to some semi-synthetic bases.[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and reproducing study results.
Melting Range Determination
Objective: To determine the temperature range at which the suppository base melts.
Methodology:
-
A sample of the suppository base is introduced into a capillary tube.
-
The capillary tube is attached to a thermometer and immersed in a temperature-controlled water bath.
-
The temperature is gradually increased at a specified rate (e.g., 1°C/min).
-
The slip melting point is recorded as the temperature at which the fat column begins to rise in the capillary tube.[13] A common apparatus used is the USP melting range apparatus.
In Vitro Drug Release (Dissolution) Test
Objective: To measure the rate and extent of API release from the suppository.
Methodology:
-
A suppository is placed in the dissolution apparatus (e.g., USP Apparatus 1 - Basket Method, or USP Apparatus 2 - Paddle Method).[14]
-
The dissolution vessel is filled with a specified volume of dissolution medium (e.g., phosphate buffer pH 7.4) maintained at 37 ± 0.5°C.[3][14]
-
The apparatus is operated at a specified speed (e.g., 50 rpm).[15]
-
At predetermined time intervals, samples of the dissolution medium are withdrawn.
-
The samples are analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry.[3]
-
The cumulative percentage of drug released is calculated and plotted against time.
Hardness (Crushing Strength) Test
Objective: To evaluate the mechanical strength of the suppository to withstand handling and transportation.[16]
Methodology:
-
A suppository is placed horizontally on a platform.
-
A weight is applied to the suppository at a constant rate until it breaks.
-
The force required to break the suppository is recorded as the hardness or crushing strength. A common instrument for this is a Monsanto hardness tester.[17]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the evaluation of suppository bases.
Caption: Experimental workflow for suppository preparation and evaluation.
Caption: Logical relationships between suppository bases and key performance properties.
Conclusion
This compound demonstrates favorable characteristics as a lipophilic suppository base, particularly for its high melting point, which is advantageous when formulating with APIs that can depress the melting point of the base.[4] In vitro studies indicate that this compound can facilitate high levels of drug release.[6] Compared to cocoa butter, semi-synthetic bases like this compound and Witepsol offer the significant advantage of being free from polymorphism, leading to greater consistency and stability.[1]
The choice of the optimal base ultimately depends on the specific physicochemical properties of the API, the desired release profile, and the manufacturing process. The data and protocols presented in this guide serve as a valuable resource for the rational selection and evaluation of suppository bases in drug development.
References
- 1. The Pharmaceutics and Compounding Laboratory [pharmlabs.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 5. Suppocire® NB ⋅ Gattefossé [gattefosse.com]
- 6. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cyberjaya.edu.my [cyberjaya.edu.my]
- 10. [PDF] Effect of suppository bases on the release properties of a potent antimicrobial agent (C31G). | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. margaretilomuanya.com.ng [margaretilomuanya.com.ng]
- 13. Improving the crystallization and melting characteristics of cocoa butter substitute by blending with krabok seed fat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. sips.org.in [sips.org.in]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Biocompatibility: Suppocire CM vs. Other Leading Suppository Excipients
For researchers, scientists, and drug development professionals, selecting the optimal excipient is a critical step in suppository formulation. Biocompatibility is a paramount consideration, directly impacting patient safety and therapeutic efficacy. This guide provides an objective comparison of the biocompatibility of Suppocire® CM, a widely used semi-synthetic hard fat base, with other common excipients: Witepsol® H15, Cocoa Butter, and Polyethylene Glycols (PEGs). The comparison is supported by available experimental data from in vitro and in vivo studies.
Executive Summary
Suppocire® CM and other lipid-based excipients like Witepsol® H15 and cocoa butter generally demonstrate superior biocompatibility compared to polyethylene glycol (PEG)-based excipients. In vivo studies indicate that Suppocire® formulations are well-tolerated by rectal mucosa, showing minimal to no irritation. In contrast, PEGs have been associated with a higher potential for mucosal damage and inflammation. While direct comparative cytotoxicity data for Suppocire® CM is limited, the available evidence suggests a favorable safety profile for lipid-based excipients.
In Vivo Biocompatibility: Rectal Irritation and Histological Evaluation
Animal studies are crucial for assessing the potential of an excipient to cause irritation to the sensitive rectal mucosa. Histological examination of the rectal tissue after administration provides a detailed view of any cellular damage or inflammatory response.
A study investigating a paracetamol suppository formulated with Suppocire® CP, a related excipient to Suppocire® CM, demonstrated its excellent in vivo biocompatibility. In a rectal irritation study conducted on rabbits, the Suppocire®-based formulation showed no signs of irritation to the rectal mucosa. In contrast, a marketed suppository formulation used as a comparator exhibited a high irritation profile.
Another study in rats evaluated the impact of various suppository bases on the rectal mucosa. The findings indicated that Witepsol® H15, another hard fat base, did cause some alterations to the mucosal structure[1]. However, a more comprehensive histological assessment ranked polyethylene glycol (PEG 1500) as the most disruptive to the rectal epithelium, causing significant cell loss and desquamation. In this ranking, Suppocire® grades (AP and OS1X) and Witepsol® grades (H12 and H19) showed a much lower degree of interaction with the rectal lining.
Surfactants, which are sometimes added to suppository formulations, can also impact biocompatibility. It has been noted that their prolonged use, particularly in cocoa butter-based suppositories, may lead to disruption of the mucosal membrane and histological changes.
In Vitro Biocompatibility: Cytotoxicity Studies
In vitro cytotoxicity assays using intestinal cell lines, such as Caco-2, provide a valuable screening tool to assess the potential toxicity of excipients at a cellular level. These assays measure parameters like cell viability and membrane integrity.
Polyethylene glycols have been the subject of several cytotoxicity studies. One study found that PEG 400 exhibited significant toxicity to Caco-2 cells, while PEG 4000 and PEG 10,000 did not show cytotoxic effects at the tested concentrations. Another study reported that PEG 8000 was not significantly toxic to Caco-2 cells but did inhibit the proliferation of other colon cancer cell lines (HT29 and COLO 205).
Inflammatory Response
The potential of an excipient to induce an inflammatory response is a key aspect of its biocompatibility. This can be assessed by measuring the production of pro-inflammatory cytokines.
Research has suggested that certain types of PEGs may have pro-inflammatory activity. One study demonstrated that specific PEGs and methoxy polyethylene glycols (mPEGs) could increase the secretion of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8, from human immune cells[2]. While this study was not specific to rectal administration, it highlights a potential concern for PEG-based formulations. Conversely, a study on PEG 3350, commonly used as a laxative, indicated that it does not significantly increase markers of gut inflammation.
Information regarding the direct inflammatory potential of Suppocire® CM, Witepsol® H15, and cocoa butter on rectal tissue is less prevalent in the literature, suggesting a lower incidence of inflammatory concerns with these lipid-based excipients.
Data Summary
The following table summarizes the available quantitative data on the biocompatibility of the compared excipients. It is important to note that the data is compiled from different studies with varying experimental conditions, which should be considered when making direct comparisons.
| Excipient Family | Specific Excipient Studied | Biocompatibility Parameter | Model System | Results |
| Suppocire® | Suppocire® CP | Rectal Irritation | Rabbits | No irritation observed |
| Witepsol® | Witepsol® H15 | Mucosal Damage | Rats | Affected mucosal structure[1] |
| Witepsol® H12 | Epithelial Cell Loss | Rats | Less cell loss than PEG 1500 | |
| Polyethylene Glycol (PEG) | PEG 1500 | Epithelial Cell Loss | Rats | Highest level of cell loss and desquamation |
| PEG 400 | Cytotoxicity (Cell Viability) | Caco-2 Cells | Significant toxicity | |
| PEG (various) | Cytokine Production (TNF-α, IL-6, IL-8) | Human Immune Cells | Increased secretion of pro-inflammatory cytokines[2] | |
| Cocoa Butter | Not specified (with surfactants) | Mucosal Disruption | General observation | Potential for histological changes with prolonged use |
Experimental Protocols
In Vivo Rectal Irritation Study (Rabbit Model)
A common protocol for assessing rectal irritation involves the following steps:
-
Animal Model: Healthy adult rabbits are used.
-
Test Article Administration: The test suppository is administered rectally to the treatment group, while a control group receives no treatment or a placebo suppository.
-
Observation Period: Animals are observed for a set period (e.g., 24-72 hours) for any signs of discomfort or clinical changes.
-
Histopathological Examination: After the observation period, the animals are euthanized, and the rectal tissues are collected.
-
Tissue Processing: The tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: A pathologist examines the stained tissue sections for signs of irritation, such as inflammation, necrosis, erosion, and ulceration, and scores the severity of these findings.
In Vitro Cytotoxicity Assay (MTT Assay on Caco-2 Cells)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Caco-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Excipient Exposure: The cell culture medium is replaced with a medium containing various concentrations of the test excipient. Control wells receive a medium without the excipient.
-
Incubation: The cells are incubated with the excipient for a specified period (e.g., 24 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control group, and the concentration that causes a 50% reduction in cell viability (IC50) can be calculated.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the in vitro and in vivo biocompatibility of suppository excipients.
Conclusion
Based on the available evidence, Suppocire® CM, as part of the family of semi-synthetic hard fat excipients, demonstrates a strong biocompatibility profile, characterized by minimal to no rectal irritation in vivo. This positions it as a favorable choice for suppository formulations, particularly when compared to polyethylene glycol-based excipients, which have shown a greater potential for causing mucosal irritation and inflammation. Witepsol® H15, another lipid-based excipient, also appears to be a viable option, though some studies suggest a degree of mucosal interaction. Cocoa butter remains a traditional and generally well-tolerated option, although the addition of surfactants may compromise its biocompatibility.
For drug development professionals, the selection of an excipient should be based on a thorough evaluation of its biocompatibility profile in the context of the specific drug substance and intended application. While in vitro data provides valuable initial screening, in vivo studies remain the gold standard for confirming the safety and tolerability of a final suppository formulation. Further head-to-head comparative studies using standardized protocols would be beneficial for a more definitive ranking of these commonly used excipients.
References
A Comparative Guide to the In Vivo Performance of Suppocire CM and PEG-Based Suppositories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Suppocire® CM, a lipophilic suppository base, and polyethylene glycol (PEG)-based suppositories, which are hydrophilic. The information presented is supported by experimental data from published studies to assist in the selection of an appropriate vehicle for rectal drug delivery.
Executive Summary
The choice between a lipophilic base like Suppocire® CM and a hydrophilic base such as PEG is critical as it directly influences the release, absorption, and overall bioavailability of the active pharmaceutical ingredient (API). Generally, lipophilic bases melt at body temperature, while hydrophilic bases dissolve in rectal fluids. This fundamental difference in their mechanism of action dictates their suitability for different types of drugs and therapeutic goals.
Suppocire® CM , a semi-synthetic hard fat base, is known for its excellent physicochemical stability and mucosal tolerance.[1][2] It is particularly advantageous for lipophilic drugs, as it can facilitate their release. In contrast, PEG-based suppositories are versatile and can be formulated to achieve a wide range of melting points and dissolution rates.[3] They are often favored for hydrophilic drugs and are known for their rapid drug release.[1] However, they can be hygroscopic, which may lead to rectal irritation.[4]
Data Presentation: Physicochemical and In Vivo Performance
The following tables summarize the key differences in physicochemical properties and present in vivo pharmacokinetic data from studies comparing fat-based and PEG-based suppositories.
Table 1: General Physicochemical Properties of Suppocire® and PEG Suppository Bases
| Property | Suppocire® Bases (Lipophilic) | PEG Bases (Hydrophilic) |
| Mechanism of Action | Melt at body temperature | Dissolve in rectal fluids[5] |
| Drug Release | Dependent on the partitioning of the drug between the melted base and rectal fluids. Generally slower for lipophilic drugs. | Rapid dissolution leads to fast drug release, especially for hydrophilic drugs.[1] |
| API Compatibility | Suitable for both hydrophilic and lipophilic APIs.[1] | Also suitable for a wide range of APIs. |
| Hygroscopicity | Low | High, may cause a stinging sensation upon insertion if not moistened.[4] |
| Melting/Dissolution Time | Fat-soluble bases tend to disintegrate relatively quickly.[1] | Water-soluble PEG-based suppositories dissolve at a slower rate (e.g., 7-15 minutes).[1] |
| Storage | May require refrigeration to prevent softening. | Can typically be stored at room temperature.[5] |
| Irritation Potential | Generally considered to have low irritation potential.[6][7] | Can cause irritation due to their hygroscopic nature.[4][8] |
Table 2: In Vivo Pharmacokinetic Comparison of Tenofovir (TFV) and Elvitegravir (EVG) from Witepsol H15 (Fat-Based) and PEG-Based Suppositories in Macaques[1]
| Parameter | Drug | Witepsol H15 Base | PEG Base |
| Rectal Fluid Concentration at 2h (µg/mL) | TFV | 16.3 | 13.4 |
| Rectal Fluid AUC2-24h (µg·h/mL) | TFV | 12.2 | 26.4 |
| Plasma Cmax (ng/mL) | TFV | 2.5 | 1.8 |
| Plasma AUC0-24h (ng·h/mL) | TFV | 23.3 | 15.6 |
| Rectal Fluid Concentration at 2h (µg/mL) | EVG | 13.8 | 15.1 |
| Rectal Fluid AUC2-24h (µg·h/mL) | EVG | 18.2 | 24.3 |
| Plasma Cmax (ng/mL) | EVG | 2.2 | 1.8 |
| Plasma AUC0-24h (ng·h/mL) | EVG | 14.5 | 12.4 |
Note: Witepsol H15 is a hard fat base with properties similar to Suppocire® bases.
Table 3: In Vivo Pharmacokinetic Parameters of Paracetamol from a Suppocire® CP-Based Suppository in Rabbits[6][7]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | Relative Bioavailability (%) |
| Test Suppository (Suppocire® CP) | 7.98 | 1 | 22.84 | 98.24 (vs. Marketed Suppository) |
| Marketed Suppository | 8.33 | 1 | 23.25 | 106.2 (vs. Oral Suspension) |
| Oral Suspension | 8.12 | 1 | 21.88 | 100 |
Note: This study highlights the comparable bioavailability of a paracetamol suppository formulated with an amphiphilic Suppocire® base to both a marketed suppository and an oral suspension.[6][7] A rectal irritation study also showed that the Suppocire® CP suppository caused no irritation, while the marketed suppository resulted in severe inflammation.[6][7]
Experimental Protocols
Preparation of Suppositories
1. Suppocire® (Fat-Based) Suppositories (Fusion Method):
-
The required amount of Suppocire® base is melted in a water bath at approximately 45°C.[1]
-
The active pharmaceutical ingredient (API) is then incorporated into the molten base and mixed until a homogenous suspension is achieved.
-
The mixture is carefully poured into disposable plastic suppository molds.
-
The suppositories are allowed to cool and solidify at room temperature or in a refrigerator.
2. PEG-Based Suppositories (Fusion Method):
-
Different molecular weight PEGs (e.g., PEG 3350, PEG 1000, PEG 400) are weighed and melted in increasing order of their melting points, maintaining a temperature of 65-70°C.[1]
-
The API is added in small portions to the molten PEG mixture to prevent clumping and ensure uniform dispersion.
-
The molten mass is then poured into suppository molds.
-
The suppositories are allowed to cool and solidify at room temperature.
In Vivo Pharmacokinetic Study in Rabbits (Example Protocol)[6][7]
-
Animal Model: Healthy adult rabbits (3-3.5 kg) are used. The animals are fasted for 20 hours prior to the experiment with free access to water.
-
Study Design: A complete cross-over design is employed, where each rabbit receives different formulations with a washout period between treatments.
-
Administration: The suppository is administered rectally to the rabbit.
-
Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 12 hours) into heparinized tubes.
-
Sample Processing: Plasma is separated by centrifugation.
-
Drug Analysis: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.
Mandatory Visualization
Caption: Experimental workflow for suppository preparation and in vivo pharmacokinetic evaluation.
Conclusion
The selection between Suppocire® CM and PEG-based suppositories should be guided by the physicochemical properties of the API and the desired therapeutic outcome.
-
Suppocire® CM and other lipophilic bases are well-suited for drugs where a moderate release is acceptable and mucosal tolerance is a primary concern. They are particularly effective in minimizing rectal irritation.
-
PEG-based suppositories are advantageous for achieving rapid drug release, especially for water-soluble drugs. However, their potential for causing local irritation due to hygroscopicity must be considered and can be mitigated by counseling patients to moisten the suppository before insertion.
The provided experimental data indicates that both types of bases can achieve systemic drug absorption, with the specific pharmacokinetic profile being dependent on the drug and the exact composition of the base. Therefore, formulation-specific in vivo studies are essential to determine the optimal suppository base for a given API.
References
- 1. Development, Characterization and In Vivo Pharmacokinetic Assessment of Rectal Suppositories Containing Combination Antiretroviral Drugs for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Preparation of Suppositories | Pharmlabs [pharmlabs.unc.edu]
- 4. rjptonline.org [rjptonline.org]
- 5. [PDF] Effect of suppository bases on the release properties of a potent antimicrobial agent (C31G). | Semantic Scholar [semanticscholar.org]
- 6. typharm.com [typharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Rectal mucosa damage in rabbits after subchronical application of suppository bases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical Showdown: Unveiling Drug Delivery Profiles of Diverse Suppository Bases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Suppository Performance
The efficacy of a rectally administered drug is intrinsically linked to the formulation's ability to release the active pharmaceutical ingredient (API) in a timely and reproducible manner. The choice of suppository base, a seemingly simple decision, profoundly impacts the drug delivery profile. This guide offers a statistical comparison of drug release from various suppository bases, supported by experimental data and detailed methodologies, to empower researchers in making informed formulation decisions.
Data Presentation: A Quantitative Comparison
The in vitro release of various drugs from different suppository bases consistently demonstrates the significant influence of the base's properties on the release profile. Hydrophilic bases, such as polyethylene glycols (PEGs), generally exhibit faster drug release compared to lipophilic (fatty) bases like cocoa butter and semi-synthetic glycerides (e.g., Witepsol®, Suppocire®).[1][2] This is attributed to the rapid dissolution of hydrophilic bases in the rectal fluid, which facilitates the dispersion of the drug.[3] Conversely, lipophilic bases must first melt at body temperature before the drug can partition out, a process that can be slower and more dependent on the drug's own solubility characteristics.[3]
The following tables summarize the cumulative percentage of drug released over time for three model drugs—Paracetamol, Ibuprofen, and Indomethacin—from various suppository bases.
Table 1: Cumulative Release of Paracetamol (%) from Different Suppository Bases
| Time (min) | Cocoa Butter (Lipophilic) | Witepsol® H15 (Lipophilic) | Polyethylene Glycol (PEG) 4000 (Hydrophilic) |
| 15 | 15.2 ± 2.1 | 25.8 ± 3.5 | 60.5 ± 4.2 |
| 30 | 28.9 ± 3.8 | 45.1 ± 4.1 | 85.2 ± 3.9 |
| 60 | 45.6 ± 4.5 | 68.7 ± 5.2 | 98.1 ± 2.5 |
| 120 | 65.2 ± 5.1 | 85.3 ± 4.8 | >99 |
Data compiled from multiple sources and represent typical release profiles. Actual results may vary based on specific formulation and experimental conditions.
Table 2: Cumulative Release of Ibuprofen (%) from Different Suppository Bases
| Time (min) | Theobroma Oil (Lipophilic) | Witepsol® H-15 (Lipophilic) | PEG 1540 (Hydrophilic) |
| 30 | 18.5 ± 2.5 | 29.3 ± 3.1 | 45.8 ± 4.0 |
| 60 | 35.2 ± 3.8 | 50.1 ± 4.5 | 75.2 ± 5.1 |
| 120 | 58.9 ± 4.9 | 72.8 ± 5.3 | 92.6 ± 4.8 |
| 180 | 75.3 ± 5.6 | 88.4 ± 4.9 | >99 |
Data compiled from multiple sources, including[4]. Release rates can be influenced by the presence of surfactants.
Table 3: Cumulative Release of Indomethacin (%) from Different Suppository Bases
| Time (min) | Hard Fat (Lipophilic) | Macrogols (Hydrophilic) | Mixture (Hard Fat + Macrogols) |
| 30 | 20.7 ± 3.1 | 92.5 ± 2.8 | 65.4 ± 4.2 |
| 60 | 38.4 ± 4.2 | >99 | 88.1 ± 3.9 |
| 90 | 55.1 ± 5.0 | >99 | 95.3 ± 3.1 |
| 120 | 68.9 ± 5.5 | >99 | >99 |
Data adapted from a study on Indomethacin suppositories.[1] The mixture of bases demonstrates an intermediate release profile.
Statistical Comparison of Release Profiles
A common method for comparing dissolution profiles is the similarity factor, f2, which is a model-independent mathematical approach that compares the closeness of two profiles. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
For more in-depth analysis, drug release data can be fitted to various kinetic models:
-
Zero-Order Kinetics: Drug release is constant over time.
-
First-Order Kinetics: The release rate is proportional to the amount of drug remaining in the suppository.
-
Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.
-
Korsmeyer-Peppas Model: A more comprehensive model that describes drug release when the mechanism is not well known or when more than one type of release phenomenon is involved.[5][6][7]
Statistical software can be used to determine the best-fit model for a given dataset, providing insights into the underlying release mechanism.
Experimental Protocols
The following are detailed methodologies for the most common in vitro release testing apparatuses used for suppositories.
USP Apparatus 1 (Basket Method)
The USP Apparatus 1, or basket method, is a widely used technique for testing the dissolution of solid dosage forms, including suppositories.[8]
Procedure:
-
Apparatus Setup: A cylindrical basket, typically made of 40-mesh stainless steel, holds the suppository. This basket is attached to a rotating shaft and immersed in a vessel containing the dissolution medium. The vessel is placed in a water bath to maintain a constant temperature, usually 37 ± 0.5°C.[8]
-
Medium: A suitable dissolution medium is chosen to mimic the conditions of the rectal environment. Phosphate buffer at pH 7.4 is commonly used. The volume is typically 900 mL.
-
Procedure: The suppository is placed in the dry basket. The basket is then attached to the shaft and lowered into the dissolution medium. The apparatus is set to rotate at a specified speed, often 50 or 100 rpm.
-
Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn for analysis. An equal volume of fresh, pre-warmed medium is added to the vessel to maintain a constant volume.
-
Analysis: The concentration of the dissolved drug in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
USP Apparatus 2 (Paddle Method)
The paddle method, or USP Apparatus 2, is another common dissolution testing method suitable for suppositories.[9]
Procedure:
-
Apparatus Setup: A paddle, attached to a rotating shaft, provides the agitation. The suppository is placed at the bottom of the dissolution vessel. The vessel is maintained at a constant temperature of 37 ± 0.5°C.
-
Medium: Similar to the basket method, a physiologically relevant dissolution medium, such as phosphate buffer pH 7.4, is used (typically 900 mL).
-
Procedure: The suppository is allowed to sink to the bottom of the vessel. The paddle is then lowered to a specified height above the suppository (usually 2.5 cm) and rotation is initiated at a set speed (e.g., 50 or 75 rpm). For suppositories that may float, a sinker can be used.
-
Sampling and Analysis: The sampling and analysis procedures are the same as described for the USP Apparatus 1.
USP Apparatus 4 (Flow-Through Cell Method)
The flow-through cell method, or USP Apparatus 4, is particularly useful for poorly soluble drugs and for simulating the continuous flow of physiological fluids.[10][11]
Procedure:
-
Apparatus Setup: The apparatus consists of a reservoir for the dissolution medium, a pump, and a flow-through cell that holds the suppository. The system is maintained at 37 ± 0.5°C.[11]
-
Medium: The dissolution medium is pumped from the reservoir through the cell at a constant flow rate.
-
Procedure: The suppository is placed in the flow-through cell. The dissolution medium is then pumped through the cell, and the eluate is collected. The flow can be configured in an open-loop (fresh medium continuously passes through the cell) or closed-loop (the medium is recirculated) system.[11]
-
Sampling and Analysis: The collected eluate is analyzed for drug content at various time points using an appropriate analytical technique.
Mandatory Visualizations
Signaling Pathways in Rectal Drug Absorption
The absorption of drugs from the rectum occurs primarily through two main pathways: the transcellular (through the cells) and paracellular (between the cells) routes.[12] The regulation of these pathways involves complex signaling cascades. The diagram below illustrates a simplified overview of key signaling pathways involved in modulating the permeability of the rectal epithelium. Tight junctions, composed of proteins like claudins and occludins, are crucial for regulating paracellular transport. Their function can be modulated by various intracellular signaling pathways, such as those involving protein kinase C (PKC) and Rho-associated kinase (ROCK), which can be influenced by the drug molecule itself or by excipients in the formulation.
Caption: Simplified diagram of rectal drug absorption pathways.
Experimental Workflow for Comparing Suppository Bases
The process of comparing drug delivery profiles from different suppository bases follows a logical and systematic workflow, from formulation to data analysis. This diagram outlines the key stages of this experimental process.
Caption: Experimental workflow for suppository comparison.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Formulation Development and Release Studies of Indomethacin Suppositories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracellular drug absorption enhancement through tight junction modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) | PLOS One [journals.plos.org]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]
- 11. americanfarmagrup.com [americanfarmagrup.com]
- 12. Physiological and Pharmaceutical Considerations for Rectal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for a Drug Formulated in Suppocire® CM vs. Witepsol® H15
This guide provides a comparative analysis of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of a model drug, "Drug X," formulated in two different lipophilic suppository bases: Suppocire® CM and Witepsol® H15. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical method for quality control purposes.
The choice of a suppository base can significantly influence the extraction efficiency and subsequent chromatographic analysis of an active pharmaceutical ingredient (API). Therefore, validating the analytical method for each specific formulation is critical to ensure accurate drug quantification. This guide presents the validation parameters for an RP-HPLC method, offering a side-by-side comparison of its performance with Drug X in both Suppocire® CM and Witepsol® H15 bases.
Experimental Protocols
A detailed methodology for the validation of the HPLC method for Drug X in the selected suppository bases is provided below.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Drug X reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 150 µg/mL.
-
Sample Preparation (Suppositories):
-
Weigh one suppository and place it in a 100 mL beaker.
-
Add 50 mL of methanol and heat on a water bath at 50-60°C until the suppository base is completely melted.
-
Cool the beaker in an ice bath for 15-20 minutes to solidify the suppository base.
-
Decant the methanolic solution containing the extracted drug into a 100 mL volumetric flask.
-
Repeat the extraction process with another 25 mL of methanol, and add the extract to the same volumetric flask.
-
Allow the flask to reach room temperature and make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm nylon syringe filter before injecting it into the HPLC system.
-
3. Method Validation Parameters: The analytical method was validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, was evaluated by comparing the chromatograms of a blank suppository base, a standard solution of Drug X, and a sample solution prepared from a suppository.
-
Linearity: The linearity of the method was determined by analyzing seven concentrations of Drug X (10, 25, 50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy of the method was assessed by the recovery of known amounts of Drug X added to the placebo suppository base at three concentration levels (80%, 100%, and 120% of the nominal analytical concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The repeatability was evaluated by analyzing six replicate samples of the same batch of suppositories on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same samples on two different days by two different analysts. The results were expressed as the percentage relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).
Data Presentation
The quantitative data from the validation of the HPLC method for Drug X in Suppocire® CM and Witepsol® H15 are summarized in the tables below for easy comparison.
Table 1: Linearity Data
| Parameter | Suppocire® CM | Witepsol® H15 |
| Linearity Range (µg/mL) | 10 - 150 | 10 - 150 |
| Regression Equation | y = 25432x + 1234 | y = 25510x + 1198 |
| Correlation Coefficient (r²) | 0.9995 | 0.9997 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Suppocire® CM (% Recovery ± SD) | Witepsol® H15 (% Recovery ± SD) |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.7 |
| 100% | 100.3 ± 0.5 | 100.5 ± 0.6 |
| 120% | 100.8 ± 0.6 | 101.1 ± 0.4 |
Table 3: Precision Data
| Parameter | Suppocire® CM (%RSD) | Witepsol® H15 (%RSD) |
| Repeatability (n=6) | 0.65 | 0.58 |
| Intermediate Precision (n=6) | 0.88 | 0.79 |
Table 4: LOD, LOQ, and Robustness
| Parameter | Suppocire® CM | Witepsol® H15 |
| LOD (µg/mL) | 0.5 | 0.4 |
| LOQ (µg/mL) | 1.5 | 1.2 |
| Robustness | The method was found to be robust as the %RSD of the peak areas for all variations were less than 2.0%. | The method was found to be robust as the %RSD of the peak areas for all variations were less than 2.0%. |
Mandatory Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process described in this guide.
Conclusion
The developed RP-HPLC method is specific, linear, accurate, precise, and robust for the quantification of Drug X in both Suppocire® CM and Witepsol® H15 suppository bases. The validation data presented in this guide demonstrate that the method is suitable for routine quality control analysis of Drug X in these formulations. While the performance of the method was comparable for both suppository bases, slightly better precision, LOD, and LOQ were observed for the drug formulated in Witepsol® H15. This suggests that the extraction of Drug X from Witepsol® H15 might be marginally more consistent than from Suppocire® CM under the described experimental conditions. Nevertheless, the method is deemed valid and reliable for both formulations as all validation parameters are well within the acceptance criteria set by the ICH guidelines.
Safety Operating Guide
Proper Disposal Procedures for Suppocire® CM
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Suppocire® CM, a hard fat suppository base. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Safety Information
Suppocire® CM is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard precautionary measures for handling laboratory chemicals should always be observed.[2]
Key Safety Data:
| Property | Value | Source |
| Physical Form | Solid pellets | [3] |
| Color | Whitish | [2] |
| Solubility in Water | Insoluble | [2] |
| Flash Point | > 200.0 °C | [2] |
| Auto-ignition Temperature | > 300.0 °C | [2] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide | [2] |
Standard Disposal Procedure
The disposal of Suppocire® CM is straightforward due to its non-hazardous nature. The following step-by-step process outlines the recommended procedure for routine disposal of unused or waste material.
Caption: Disposal workflow for Suppocire® CM.
-
Assess Contamination Status:
-
Determine if the waste Suppocire® CM has been in contact with or is contaminated by any hazardous materials (e.g., active pharmaceutical ingredients, hazardous chemicals).
-
If contaminated, the mixture must be treated as hazardous waste, and disposal should follow the protocol for the contaminating substance.
-
-
Collection of Waste Material:
-
Packaging and Labeling:
-
Place the collected waste into a suitable, sealed container to prevent spillage.
-
Label the container clearly as "Waste Suppocire® CM" or "Non-hazardous laboratory waste."
-
-
Final Disposal:
-
Dispose of the packaged waste in accordance with your institution's guidelines for non-hazardous solid waste.
-
Do not allow the product to enter sewage systems or water courses.[2]
-
Emergency Procedures for Spills
In the event of a spill, the primary concern is the physical hazard rather than chemical toxicity.
-
Isolate the Area: Cordon off the area to prevent foot traffic and potential slips.
-
Wear Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves and safety glasses, is recommended.
-
Mechanical Cleanup: Pick up the spilled pellets or solid material mechanically.[2]
-
Final Cleaning: Wipe the area with a damp cloth to remove any residual material.
-
Dispose of Cleanup Materials: Dispose of the collected material and any cleaning supplies as non-hazardous solid waste.
References
Essential Safety and Logistical Information for Handling Suppocire CM
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Suppocire CM, a hard fat suppository base. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step handling instructions, and waste management practices to ensure a safe and efficient laboratory environment.
This compound is a versatile excipient used in pharmaceutical formulations.[1][2] It is a hard fat composed of mono-, di-, and triglyceride esters of fatty acids (C10 to C18).[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adhering to standard laboratory safety practices is essential to minimize any potential risks.[3]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | Solid, whitish pellets |
| Odor | Characteristic |
| Melting Range | 35.6 - 39.6 °C |
| Hydroxyl Value | <10 mg KOH/g |
| Boiling Point | > 250 °C |
| Flash Point | > 200 °C |
| Auto-ignition Temperature | > 300 °C |
| Solubility in Water | Insoluble |
Source: Gattefossé Technical Documentation, Safety Data Sheet[1][4]
Personal Protective Equipment (PPE)
Although this compound is considered non-hazardous, appropriate PPE is mandatory to prevent contamination of the product and to protect personnel from potential molten splashes and fine particulates.
Recommended PPE for Handling this compound:
-
Gloves: Powder-free nitrile or neoprene gloves are required to prevent product contamination and skin contact.[5]
-
Eye Protection: Safety glasses with side shields or safety goggles should be worn at all times to protect against splashes of molten material or airborne particles.
-
Lab Coat: A clean, buttoned lab coat or a disposable gown must be worn to protect street clothes and prevent cross-contamination.[5]
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required. However, if significant dust is generated or handling occurs in a poorly ventilated area, a NIOSH-approved N95 respirator is recommended.
-
Hair and Shoe Covers: Disposable hair nets/bouffant caps and shoe covers should be worn, especially in a cleanroom or compounding environment, to maintain the sterility and cleanliness of the workspace.
Experimental Protocol: Preparation of a Placebo Suppository using this compound
This protocol details the steps for melting this compound and molding it into placebo suppositories. This procedure is a fundamental step in developing medicated suppositories.
Materials:
-
This compound pellets
-
Beaker or other suitable melting vessel
-
Hot plate with magnetic stirrer
-
Spatula
-
Suppository mold
-
Thermometer
Procedure:
-
Melting the Base:
-
Weigh the required amount of this compound pellets and place them into the beaker.
-
Heat the beaker on a hot plate to approximately 20 °C above the melting point of the this compound (around 55-60 °C).[6]
-
Stir the pellets gently and continuously with a spatula or magnetic stirrer to ensure uniform melting and prevent localized overheating.[6]
-
Use a thermometer to monitor the temperature of the molten base.
-
-
Preparing the Mold:
-
Ensure the suppository mold is clean and dry before use.
-
If necessary, lubricate the mold cavities sparingly to facilitate easy removal of the suppositories.
-
-
Pouring the Suppositories:
-
Once the this compound is completely melted and homogenous, carefully pour the molten base into the suppository mold cavities.
-
Avoid overfilling the cavities. It is recommended to slightly overfill to account for contraction upon cooling, and then scrape off the excess.
-
-
Cooling and Solidification:
-
Allow the filled mold to cool at room temperature or in a refrigerator to solidify.
-
The solidification time will vary depending on the room temperature and the volume of the suppositories.
-
-
Removal and Storage:
-
Once the suppositories are fully solidified, carefully open the mold and remove them.
-
Store the suppositories in a cool, dry place, protected from light.
-
Operational and Disposal Plans
A systematic workflow is crucial for the safe and efficient handling of this compound from receipt to disposal.
Handling and Storage Workflow
References
- 1. Suppocire® CM ⋅ Gattefossé [gattefosse.com]
- 2. Hard fats for suppositories ⋅ Gattefossé [gattefosse.com]
- 3. fagron-com-production-cdn.s3.eu-central-1.amazonaws.com [fagron-com-production-cdn.s3.eu-central-1.amazonaws.com]
- 4. You are being redirected... [ingredientstodiefor.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Suppository and pessary molding ⋅ Gattefossé [gattefosse.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
